Caffeoyltryptophan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109163-69-1 |
|---|---|
Molecular Formula |
C20H18N2O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+/t16-/m0/s1 |
InChI Key |
XITPERBRJNUFSB-BVBGJJFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |
sequence |
W |
Origin of Product |
United States |
Foundational & Exploratory
The Structural and Functional Landscape of Caffeoyltryptophan: A Technical Guide
Abstract
Caffeoyltryptophan, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its diverse biological activities. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, synthesis, and key biological functions. It summarizes quantitative data from pivotal studies and presents detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.
Core Structure and Chemical Identity
This compound, also known as Javamide-II, is a conjugate formed by an amide linkage between the carboxylic acid group of caffeic acid and the amino group of L-tryptophan. The IUPAC name for this molecule is (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid[1]. This structure combines the antioxidant properties of a catechol-containing phenolic acid with the biological recognition of an essential amino acid.
| Identifier | Value |
| Molecular Formula | C₂₀H₁₈N₂O₅[1] |
| Molecular Weight | 366.4 g/mol [1] |
| CAS Number | 109163-69-1[1] |
| IUPAC Name | (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid[1] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)/C=C/C3=CC(=C(C=C3)O)O |
| InChI Key | XITPERBRJNUFSB-BVBGJJFLSA-N |
Biological Activity and Quantitative Data
This compound exhibits several noteworthy biological activities, primarily related to metabolic regulation. It has been identified as an inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) and has demonstrated effects on adipogenesis and glucose metabolism.
Table 2.1: Sirtuin Inhibition Data
Quantitative analysis has determined the inhibitory potency of this compound against SIRT1 and SIRT2, key enzymes in cellular regulation.
| Target | Parameter | Value | Reference |
| SIRT1 | IC₅₀ | 34 µM | --INVALID-LINK-- |
| SIRT2 | IC₅₀ | 8.7 µM | --INVALID-LINK-- |
Table 2.2: Sirtuin 2 Inhibition Kinetics
Kinetic studies reveal the mechanism of SIRT2 inhibition by this compound.
| Parameter | Value | Inhibition Type vs. Substrate | Reference |
| Kᵢ | 9.8 µM | Non-competitive vs. NAD⁺ | --INVALID-LINK-- |
| Kᵢ | 5.3 µM | Competitive vs. Peptide Substrate | --INVALID-LINK-- |
Table 2.3: In Vivo Metabolic Study Data
Animal studies have been conducted to assess the effect of this compound on glucose tolerance.
| Study Type | Species | Dosage | Outcome | Reference |
| Oral Glucose Tolerance Test | Mouse | 30 mg/kg/day (i.p.) for 1 week | Reduced blood glucose levels | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis and biological evaluation of this compound.
Chemical Synthesis and Characterization
The synthesis of this compound is typically achieved via amide bond formation between caffeic acid and L-tryptophan.
Objective: To chemically synthesize N-Caffeoyl-L-tryptophan.
Materials:
-
Caffeic Acid
-
L-Tryptophan methyl ester hydrochloride
-
Coupling Agent: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Additive: 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Aqueous HCl (e.g., 1M)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
For deprotection (if using methyl ester): Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water
Protocol:
-
Activation of Caffeic Acid: Dissolve caffeic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise and stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents). Add this solution to the activated caffeic acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification of Ester: Purify the crude this compound methyl ester using silica gel column chromatography.
-
Saponification (Deprotection): Dissolve the purified ester in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Final Work-up and Purification: Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product, this compound, by preparative reverse-phase HPLC.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 1. Workflow for the chemical synthesis of this compound.
Sirtuin Inhibition Assay
This fluorometric assay quantifies the inhibitory effect of this compound on SIRT1/2 activity.
Objective: To measure the IC₅₀ of this compound for SIRT1 and SIRT2.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD⁺
-
Developer solution
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and a reducing agent)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of SIRT1/2 enzyme, peptide substrate, and NAD⁺ in assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the assay buffer. Add the this compound dilutions (or DMSO for control). Add the SIRT1 or SIRT2 enzyme to all wells except the 'no enzyme' control.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the deacetylation reaction by adding a mixture of the fluorogenic peptide substrate and NAD⁺ to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at 37°C for 15 minutes.
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence ('no enzyme' control). Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Adipogenesis Differentiation Assay
This protocol details the induction and assessment of adipogenesis in 3T3-L1 preadipocytes.
Objective: To assess the effect of this compound on adipocyte differentiation.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Cocktail (MDI): 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin in DMEM with 10% FBS
-
Insulin Medium: 10 µg/mL Insulin in DMEM with 10% FBS
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
-
Oil Red O staining solution
-
Isopropanol
Protocol:
-
Cell Seeding: Seed 3T3-L1 cells in a multi-well plate and grow to confluence in Growth Medium.
-
Post-Confluence Arrest: Two days after reaching confluence (Day 0), switch the medium to the Differentiation Cocktail (MDI), with or without various concentrations of this compound.
-
Induction Period: After 2-3 days (Day 2/3), replace the medium with Insulin Medium, with or without this compound.
-
Maturation: After another 2 days (Day 4/5), replace the medium with DMEM containing 10% FBS (with or without this compound) and continue to culture for several more days, changing the medium every 2 days. Differentiation is typically complete by Day 8-10.
-
Oil Red O Staining:
-
Wash the differentiated cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O working solution for 20-30 minutes to visualize lipid droplets.
-
Wash extensively with water.
-
-
Quantification:
-
Visually assess differentiation under a microscope.
-
For quantitative analysis, elute the stain from the cells by adding isopropanol to each well.
-
Measure the absorbance of the eluate at ~510 nm in a plate reader.
-
Signaling Pathways
This compound has been shown to enhance adipogenic differentiation in 3T3-L1 cells. This process involves the MEK/ERK signaling pathway and SIRT1, which converge on the master regulators of adipogenesis, PPARγ and C/EBPα.
Figure 2. Proposed signaling pathway for this compound in adipogenesis.
References
The Discovery of Caffeoyltryptophan in Coffea canephora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of caffeoyltryptophan in Coffea canephora (Robusta coffee). This compound, a hydroxycinnamic acid amide, is a secondary metabolite of interest for its potential biological activities. This document details the probable biosynthetic pathway, provides in-depth experimental protocols for its extraction and quantification, and presents available data on its concentration. Furthermore, it explores the known signaling pathways associated with its biological effects, offering a valuable resource for researchers in phytochemistry, pharmacology, and drug development.
Introduction
Coffea canephora, a major commercial coffee species, is a rich source of a diverse array of bioactive compounds. Among these, hydroxycinnamic acid amides have garnered increasing attention for their potential health benefits. This compound is one such compound, formed by the amide linkage between caffeic acid, a prevalent phenolic acid in coffee, and the essential amino acid tryptophan. Its presence in Coffea canephora contributes to the complex chemical profile of the coffee bean and presents an interesting target for further investigation into its physiological roles and pharmacological potential.
Biosynthesis of this compound
The biosynthesis of this compound in Coffea canephora is not yet fully elucidated; however, based on the known biosynthesis of similar hydroxycinnamic acid amides in other plant species, a probable pathway can be proposed. The key enzymatic step is believed to be catalyzed by a member of the BAHD acyltransferase superfamily.[1] These enzymes facilitate the transfer of an activated hydroxycinnamic acid, in this case, caffeoyl-CoA, to an amine-containing acceptor molecule, tryptophan.
The proposed biosynthetic pathway involves the following key steps:
-
Phenylpropanoid Pathway: Phenylalanine, an aromatic amino acid, is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid and subsequently caffeic acid.
-
Activation of Caffeic Acid: Caffeic acid is activated to its thioester derivative, caffeoyl-CoA, by the action of a 4-coumarate:CoA ligase (4CL).
-
Tryptophan Biosynthesis: Tryptophan is synthesized via the shikimate and chorismate pathways.[2][3]
-
Amide Bond Formation: A hydroxycinnamoyl-CoA:amino acid N-acyltransferase, a type of BAHD acyltransferase, catalyzes the condensation of caffeoyl-CoA and tryptophan to form N-caffeoyltryptophan.
Visualizing the Biosynthetic Pathway
Quantitative Data
Limited quantitative data for this compound specifically in Coffea canephora is available in the literature. However, studies have confirmed its presence. The concentration of this compound can vary depending on factors such as the specific cultivar, geographical origin, agricultural practices, and post-harvest processing methods.
| Compound | Plant Part | Concentration Range | Analytical Method | Reference |
| This compound | Green Coffee Beans | Present (quantification not specified) | LC-MS/MS | [4] |
| Tryptophan (precursor) | Green Robusta Beans | Higher total and protein-bound tryptophan compared to Arabica | HPLC with fluorimetric detection | [5] |
Further research is required to establish a comprehensive quantitative profile of this compound in various tissues of Coffea canephora.
Experimental Protocols
The following protocols are synthesized from established methodologies for the analysis of phenolic compounds in coffee and can be adapted for the specific quantification of this compound.[3][6][7]
Extraction of this compound
This protocol outlines a standard procedure for the extraction of this compound from green Coffea canephora beans.
Materials and Reagents:
-
Green Coffea canephora beans
-
Liquid nitrogen
-
Coffee grinder or mill
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Formic acid
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Freeze the green coffee beans with liquid nitrogen and immediately grind them into a fine powder using a coffee grinder.
-
Extraction Solvent Preparation: Prepare an 80:20 (v/v) methanol:water solution containing 0.1% formic acid.
-
Extraction:
-
Weigh approximately 100 mg of the ground coffee powder into a microcentrifuge tube.
-
Add 1.5 mL of the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an amber LC-MS vial.
-
Storage: Store the extract at -20°C until analysis.
Visualizing the Extraction Workflow
Quantification by UHPLC-MS/MS
This protocol provides a general framework for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound of interest. The gradient should be optimized based on the specific instrument and column used.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be tested for optimal sensitivity.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Precursor Ion (Q1): The m/z of the protonated or deprotonated this compound molecule.
-
Product Ions (Q3): Characteristic fragment ions of this compound.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Quantification:
-
A calibration curve should be prepared using a certified standard of this compound at various concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Signaling Pathways and Biological Activity
While the biological roles of this compound within the Coffea canephora plant are not yet understood, its effects have been studied in other biological systems, suggesting potential pharmacological applications.
One study demonstrated that N-caffeoyltryptophan enhances adipogenic differentiation in preadipocytes and improves glucose tolerance in mice. The proposed mechanism involves the activation of the MEK/ERK signaling pathway and is also dependent on SIRT1 (Sirtuin 1) .
Visualizing the Signaling Pathway
Conclusion and Future Directions
The discovery of this compound in Coffea canephora adds another layer to the complex chemical makeup of this economically important plant. While its presence is confirmed, further research is needed to fully understand its biosynthesis, quantitative distribution, and biological functions, both within the plant and in terms of its potential benefits for human health.
Future research should focus on:
-
The identification and characterization of the specific BAHD acyltransferase(s) responsible for this compound synthesis in Coffea canephora.
-
Comprehensive quantitative analysis of this compound in different Coffea canephora cultivars and plant tissues under various environmental and processing conditions.
-
Investigation of the physiological role of this compound in the coffee plant, including its potential involvement in defense mechanisms or growth regulation.
-
Further exploration of its pharmacological properties and the underlying molecular mechanisms to evaluate its potential for drug development.
This technical guide provides a solid foundation for researchers and scientists to build upon, paving the way for a deeper understanding of this intriguing coffee metabolite.
References
- 1. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Frontiers | A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of coffee bean extracts by use of ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Natural Sources of N-Caffeoyltryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Caffeoyltryptophan, a prominent member of the hydroxycinnamoyl amide (HCAA) class of secondary metabolites, has garnered increasing interest within the scientific community. This interest stems from its potential biological activities, including antioxidant and anti-inflammatory properties. As a conjugate of caffeic acid and the essential amino acid L-tryptophan, its natural distribution is a key area of investigation for applications in pharmacology and nutraceuticals. This technical guide provides a comprehensive overview of the known natural sources of N-caffeoyltryptophan, detailed experimental protocols for its quantification, and an examination of its biosynthetic origins.
Natural Occurrence of N-Caffeoyltryptophan
N-Caffeoyltryptophan has been identified in a limited number of plant species, with the most significant concentrations found in the beans of Coffea canephora (Robusta coffee). It is also present in smaller quantities in Coffea arabica (Arabica coffee) and has been reported in the lady fern (Athyrium filix-femina).
Quantitative Data Summary
The concentration of N-caffeoyltryptophan varies considerably between different species and even between varieties and processing methods of the same species. The following table summarizes the available quantitative data for N-caffeoyltryptophan in its primary natural sources.
| Natural Source | Plant Part | Species/Variety | Concentration (mg/kg) | Reference |
| Coffee | Green Beans | Coffea canephora (Robusta) | Higher than C. arabica | [1][2] |
| Coffee | Green Beans | Coffea arabica (Arabica) | Lower than C. canephora | [1][2] |
| Lady Fern | Not Specified | Athyrium filix-femina | Data not available | [3] |
Experimental Protocols
The accurate quantification of N-caffeoyltryptophan from plant matrices is crucial for research and development. The following section outlines a typical experimental workflow for the extraction and analysis of this compound, primarily based on methodologies applied to coffee beans.
Extraction of N-Caffeoyltryptophan from Coffee Beans
-
Sample Preparation: Green or roasted coffee beans are cryogenically ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: A known mass of the powdered sample is extracted with a methanol/water solution (typically 70-80% methanol)[4]. The mixture is subjected to ultrasonication or maceration with stirring to enhance extraction efficiency.
-
Centrifugation and Filtration: The resulting slurry is centrifuged to pellet solid material. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, an optional SPE cleanup step using a C18 cartridge can be employed to remove interfering compounds. The cartridge is first conditioned with methanol and then with water. The filtered extract is loaded, washed with water, and the analyte is eluted with methanol.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution is employed, commonly using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is maintained.
-
Injection Volume: 5-10 µL of the filtered extract is injected.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion for N-caffeoyltryptophan is selected, and specific product ions are monitored.
-
Quantification: A calibration curve is generated using a certified reference standard of N-caffeoyltryptophan. The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
Biosynthesis of N-Caffeoyltryptophan
N-Caffeoyltryptophan is synthesized in plants through the convergence of the phenylpropanoid and the aromatic amino acid biosynthetic pathways. The following diagram illustrates the key steps leading to its formation.
References
Javamide-II (N-Caffeoyltryptophan): A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Javamide-II (N-Caffeoyltryptophan), a naturally occurring phenolic amide found in coffee, has garnered significant scientific interest for its diverse biological activities. This document provides an in-depth technical overview of the molecular mechanisms underlying Javamide-II's therapeutic potential, with a primary focus on its anti-inflammatory and sirtuin-inhibitory properties. We consolidate findings from in vitro and in vivo studies to elucidate its effects on key signaling pathways. This guide presents quantitative data in structured tables, details experimental methodologies for key cited experiments, and provides visual representations of signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Javamide-II is a conjugate of caffeic acid and tryptophan.[1] Its structure contributes to its notable biological effects, which are currently being explored for potential therapeutic applications in inflammatory diseases and neurodegenerative disorders. This whitepaper will delve into the core mechanisms of action of Javamide-II, providing a granular look at its molecular interactions and cellular effects.
Anti-inflammatory Mechanism of Action
Javamide-II exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways in a cell-type-specific manner. In vivo studies in rats have demonstrated that oral administration of Javamide-I and -II leads to a significant reduction in plasma levels of the pro-inflammatory cytokines TNF-α and MCP-1.[2][3]
Inhibition of TNF-α and IL-2 in Lymphocytic Cells
In lymphocytic Jurkat cells, Javamide-II has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2).[1][4][5] The primary mechanism for this inhibition is the suppression of the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
-
Mechanism: Javamide-II decreases the phosphorylation of ERK without significantly affecting the phosphorylation of other MAP kinases like JNK or p38 in these cells.[1][4] This selective inhibition of ERK phosphorylation leads to a downstream reduction in the expression of TNF-α and IL-2.[1][4][5]
Selective Inhibition of IL-6 in Macrophage-Like Cells
In macrophage-like THP-1 cells, Javamide-II demonstrates a more selective anti-inflammatory profile. It significantly inhibits the production of Interleukin-6 (IL-6), a cytokine implicated in various inflammatory conditions, while having minimal impact on TNF-α and IL-1β.[1][6][7]
-
Mechanism: The selective inhibition of IL-6 is mediated through the suppression of the p38 MAPK signaling pathway. Javamide-II decreases the phosphorylation of p38, which in turn reduces the phosphorylation of its downstream target, Activating Transcription Factor 2 (ATF-2).[6][7] This targeted disruption of the p38/ATF-2 axis leads to the suppression of IL-6 gene expression.[6]
Sirtuin Inhibition
Javamide-II has been identified as a potent inhibitor of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging.[1][8][9][10][11]
-
Specificity: Javamide-II exhibits a preference for inhibiting Sirt2 over Sirt1.[8][9][10]
-
Kinetics: The inhibition of Sirt2 by Javamide-II is noncompetitive with respect to NAD+ and competitive with the peptide substrate.[8][9]
-
Cellular Effects: In neuronal NG108-15 cells, treatment with Javamide-II leads to an increase in the acetylation of various proteins, including total lysine, cortactin, histone H3, and the tumor suppressor protein p53 at lysine 382.[8][12] Similarly, in monocytic THP-1 cells, Javamide-II increases total protein acetylation and the acetylation of p53.[10]
Other Reported Biological Activities
Beyond its anti-inflammatory and sirtuin-inhibiting effects, Javamide-II has been shown to influence other cellular processes:
-
Adipogenesis and Glucose Uptake: In 3T3-L1 preadipocytes, Javamide-II enhances adipogenic differentiation and promotes glucose uptake. This effect involves the MEK/ERK signaling pathway and SIRT1.[13]
-
Cell Permeability of Analogs: Esterified analogs of Javamide-II have been shown to be cell-permeable and are biotransformed into Javamide-II within the cell, where they exert anti-cytokine effects.[14] Furthermore, javamide-II-O-ethyl ester has been identified as a potential p38 MAPK inhibitor.[15]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory activities of Javamide-II.
| Target | Cell Line/System | Inhibitory Concentration (IC50) | Reference(s) |
| Sirt1 | In vitro | 30 µM, 34 µM | [8][10] |
| Sirt2 | In vitro | 8 µM, 8.7 µM | [8][10] |
| Sirt3 | In vitro | 61 µM | [10] |
| IL-6 | THP-1 cells | 0.8 µM | [1][7] |
| TNF-α | Jurkat cells | 45 ± 4% inhibition at 5 µM | [1][4] |
| Enzyme Kinetics (Sirt2) | Parameter | Value | Reference(s) |
| Inhibition vs. NAD+ | Ki (noncompetitive) | 9.6 µM, 9.8 µM | [8][9][10] |
| Inhibition vs. Peptide Substrate | Ki (competitive) | 5.3 µM | [8][9] |
| In Vivo Study (Rats) | Parameter | Dosage | Effect | Reference(s) |
| Plasma TNF-α and MCP-1 | ~0.38 mg/day Javamide-II | Significantly lower levels | [2][3] |
Experimental Protocols
This section outlines the general methodologies employed in the key studies cited.
Cell Culture and Stimulation
-
Jurkat and THP-1 cells: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) for THP-1 cells or a combination of phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) for Jurkat cells.
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of cytokines (TNF-α, IL-2, IL-6, IL-1β, MCP-1) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blotting
-
Protein Extraction: Cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., ERK, p38, ATF-2) and subsequently with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Sirtuin Activity Assay
-
In Vitro Assay: The inhibitory effect of Javamide-II on recombinant human Sirt1, Sirt2, and Sirt3 is measured using commercially available fluorometric assay kits. The assay typically involves a fluorogenic acetylated peptide substrate.
In Vivo Animal Studies
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Treatment: Javamide-I and -II are administered in the drinking water for a specified period.
-
Sample Collection: Blood samples are collected to measure plasma levels of inflammatory markers.
Visualizations
Signaling Pathways
Caption: Anti-inflammatory signaling pathways of Javamide-II.
Caption: Sirtuin inhibition by Javamide-II.
Experimental Workflows
Caption: Workflow for cytokine measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vivo effects of javamide-I/-II on metabolic, hepatic, cardiovascular and inflammatory risk factors [frontiersin.org]
- 3. In vivo effects of javamide-I/-II on metabolic, hepatic, cardiovascular and inflammatory risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Javamide-II Found in Coffee Is Better than Caffeine at Suppressing TNF-α Production in PMA/PHA-Treated Lymphocytic Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Finding Potent Sirt Inhibitor in Coffee: Isolation, Confirmation and Synthesis of Javamide-II (N-Caffeoyltryptophan) as Sirt1/2 Inhibitor | PLOS One [journals.plos.org]
- 9. Finding Potent Sirt Inhibitor in Coffee: Isolation, Confirmation and Synthesis of Javamide-II (N-Caffeoyltryptophan) as Sirt1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-Caffeoyltryptophan enhances adipogenic differentiation in preadipocytes and improves glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Finding a cell-permeable compound to inhibit inflammatory cytokines: Uptake, biotransformation, and anti-cytokine activity of javamide-I/-II esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Silico Screening and In Vitro Activity Measurement of Javamide Analogues as Potential p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Sufficient Scientific Data on the Anti-Neuroinflammatory Activity of Caffeoyltryptophan
A comprehensive review of available scientific literature reveals a significant gap in the investigation of the direct anti-neuroinflammatory properties of Caffeoyltryptophan. While the individual components of this conjugate, caffeic acid and L-tryptophan, have been studied for their respective biological activities, there is a notable absence of research specifically detailing the effects of this compound on neuroinflammatory processes.
Our extensive search for scholarly articles, experimental data, and established mechanisms of action for this compound in the context of neuroinflammation did not yield the specific quantitative data, detailed experimental protocols, or elucidated signaling pathways required to construct an in-depth technical guide or whitepaper as requested. The core requirements, including structured data tables of efficacy, specific methodologies for key experiments, and visualized signaling pathways, cannot be fulfilled due to the lack of published research on this particular compound's anti-neuroinflammatory activity.
While this compound is commercially available and noted as a protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase inhibitor, its role in modulating neuroinflammatory pathways, such as the NF-κB or MAPK signaling cascades in microglia, remains uninvestigated in the accessible scientific literature.
Insights from Constituent Molecules
It is plausible to hypothesize a potential anti-neuroinflammatory role for this compound based on the known properties of its constituent parts:
-
Caffeic Acid: This phenolic compound is well-documented for its potent antioxidant and anti-inflammatory effects. Studies have shown its ability to reduce the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.
-
L-Tryptophan: An essential amino acid, tryptophan and its metabolites have been shown to possess neuroprotective properties and can influence immune responses within the central nervous system.
However, the conjugation of these two molecules into this compound results in a new chemical entity with a unique pharmacokinetic and pharmacodynamic profile. Without direct experimental evidence, any claims regarding its specific anti-neuroinflammatory activity, efficacy, and mechanism of action would be purely speculative.
Conclusion
Due to the current lack of specific scientific data, it is not possible to provide the requested in-depth technical guide on the anti-neuroinflammatory activity of this compound. The scientific community has not yet published research that would allow for the detailed analysis and presentation of its quantitative effects, experimental methodologies, and the specific signaling pathways it may modulate in the context of neuroinflammation.
Further experimental research, including in vitro studies with microglia and in vivo models of neuroinflammation, is necessary to determine if this compound possesses anti-neuroinflammatory properties and to elucidate its potential mechanisms of action. Researchers and drug development professionals interested in this compound are encouraged to initiate foundational research to explore this potential therapeutic avenue.
Hepatoprotective Effects of Hydroxycinnamoyl Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the hepatoprotective effects of hydroxycinnamoyl amino acids, a class of natural compounds demonstrating significant potential in the prevention and treatment of liver diseases. The document details their mechanisms of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes critical signaling pathways and workflows.
Introduction: A Promising Class of Compounds for Liver Health
The liver plays a central role in metabolism, detoxification, and the synthesis of essential proteins.[1] Its constant exposure to xenobiotics and metabolic stress makes it highly susceptible to injury, which can progress from steatosis to inflammation (hepatitis), fibrosis, cirrhosis, and hepatocellular carcinoma. Hydroxycinnamoyl amino acids are natural conjugates formed between hydroxycinnamic acids (such as caffeic, ferulic, and sinapic acid) and amino acids (like tryptophan, tyrosine, and phenylalanine).[2] Found in various plants, including coffee beans, these compounds are gaining attention for their biological activities, notably their hepatoprotective effects.[2] This guide explores the scientific evidence supporting their role in protecting the liver from various insults.
Core Mechanisms and Signaling Pathways
The hepatoprotective activity of hydroxycinnamoyl amino acids and their parent compounds is primarily attributed to their potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways that govern cellular stress response and inflammation.
Oxidative stress is a primary driver of liver damage, arising from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Hydroxycinnamic acids, such as caffeic acid and ferulic acid, can activate this pathway.[3][4] They are thought to induce a conformational change in Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of crucial antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), which detoxify ROS and protect hepatocytes from oxidative damage.[3][5]
References
- 1. Review of natural products with hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Caffeic acid prevents acetaminophen-induced liver injury by activating the Keap1-Nrf2 antioxidative defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism and research progress on pharmacology of ferulic acid in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinapic Acid Reduces Oxidative Stress and Pyroptosis via Inhibition of BRD4 in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Antidiabetic Effects of Caffeoyltryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeoyltryptophan, a naturally occurring compound found in coffee, has emerged as a molecule of interest in the field of diabetology. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential antidiabetic effects of this compound. It delves into the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for the assays cited. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents for type 2 diabetes.
Quantitative Data on Antidiabetic Effects
The antidiabetic potential of this compound and related compounds has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound
| Compound | Animal Model | Dosage | Duration | Effect on Blood Glucose | Reference |
| N-Caffeoyltryptophan | Mice | 30 mg/kg/day (i.p.) | 1 week | Reduced blood glucose levels in an oral glucose tolerance test. | [1] |
Table 2: In Vitro Enzyme Inhibition by Tryptophan-Containing Dipeptides
| Compound | Enzyme | IC50 Value | Notes | Reference |
| Trp-Arg | Dipeptidyl Peptidase IV (DPP-IV) | <45 μM | Potent inhibitor. | [2] |
| Trp-Lys | Dipeptidyl Peptidase IV (DPP-IV) | <45 μM | Potent inhibitor. | [2] |
| Trp-Leu | Dipeptidyl Peptidase IV (DPP-IV) | <45 μM | Potent inhibitor. | [2] |
| Caffeic Acid | Dipeptidyl Peptidase IV (DPP-IV) | 158.19 ± 11.30 µM | [1] |
Note: Specific IC50 values for N-caffeoyltryptophan's inhibition of α-glucosidase and DPP-IV are not yet available in the reviewed literature. The data presented for DPP-IV inhibition are for tryptophan-containing dipeptides and caffeic acid, which are structurally related to this compound.
Table 3: Effects of this compound on Adipocytes
| Assay | Cell Line | Compound/Concentration | Key Findings | Reference |
| Adipogenic Differentiation | 3T3-L1 preadipocytes | N-Caffeoyltryptophan | Increased lipid accumulation and expression of adipogenic markers (PPARγ, C/EBPα, FABP4). | [1] |
| Glucose Uptake | 3T3-L1 adipocytes | N-Caffeoyltryptophan | Promoted glucose uptake. | [1] |
Molecular Mechanisms of Action
This compound appears to exert its antidiabetic effects through multiple signaling pathways. The available evidence points to its involvement in adipocyte differentiation, glucose uptake, and potentially the modulation of key enzymes involved in glucose homeostasis.
Enhancement of Adipogenic Differentiation and Glucose Uptake
N-caffeoyltryptophan has been shown to enhance adipogenic differentiation in 3T3-L1 preadipocytes.[1] This process is crucial for the proper storage of lipids and the maintenance of insulin sensitivity. The compound increases the expression of key adipogenic markers, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and Fatty Acid Binding Protein 4 (FABP4).[1] Furthermore, it promotes glucose uptake in mature adipocytes, a critical step in lowering blood glucose levels.[1]
Involvement of MEK/ERK and SIRT1 Signaling Pathways
The pro-adipogenic effects of N-caffeoyltryptophan are linked to the activation of the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway.[1] Inhibition of MEK1/2 with the selective inhibitor U0126 was found to block the CTP-induced adipogenic differentiation and the expression of adipogenic markers in 3T3-L1 cells.[1]
Additionally, Sirtuin 1 (SIRT1), a key regulator of metabolism and adipogenesis, appears to play a role. The induction of Pparg mRNA by N-caffeoyltryptophan was abolished in SIRT1 siRNA-transfected 3T3-L1 cells, suggesting that SIRT1 is involved in the mechanism of action of CTP.[1] SIRT1 is known to be a positive regulator of insulin signaling in adipocytes.[3][4]
Figure 1: Proposed signaling pathway of this compound in adipogenesis.
Potential Inhibition of α-Glucosidase and Dipeptidyl Peptidase-4 (DPP-IV)
While direct evidence for N-caffeoyltryptophan is pending, related compounds found in coffee and tryptophan derivatives have shown inhibitory activity against α-glucosidase and DPP-IV. α-glucosidase inhibitors delay carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. DPP-IV inhibitors increase the levels of incretin hormones like glucagon-like peptide-1 (GLP-1), which enhance insulin secretion and suppress glucagon release.
Tryptophan-containing dipeptides have been identified as potent DPP-IV inhibitors, with some exhibiting IC50 values below 45 μM.[2] Caffeic acid, a component of this compound, has also been shown to inhibit DPP-IV.[1]
Figure 2: Potential enzymatic inhibition by this compound.
Stimulation of GLP-1 Secretion
Coffee polyphenols, a class of compounds that includes this compound, have been shown to increase the postprandial release of active glucagon-like peptide-1 (GLP-1).[5] This effect is potentially mediated through an increase in intracellular cyclic AMP (cAMP). Higher levels of GLP-1 can improve insulin sensitivity and contribute to lower postprandial blood glucose levels.
Figure 3: GLP-1 secretion pathway stimulated by coffee polyphenols.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
3T3-L1 Preadipocyte Differentiation Assay
Objective: To induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and assess the effect of this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS) (Differentiation Medium)
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M)
-
This compound
-
Oil Red O staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density that allows them to reach confluence within 2-3 days. Culture in Growth Medium at 37°C in a 5% CO2 incubator.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium supplemented with 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin (MDI medium). Treat designated wells with this compound at the desired concentrations.
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with Differentiation Medium containing only 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with fresh Differentiation Medium every 2 days.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: Wash the cells with PBS and fix with 10% formalin for 1 hour. Wash with water and then with 60% isopropanol. Stain with Oil Red O solution for 10-20 minutes to visualize lipid droplets.
-
Gene Expression Analysis: Harvest cells for RNA extraction and perform qRT-PCR to quantify the expression of adipogenic marker genes (PPARγ, C/EBPα, FABP4).
-
Figure 4: Experimental workflow for 3T3-L1 adipocyte differentiation.
Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of this compound on glucose uptake in mature 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (from the protocol above)
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Insulin (positive control)
-
Cytochalasin B (inhibitor control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in DMEM.
-
Pre-incubation: Wash the cells with KRP buffer and pre-incubate with this compound at various concentrations for 30-60 minutes. Include a vehicle control, a positive control (insulin), and an inhibitor control (cytochalasin B).
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 5-10 minutes.
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold KRP buffer.
-
Quantification:
-
For [³H]glucose: Lyse the cells and measure the radioactivity using a scintillation counter.
-
For 2-NBDG: Measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose tolerance in vivo.
Materials:
-
C57BL/6J mice
-
This compound solution
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Treatment: Acclimatize the mice for at least one week. Administer this compound (e.g., 30 mg/kg/day, i.p.) or vehicle control daily for the specified duration (e.g., 1 week).
-
Fasting: Fast the mice overnight (12-16 hours) before the test, with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Glucose Challenge: Administer a glucose solution orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for both the treatment and control groups. Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.
Conclusion and Future Directions
The existing evidence strongly suggests that this compound possesses promising antidiabetic properties. Its ability to enhance adipogenesis and glucose uptake, coupled with its potential to modulate key signaling pathways and inhibit enzymes involved in glucose metabolism, makes it a compelling candidate for further investigation.
Future research should focus on:
-
Determining the specific IC50 values of N-caffeoyltryptophan for α-glucosidase and DPP-IV.
-
Conducting more extensive in vivo studies in various diabetic animal models to confirm its efficacy and establish optimal dosing.
-
Elucidating the detailed molecular interactions of this compound with its target proteins.
-
Investigating the pharmacokinetic and safety profiles of this compound.
A deeper understanding of the antidiabetic mechanisms of this compound will be instrumental in its potential development as a novel therapeutic agent for the management of type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. SIRT1 exerts anti-inflammatory effects and improves insulin sensitivity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adipocyte SIRT1 knockout promotes PPARγ activity, adipogenesis and insulin sensitivity in chronic-HFD and obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Caffeoyltryptophan on Glucose Tolerance: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the current understanding of N-caffeoyltryptophan's (CTP) effects on glucose tolerance. It synthesizes key findings from preclinical research, detailing the quantitative impact on metabolic parameters, the experimental methodologies employed, and the implicated cellular signaling pathways. This paper aims to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for metabolic disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of N-caffeoyltryptophan on glucose metabolism and adipogenesis.
Table 1: In Vivo Effect of N-Caffeoyltryptophan on Glucose Tolerance in Mice [1]
| Parameter | Treatment Group | Dosage & Administration | Duration | Outcome |
| Blood Glucose Levels | CTP-treated mice | 30 mg/kg/day, intraperitoneal (i.p.) injection | 7 days | Reduced blood glucose levels during an oral glucose tolerance test (OGTT). |
Table 2: In Vitro Effects of N-Caffeoyltryptophan on Adipocytes [1]
| Cell Line / Primary Cells | Parameter Measured | Outcome |
| 3T3-L1 preadipocyte cell lines | Lipid Accumulation | Increased |
| 3T3-L1 preadipocyte cell lines | Adipogenic Marker Expression (PPARγ, C/EBPα, FABP4) | Increased |
| Mouse primary preadipocytes | Lipid Accumulation | Increased |
| Mouse primary preadipocytes | Adipogenic Marker Expression (PPARγ, C/EBPα, FABP4) | Increased |
| 3T3-L1 adipocytes | Glucose Uptake | Promoted |
Experimental Protocols
The methodologies outlined below are based on the study by Sawamoto et al. (2023), which forms the core of our current understanding of Caffeoyltryptophan's metabolic effects.[1]
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: The specific strain of mice used was not detailed in the abstract, but a standard model for metabolic studies would be appropriate (e.g., C57BL/6J).
-
Acclimatization: Animals were housed under standard laboratory conditions with a controlled light-dark cycle and ad libitum access to food and water.
-
Treatment: Mice received daily intraperitoneal (i.p.) injections of N-caffeoyltryptophan at a dose of 30 mg/kg of body weight for one week. A control group receiving a vehicle injection was run in parallel.
-
OGTT Procedure:
-
Following the 7-day treatment period, mice were fasted overnight.
-
A baseline blood sample was collected (t=0).
-
A standard glucose solution was administered orally via gavage.
-
Blood samples were collected at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose concentrations were measured using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for glucose was calculated to assess overall glucose tolerance. Statistical comparisons were made between the CTP-treated and control groups.
In Vitro Cell Culture and Differentiation
-
Cell Lines: 3T3-L1 preadipocyte cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Adipogenic Differentiation:
-
3T3-L1 preadipocytes were grown to confluence.
-
Two days post-confluence, differentiation was induced using a standard adipogenic cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin) in the presence or absence of N-caffeoyltryptophan.
-
After the induction period, the medium was replaced with a maintenance medium containing insulin and CTP, and refreshed every two days.
-
-
Primary Preadipocyte Isolation and Culture: Primary preadipocytes were isolated from the stromal vascular fraction of adipose tissue from mice and cultured and differentiated using similar protocols to the 3T3-L1 cells.
Analysis of Adipogenesis and Glucose Uptake
-
Lipid Accumulation Assay: Differentiated adipocytes were stained with Oil Red O to visualize intracellular lipid droplets. The stained lipid was then extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: Total RNA was extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the mRNA expression levels of adipogenic marker genes, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid-binding protein 4 (FABP4).
-
Glucose Uptake Assay: Differentiated 3T3-L1 adipocytes were serum-starved and then incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG) in the presence or absence of CTP. The uptake of the fluorescent glucose was measured using a fluorescence plate reader or flow cytometry.
Investigation of Signaling Pathways
-
Inhibitor Studies: To investigate the involvement of the MEK/ERK pathway, 3T3-L1 cells were co-treated with N-caffeoyltryptophan and U0126, a selective inhibitor of MEK1/2. The effects on adipogenic differentiation and marker gene expression were then assessed.[1]
-
Gene Silencing (siRNA): To determine the role of Sirtuin 1 (SIRT1), 3T3-L1 cells were transfected with siRNA specifically targeting SIRT1 or a non-targeting control siRNA. The effect of CTP on the mRNA induction of Pparg was then evaluated in these cells.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for N-caffeoyltryptophan's action on adipocytes and a general workflow for its investigation.
References
The Emerging Bioactive Potential of Caffeoyltryptophan: A Technical Overview of Preliminary Research and Future Directions
For Immediate Release
This technical guide provides an in-depth analysis of the current understanding of Caffeoyltryptophan's bioactivity, targeting researchers, scientists, and professionals in drug development. While direct preliminary studies on this compound are nascent, this document synthesizes findings from closely related compounds and analogous structures to forecast its potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for stimulating further investigation into this promising molecule.
Introduction: The Therapeutic Promise of Tryptophan Derivatives
Tryptophan, an essential amino acid, serves as a precursor to a multitude of bioactive metabolites with significant physiological roles. Its derivatives have garnered considerable interest in the scientific community for their diverse pharmacological activities. This guide focuses on the potential bioactivity of this compound, a compound that theoretically combines the neuroactive and anti-inflammatory properties of both caffeic acid and tryptophan. While direct experimental data on this compound remains limited, this paper will extrapolate from existing research on related tryptophan derivatives to build a case for its investigation.
Predicted Bioactivities and Mechanisms of Action
Based on the known functions of its constituent parts and related molecules, this compound is hypothesized to exhibit a range of beneficial effects.
Neuroprotective and Anti-inflammatory Pathways
One of the most promising areas of investigation for this compound is its potential role in neuroprotection and the modulation of neuroinflammation. A related compound, Eicosanoyl-5-hydroxytryptamide (EHT), found in coffee, has demonstrated significant neuroprotective effects in models of Parkinson's disease.[1] EHT has been shown to protect dopaminergic neurons, reduce neuroinflammation, and combat oxidative stress.[1] The proposed mechanism involves the modulation of protein phosphatase 2A (PP2A), a key regulator of cellular signaling pathways.[1][2] It is plausible that this compound could share similar mechanisms.
The anti-inflammatory effects of coffee components are well-documented.[3][4][5] Studies have shown that coffee extracts can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[3][6] This activity is often attributed to the presence of polyphenols like chlorogenic acid.[7] Given its structure, this compound is likely to contribute to these anti-inflammatory properties.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: A generalized workflow for evaluating the neuroprotective effects of a novel compound like this compound, from initial cell-based assays to in vivo animal models.
Antioxidant Activity
Coffee is a significant source of dietary antioxidants, with compounds like chlorogenic acid and its derivatives being major contributors.[7][8][9] These molecules can scavenge free radicals and reduce oxidative stress, a key factor in many chronic diseases.[8] The caffeoyl moiety in this compound strongly suggests that it would possess potent antioxidant properties.
Signaling Pathway for Antioxidant and Anti-inflammatory Action
Caption: A simplified diagram illustrating the potential mechanism by which this compound may exert antioxidant and anti-inflammatory effects by scavenging ROS and inhibiting the NF-κB signaling pathway.
Quantitative Data from Related Compounds
While specific quantitative data for this compound is not yet available, the following table summarizes relevant data from studies on coffee, its extracts, and related tryptophan derivatives. This information provides a benchmark for what might be expected from future studies on this compound.
| Compound/Extract | Bioactivity | Assay | Key Findings | Reference |
| Eicosanoyl-5-hydroxytryptamide (EHT) | Neuroprotection | MPTP mouse model of Parkinson's Disease | Dose-dependent preservation of nigral dopaminergic neurons. | [1] |
| Coffee Extracts | Anti-inflammatory | LPS-induced inflammation in HT-29 cells | Reduction in ROS production (up to 45% for espresso) and decreased expression of TNF-α, IL-1β, IL-8, and IL-12. | [3][10] |
| Coffee Leaf Extract (CLE) | Anti-inflammatory | LPS-induced Caco-2/U937 co-culture | Significant inhibition of TNF-α, IL-1β, and IL-8 production. | [6] |
| 3-Caffeoylquinic acid (3-CQA) | Antioxidant | Experimental cerebral infarction in rats | Increased total antioxidant capacity at a dose of 100 μg. | [11] |
| Tryptophan Derivatives (with azepine and acylhydrazone moieties) | Antiviral | Tobacco Mosaic Virus (TMV) assay | Several compounds showed higher inactivation, curative, and protection activities than ribavirin at 500 mg/L. | [12] |
| Tryptophan Derivatives (with 2,5-diketopiperazine and acyl hydrazine moieties) | Antiviral | Tobacco Mosaic Virus (TMV) assay | Several compounds exhibited antiviral activities comparable to ningnanmycin at 500 mg/L. | [13] |
Detailed Experimental Protocols
To facilitate further research, this section outlines a general methodology for investigating the bioactivity of this compound, based on established protocols for similar compounds.
Cell Culture and Induction of Inflammation/Oxidative Stress
-
Cell Lines: Human colon adenocarcinoma cells (HT-29) or neuronal-like cells (SH-SY5Y) are suitable models.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Inflammation: Lipopolysaccharide (LPS) can be used to induce an inflammatory response. Cells are typically pre-treated with the test compound (this compound) for a specified period before LPS stimulation.
-
Induction of Oxidative Stress: A neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) can be used to induce oxidative stress and cytotoxicity in neuronal cells.
Assessment of Bioactivity
-
Cell Viability: The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Reactive Oxygen Species (ROS) Measurement: The H₂DCF-DA assay can be used to quantify intracellular ROS levels.
-
Cytokine Measurement: Real-time PCR can be employed to measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8).
-
Western Blot Analysis: To investigate signaling pathways, western blotting can be used to detect the levels of key proteins such as those involved in the NF-κB pathway or PP2A methylation.
Logical Flow for Bioactivity Screening
Caption: A high-level overview of the logical progression from a hypothesized bioactive compound to preclinical development.
Future Directions and Conclusion
The preliminary analysis presented in this guide strongly suggests that this compound is a promising candidate for further pharmacological investigation. Its unique structure, combining the features of caffeic acid and tryptophan, positions it as a potentially potent neuroprotective, anti-inflammatory, and antioxidant agent.
Future research should focus on:
-
Synthesis and Characterization: The first crucial step is the chemical synthesis and purification of this compound to enable rigorous biological testing.
-
In Vitro Bioassays: A comprehensive screening of its bioactivities using the protocols outlined above is necessary to establish its efficacy and potency.
-
In Vivo Studies: Following promising in vitro results, studies in relevant animal models will be essential to validate its therapeutic potential.
-
Mechanism of Action: Detailed molecular studies are required to elucidate the specific signaling pathways through which this compound exerts its effects.
References
- 1. Neuroprotective and Anti-inflammatory Properties of a Coffee Component in the MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Effect of Different Coffee Brews on Tryptophan Metabolite-Induced Cytotoxicity in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Caffeine on Muscle under Lipopolysaccharide-Induced Inflammation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into the anti-inflammatory mechanism of coffee leaf extract in LPS-induced Caco-2/U937 co-culture model through cytokines and NMR-based untargeted metabolomics analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive compounds in coffee and their role in lowering the risk of major public health consequences: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Property of Coffee Components: Assessment of Methods that Define Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Coffee component 3-caffeoylquinic acid increases antioxidant capacity but not polyphenol content in experimental cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Caffeoyltryptophan: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeoyltryptophan, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis, extraction, and analysis. Furthermore, this document elucidates its biological activities, including its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, as well as its antioxidant, anti-inflammatory, and neuroprotective properties. A key focus is placed on its potential mechanism of action involving the Protein Phosphatase 2A (PP2A) signaling pathway.
Chemical and Physical Properties
This compound, also known as N-Caffeoyltryptophan or trans-Caffeoyl-L-tryptophan, is a conjugate of caffeic acid and the amino acid L-tryptophan. Its chemical structure combines the antioxidant properties of a phenolic compound with the biological significance of an essential amino acid.
Chemical Identifiers and Molecular Characteristics
A summary of the key chemical identifiers and molecular properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
| CAS Number | 109163-69-1 | |
| Molecular Formula | C₂₀H₁₈N₂O₅ | |
| Molecular Weight | 366.37 g/mol | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)/C=C/C3=CC(=C(C=C3)O)O | |
| InChI Key | XITPERBRJNUFSB-BVBGJJFLSA-N | |
| Synonyms | N-Caffeoyltryptophan, trans-Caffeoyl-L-tryptophan, Javamide-II |
Physical and Chemical Properties
The known and predicted physical and chemical properties of this compound are detailed in Table 2.
| Property | Value | Reference |
| Physical State | White to off-white solid | |
| Boiling Point | 771.3 ± 60.0 °C (Predicted) | |
| Density | 1.460 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.0 ± 0.10 (Predicted) | |
| XLogP3 | 2.0 | |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 6 | |
| UV Absorption Maxima | 290 nm and 320 nm |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, extraction, analysis, and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of caffeic acid with L-tryptophan. A general one-pot synthesis protocol is described below.
Caption: Workflow for the one-pot synthesis of this compound.
Methodology:
-
Reaction Mixture Preparation: Dissolve equimolar amounts of caffeic acid, L-tryptophan, N,N'-dicyclohexylcarbodiimide (DCC), and sodium bicarbonate in an aqueous acetone solution.
-
Reaction: Stir the mixture at room temperature for approximately 24-25 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.
-
Characterization: Confirm the structure of the synthesized this compound using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Extraction of this compound from Coffee Beans
This compound is naturally present in coffee beans. The following protocol outlines a general procedure for its extraction.
Methodology:
-
Sample Preparation: Grind green coffee beans into a fine powder.
-
Extraction: Macerate the coffee powder with a polar solvent mixture, such as methanol/water or ethanol/water, at a temperature between 45°C and 60°C for 4 to 40 hours.
-
Filtration and Concentration: Filter the extract to remove solid particles and concentrate the filtrate under reduced pressure.
-
Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
HPLC Analysis of this compound
High-performance liquid chromatography is a common method for the quantification of this compound in various samples.
Methodology:
-
Chromatographic System: Utilize a reversed-phase HPLC system equipped with a C18 column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous solution with an acidifier (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Detect this compound using a UV detector at its absorption maxima of 290 nm and 320 nm, or a fluorescence detector.
-
Quantification: Prepare a standard curve with known concentrations of this compound to quantify the amount in the sample.
Biological Activity Assays
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human PTP1B enzyme, a buffer solution (e.g., Tris-HCl with EDTA and DTT), and various concentrations of this compound.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a spectrophotometer.
-
IC₅₀ Determination: Calculate the concentration of this compound that inhibits 50% of the PTP1B activity (IC₅₀).
Methodology:
-
Enzyme and Inhibitor Incubation: Pre-incubate α-glucosidase enzyme with varying concentrations of this compound in a phosphate buffer (pH 6
The Metabolomic Landscape of Coffee: A Technical Guide for Researchers
An In-depth Exploration of Coffee's Chemical Complexity and Biological Impact
This technical guide provides a comprehensive overview of the metabolomics of coffee, tailored for researchers, scientists, and professionals in drug development. It delves into the key chemical constituents of coffee, the analytical methodologies used for their study, and the significant signaling pathways they influence. This document is designed to be a practical resource, offering detailed experimental protocols and clearly structured quantitative data to facilitate further research and application.
Quantitative Analysis of Key Coffee Metabolites
The chemical composition of coffee is highly variable, influenced by factors such as species (e.g., Coffea arabica vs. Coffea canephora, var. Robusta), geographical origin, processing methods (e.g., green vs. roasted), and brewing techniques. The following tables summarize the quantitative data for major coffee metabolites, providing a comparative look at their concentrations across these variables.
Table 1: Concentration of Major Alkaloids and Chlorogenic Acids in Green and Roasted Coffee Beans ( g/100g dry matter)
| Compound | Coffee Species | Green Beans | Roasted Beans | Reference |
| Caffeine | Arabica | 0.85 - 1.73 | ~1.35 | |
| Robusta | ~2.35 | Higher than Arabica | ||
| Trigonelline | Arabica | 0.80 - 1.08 | 0.12 - 0.93 | |
| Robusta | Higher than Arabica | Lower than Arabica | ||
| Total Chlorogenic Acids (CGAs) | Arabica | 2.80 - 5.42 | Decreases with roasting | |
| Robusta | 7.0 - 10.0 | Decreases with roasting | ||
| 5-O-caffeoylquinic acid (5-CQA) | Arabica | Major CQA isomer | Decreases with roasting | |
| Robusta | Major CQA isomer | Decreases with roasting |
Table 2: Concentration of Caffeine, Trigonelline, and Chlorogenic Acid in Different Coffee Brews (mg/mL)
| Brewing Method | Caffeine | Chlorogenic Acid | Trigonelline | Reference |
| Cold Brew | 0.74 - 0.80 | 0.18 - 0.23 | 0.19 - 0.27 | |
| Coffee Maker (Drip) | ~0.74 - 0.80 | ~0.18 - 0.23 | ~0.19 - 0.27 | |
| Espresso | 0.50 - 9.65 | Variable | Variable | |
| French Press | 0.52 - 1.24 | Variable | Variable | |
| Moka Pot | 1.28 - 5.40 | Variable | Variable |
Table 3: Concentration of Chlorogenic Acid Isomers in Green Arabica and Robusta Coffee Beans (mg/g)
| Chlorogenic Acid Isomer | Arabica | Robusta | Reference |
| 5-O-caffeoylquinic acid (5-CQA) | Dominant isomer | Dominant isomer | |
| 4-O-caffeoylquinic acid (4-CQA) | Present | Present | |
| 3-O-caffeoylquinic acid (3-CQA) | Present | Present | |
| Dicaffeoylquinic acids (diCQA) | Lower concentration | Higher concentration | |
| Feruloylquinic acids (FQA) | Lower concentration | Higher concentration |
Experimental Protocols for Coffee Metabolomics
This section provides detailed methodologies for the analysis of coffee metabolites using common analytical platforms.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds
Objective: To extract and analyze non-volatile compounds such as alkaloids, chlorogenic acids, and amino acids.
Sample Preparation:
-
Grinding: Grind roasted or green coffee beans to a fine powder (particle size < 0.5 mm).
-
Extraction:
-
Weigh 50-100 mg of ground coffee into a microcentrifuge tube.
-
Add 1.5 mL of an extraction solvent, typically a methanol/water mixture (e.g., 50:50 v/v), sometimes with a small percentage of formic acid (0.1%) to improve the stability of phenolic compounds.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 20-30 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
Chromatographic Conditions (Example for Reversed-Phase LC):
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute compounds with increasing hydrophobicity. For example: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-25.1 min, 95-5% B; 25.1-30 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 2-10 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), often run in both positive and negative modes to detect a wider range of compounds.
-
Scan Mode: Full scan mode for untargeted profiling, with a mass range of m/z 100-1500.
-
Data-Dependent Acquisition (DDA): For structural elucidation, a DDA approach can be used where the most intense ions in the full scan are automatically selected for fragmentation (MS/MS).
-
Key Parameters: Capillary voltage, gas temperatures, and collision energy should be optimized for the specific instrument and compounds of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
Objective: To analyze volatile organic compounds (VOCs) that contribute to the coffee aroma.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Sample Preparation: Place 1-2 g of ground coffee into a 15-20 mL headspace vial. Add sodium chloride to enhance the release of volatiles.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 50-80 °C) for an equilibration time (e.g., 15-60 minutes) with agitation.
-
Extraction: Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.
Chromatographic Conditions:
-
Injection: The SPME fiber is inserted into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes in splitless mode.
-
Column: A non-polar or mid-polar column is typically used, such as a DB-5ms or DB-Wax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: A temperature gradient is used to separate the volatile compounds. For example: hold at 40 °C for 3 min, then ramp to 180 °C at 12 °C/min and hold for 5 min, then ramp to 240 °C at 40 °C/min and hold for 5 min.
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A typical mass range is m/z 35-500.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices to spectral libraries (e.g., NIST, Wiley).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling
Objective: To obtain a comprehensive profile of the major metabolites in a coffee extract.
Sample Preparation:
-
Extraction:
-
Extract a known weight of ground coffee with a deuterated solvent (e.g., D₂O with a phosphate buffer to control pH) or a mixture of deuterated and non-deuterated solvents (e.g., methanol-d₄ and water).
-
Sonication and centrifugation are used to ensure efficient extraction, similar to the LC-MS preparation.
-
-
Sample Formulation:
-
Take a precise volume of the extract and add it to an NMR tube.
-
Add a small amount of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good spectral resolution.
-
Experiment: A standard 1D ¹H NMR experiment with water suppression (e.g., using presaturation) is the most common starting point.
-
Key Parameters: Acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise and accurate quantification.
-
Further Analysis: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used for unambiguous identification of metabolites.
Key Signaling Pathways and Experimental Workflows
This section provides visual representations of important biological pathways affected by coffee metabolites and a typical experimental workflow for coffee metabolomics.
Signaling Pathways
Caption: Caffeine's antagonistic action on adenosine receptors.
Caption: Modulation of AMPK and mTOR signaling by coffee compounds.
Experimental and Data Analysis Workflow
Caption: A typical workflow for coffee metabolomics studies.
The Role of N-Caffeoyltryptophan in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is a critical physiological process for energy homeostasis. This intricate process is governed by a complex transcriptional cascade, with Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) acting as master regulators. The study of natural compounds that modulate adipogenesis is a burgeoning field, offering potential therapeutic avenues for metabolic diseases. While many components found in coffee, such as caffeine and chlorogenic acid, have been reported to inhibit adipogenesis, a specific ingredient, N-caffeoyltryptophan (CTP), demonstrates a contrasting and notable function: the enhancement of adipogenic differentiation.[1] This document provides a comprehensive technical overview of the function and molecular mechanisms of N-caffeoyltryptophan in promoting the differentiation of adipocytes.
Core Function: Enhancement of Adipogenesis and Glucose Uptake
N-Caffeoyltryptophan has been identified as a bioactive compound that actively promotes the differentiation of preadipocytes into mature adipocytes.[1] In both mouse 3T3-L1 preadipocyte cell lines and primary preadipocytes, CTP treatment leads to a significant increase in lipid accumulation.[1] This pro-adipogenic effect is accompanied by an upregulation of key adipogenic protein markers. Furthermore, CTP enhances glucose uptake in 3T3-L1 adipocytes, a crucial function for metabolic health.[1] In vivo studies have corroborated these cellular findings, showing that daily administration of CTP in mice can improve glucose tolerance, suggesting a potential role in mitigating hyperglycemia.[1]
Signaling Pathways of N-Caffeoyltryptophan in Adipogenesis
The pro-adipogenic activity of N-caffeoyltryptophan is mediated through the activation of specific signaling cascades. Experimental evidence points to the critical involvement of the MEK/ERK signaling pathway and Sirtuin 1 (SIRT1).[1] Inhibition of the MEK1/2 kinases with the selective inhibitor U0126 was shown to block the CTP-induced increase in adipogenic markers.[1] Similarly, the induction of PPARγ mRNA by CTP was nullified in cells where SIRT1 was silenced using siRNA.[1] These findings indicate that CTP exerts its effects by coordinately activating both the MEK/ERK pathway and SIRT1, which converge to upregulate the master adipogenic regulator, PPARγ.
Caption: Signaling pathway of N-Caffeoyltryptophan in adipocytes.
Quantitative Data Summary
The effects of N-Caffeoyltryptophan on adipocyte differentiation and glucose metabolism have been quantified in both in vitro and in vivo models. The data highlights a consistent enhancement of adipogenic markers and a positive impact on glucose homeostasis.
| Parameter | Model System | Treatment | Result | Reference |
| Lipid Accumulation | 3T3-L1 Preadipocytes | N-Caffeoyltryptophan (CTP) | Increased | [1] |
| Adipogenic Markers | 3T3-L1 & Primary Preadipocytes | N-Caffeoyltryptophan (CTP) | Increased expression of PPARγ, C/EBPα, and FABP4 | [1] |
| Glucose Uptake | 3T3-L1 Adipocytes | N-Caffeoyltryptophan (CTP) | Promoted | [1] |
| Blood Glucose Levels | Mice (in vivo) | Daily administration of CTP (30 mg/kg/day, i.p.) for one week | Reduced blood glucose levels in oral glucose tolerance test | [1] |
| MEK/ERK Pathway | 3T3-L1 Preadipocytes | CTP + U0126 (MEK1/2 inhibitor) | Inhibition of CTP-induced adipogenic marker expression | [1] |
| SIRT1 Involvement | SIRT1 siRNA-transfected 3T3-L1 cells | N-Caffeoyltryptophan (CTP) | Abrogation of CTP-induced Pparg mRNA induction | [1] |
Experimental Protocols & Workflow
Reproducing the findings on N-caffeoyltryptophan's function requires specific and controlled experimental procedures. Below are the detailed methodologies for the key experiments cited.
Caption: Experimental workflow for studying CTP's adipogenic effects.
Cell Culture and Adipocyte Differentiation
-
Cell Line: Mouse 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation Induction:
-
Grow 3T3-L1 cells to 100% confluence.
-
Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin). N-Caffeoyltryptophan (CTP) is added at the desired concentration.
-
On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, 1 µg/mL insulin), including fresh CTP.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium and CTP every two days.
-
Full differentiation is typically observed by Day 8-10.
-
Analysis of Lipid Accumulation (Oil Red O Staining)
-
After differentiation, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for 30 minutes at room temperature.
-
Wash the cells extensively with water to remove unbound dye.
-
Visualize and photograph the stained lipid droplets using a microscope. For quantification, elute the dye with 100% isopropanol and measure the absorbance at 510 nm.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from differentiated cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using specific primers for Pparg, Cebpa, Fabp4, and a housekeeping gene (e.g., Actb) for normalization.
-
-
Western Blotting:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PPARγ, C/EBPα, FABP4, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathway Inhibition Studies
-
MEK1/2 Inhibition: Pre-treat confluent 3T3-L1 cells with the selective MEK1/2 inhibitor U0126 for 1 hour before initiating the differentiation protocol with CTP. Maintain the inhibitor throughout the differentiation period.
-
SIRT1 Knockdown: Transfect 3T3-L1 preadipocytes with SIRT1-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent, following the manufacturer's protocol.[2] After 24-48 hours, induce differentiation with CTP and analyze the expression of target genes.[1]
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Use male C57BL/6J mice.
-
Treatment: Administer N-caffeoyltryptophan (30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for seven days.[1]
-
OGTT Procedure:
-
Fast the mice overnight (at least 6 hours).
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[3][4]
-
References
- 1. N-Caffeoyltryptophan enhances adipogenic differentiation in preadipocytes and improves glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mft.nhs.uk [mft.nhs.uk]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Caffeoyltryptophan
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to accurately quantify N-Caffeoyltryptophan (also known as Javamide-II), a phenolic amide found in coffee with noted biological activities. The protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method, including sample preparation from coffee beans, chromatographic conditions, and method validation parameters.
Introduction
N-Caffeoyltryptophan is a naturally occurring compound in coffee that has garnered interest for its potential health benefits, including anti-inflammatory and metabolic effects.[1][2] Accurate quantification of this compound is essential for quality control of coffee-based products, nutraceuticals, and for pharmacological studies. This document describes a robust HPLC method using UV detection for the determination of Caffeoyltryptophan.
Experimental Protocols
Sample Preparation: Extraction from Coffee Beans
This protocol is optimized for the extraction of this compound from green or roasted coffee beans.
Materials:
-
Coffee beans (green or roasted)
-
Grinder
-
Dichloromethane
-
Methanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Grinding: Grind the coffee beans into a fine powder.[3]
-
Extraction:
-
Weigh 10 g of the coffee powder into a flask.
-
Add 100 mL of dichloromethane and cap the flask.
-
Extract the sample by stirring or sonicating for 60 minutes at room temperature.[3]
-
Filter the mixture to separate the extract from the solid residue.
-
-
Solvent Evaporation: Evaporate the dichloromethane from the extract using a rotary evaporator at 40°C until dryness.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Re-dissolve the dried extract in 5 mL of methanol.[3]
-
Load the re-dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
-
Final Preparation:
-
Collect the methanolic eluate.
-
Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.[4]
-
The sample is now ready for HPLC analysis.
-
HPLC Method Protocol
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 10% B2-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B (hold)30-31 min: 90-10% B31-35 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm (primary), 290 nm (secondary)[5] |
Data Presentation: Quantitative Summary
The following tables summarize the expected quantitative data for a validated HPLC method for this compound, based on literature values.
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.005 mg/mL[6] |
| Limit of Quantification (LOQ) | ~0.015 mg/mL |
| Precision (RSD%) | Intra-day: < 2% Inter-day: < 5% |
| Accuracy (Recovery) | 95 - 105% |
Table 2: this compound Content in Coffee Products (Literature Values)
| Coffee Product | This compound Concentration Range (mg/g) | Reference |
| Green Coffee Extract | 0.28 - 2.96 | [1] |
| Various Ground and Instant Coffees | ≤ 1.79 | [6] |
| Assorted Coffee Drinks | 0.04 - 2.31 | [7] |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Diagram
Caption: this compound's role in MEK/ERK and SIRT1 signaling.
References
- 1. NMR Confirmation and HPLC Quantification of Javamide-I and Javamide-II in Green Coffee Extract Products Available in the Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Caffeoyltryptophan enhances adipogenic differentiation in preadipocytes and improves glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted and Non-Targeted HPLC Analysis of Coffee-Based Products as Effective Tools for Evaluating the Coffee Authenticity | MDPI [mdpi.com]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Analysis of Caffeoyltryptophan in Coffee Beans
Introduction
Caffeoyltryptophan, also known as Javamide-II, is a phenolic amide found in coffee beans that has garnered interest for its potential anti-inflammatory properties. As a conjugate of caffeic acid and tryptophan, its concentration in coffee can vary depending on the coffee species (e.g., Coffea arabica, Coffea canephora var. robusta) and the degree of roasting. Accurate and sensitive quantification of this compound is crucial for quality control, product development, and research into the health benefits of coffee. This application note provides a detailed protocol for the analysis of this compound in coffee beans using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Data Presentation
The concentration of N-caffeoyltryptophan (Javamide-II) varies significantly between Arabica and Robusta coffee beans and is substantially affected by the roasting process. The following table summarizes the quantitative data found in the literature.
| Coffee Bean Type | Roasting Level | N-caffeoyltryptophan (Javamide-II) Concentration (mg/g) |
| Arabica | Green (Unroasted) | Not Detected - ≤ 0.0031 |
| Robusta | Green (Unroasted) | 0.001 - 0.0138 |
| Arabica | Light Roast | Significantly Reduced |
| Robusta | Light Roast | Significantly Reduced |
| Arabica | Medium Roast | Significantly Reduced |
| Robusta | Medium Roast | Significantly Reduced |
| Arabica | Dark Roast | Significantly Reduced |
| Robusta | Dark Roast | Significantly Reduced |
Note: The roasting process has been shown to significantly reduce the amounts of this compound in both Arabica and Robusta beans[1]. Robusta beans generally contain significantly higher amounts of this compound than Arabica beans[1][2].
Experimental Protocols
This section details the methodology for the extraction and LC-MS/MS analysis of this compound from coffee beans.
Sample Preparation (Extraction)
-
Grinding: Freeze green or roasted coffee beans with liquid nitrogen and grind them into a fine powder using a coffee grinder or a laboratory mill.
-
Extraction:
-
Weigh 100 mg of the ground coffee powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of a 50:50 (v/v) mixture of LC-MS grade methanol and ultrapure water.
-
Vortex the tube for 30 minutes, followed by sonication in an ultrasonic bath for another 30 minutes to ensure thorough extraction[3].
-
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the solid particles[3].
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
Dilution: Dilute 20 µL of the filtered extract with 980 µL of a 50:50 methanol/water solution in the LC-MS vial[3].
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Instrument: UHPLC System
-
Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.9 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 35 °C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |
Mass Spectrometry (MS) Parameters:
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.00 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 50 L/h
-
MRM Transition for this compound:
-
Parent Ion (m/z): 365
-
Fragment Ions (m/z): To be determined by direct infusion of a standard or by using predicted fragmentation patterns. A likely fragment would correspond to the caffeoyl moiety.
-
Mandatory Visualization
References
Application Notes and Protocols for the Extraction of Caffeoyltryptophan from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeoyltryptophan is a naturally occurring hydroxycinnamic acid amide found in various plants, notably in Safflower (Carthamus tinctorius) and Coffee (Coffea spp.). This class of compounds is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities, including antioxidant and anti-inflammatory properties. The efficient extraction of this compound from plant matrices is a critical first step for its isolation, characterization, and subsequent development into therapeutic agents or health supplements.
These application notes provide a comprehensive overview of the methodologies for extracting this compound from plant material. The protocols are designed to be adaptable to various laboratory settings and can be optimized for different plant species and research objectives.
Data Presentation: Comparison of Extraction Parameters
The following table summarizes quantitative data from literature regarding the extraction of this compound and related hydroxycinnamic acid amides. This information can guide the selection of starting parameters for developing a specific extraction protocol.
| Parameter | Method | Plant Material | Solvent | Solvent-to-Solid Ratio | Temperature | Time | Yield/Content | Reference |
| Solvent Comparison | Maceration | Green Coffee Beans (Coffea canephora) | Methanol/Water/Acetic Acid (30:67.5:2.5, v/v/v) | Not Specified | Not Specified | Not Specified | Higher yield compared to ethanol:water | [1] |
| Solvent Comparison | Maceration | Green Coffee Beans (Coffea canephora) | Ethanol:Water (50:50, v/v) | Not Specified | Not Specified | Not Specified | 400 mg/kg of caffeoyl-N-tryptophan | [1] |
| Ultrasonic-Assisted Extraction (UAE) Optimization (for related compounds) | UAE | Safflower (Carthamus tinctorius) | Not specified (optimization study) | 16:1 (mL/g) | 66 °C | 36 min | Maximized yield of hydroxysafflor yellow A and anhydrosafflor yellow B | [2] |
| Method Comparison (for related compounds) | Reflux, Ultrasonic, and High-Pressure Extraction | Safflower (Carthamus tinctorius) Seeds | 80% Aqueous Ethanol | Not Specified | Not Specified | Not Specified | High-pressure extraction yielded higher levels of N-(p-coumaroyl)serotonin and N-feruloylserotonin. | [3] |
Experimental Protocols
This section outlines a detailed protocol for the extraction of this compound from plant material, primarily based on methodologies for related compounds in safflower and coffee beans. This protocol can be adapted and optimized for specific research needs.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Safflower Seeds
This protocol is recommended for its efficiency and reduced extraction time.
1. Sample Preparation: 1.1. Obtain dried safflower seeds. 1.2. Grind the seeds into a fine powder (e.g., using a laboratory mill) to increase the surface area for extraction.
2. Extraction: 2.1. Weigh 10 g of the powdered safflower seeds and place it in a 250 mL Erlenmeyer flask. 2.2. Add 160 mL of 80% aqueous ethanol to achieve a solvent-to-solid ratio of 16:1 (mL/g)[2]. 2.3. Place the flask in an ultrasonic bath. 2.4. Set the temperature of the ultrasonic bath to 60-70 °C (based on optimization for related compounds, a starting point of 66°C is recommended)[2]. 2.5. Sonicate for 30-40 minutes (a starting point of 36 minutes is recommended)[2].
3. Filtration and Concentration: 3.1. After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. 3.2. Wash the residue with a small volume of the extraction solvent to ensure maximum recovery. 3.3. Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50 °C to avoid degradation of the target compound. 3.4. The resulting crude extract can be further purified or directly used for analytical quantification.
Protocol 2: Maceration Extraction of this compound from Green Coffee Beans
This protocol is a simpler, conventional method suitable for laboratories without specialized equipment.
1. Sample Preparation: 1.1. Obtain green coffee beans. 1.2. Grind the beans into a coarse powder.
2. Extraction: 2.1. Weigh 20 g of the powdered coffee beans and place it in a 500 mL screw-capped flask. 2.2. Add 200 mL of a solvent mixture of methanol, water, and acetic acid (30:67.5:2.5, v/v/v)[1]. 2.3. Seal the flask and place it on a shaker at room temperature. 2.4. Macerate for 24 hours with continuous agitation.
3. Filtration and Concentration: 3.1. Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper. 3.2. Re-extract the residue with another 100 mL of the solvent mixture for 12 hours to maximize yield. 3.3. Combine the filtrates and concentrate using a rotary evaporator at a temperature below 40 °C.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and analysis of this compound.
Factors Affecting this compound Extraction Efficiency
Caption: Key factors influencing the efficiency of this compound extraction.
References
- 1. Hydroxycinnamoyl Amino Acids Conjugates: A Chiral Pool to Distinguish Commercially Exploited Coffea spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of N-Caffeoyltryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Caffeoyltryptophan (N-CTrp) is a naturally occurring compound found in coffee, exhibiting a range of biological activities with potential therapeutic applications. Notably, it has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, suggesting its relevance in type 2 diabetes research. Furthermore, N-CTrp has been shown to enhance adipogenic differentiation in preadipocytes, involving the MEK/ERK and SIRT1 signaling pathways. This document provides detailed protocols for the chemical synthesis and purification of N-Caffeoyltryptophan for research purposes, along with an overview of its biological context and relevant signaling pathways.
Introduction
N-Caffeoyltryptophan (MW: 366.37 g/mol ; CAS: 109163-69-1) is a conjugate of caffeic acid and L-tryptophan.[1] Its diverse biological activities, including anti-diabetic and adipogenic effects, make it a molecule of significant interest in metabolic disease research. The ability to synthesize N-CTrp with high purity is crucial for accurate in vitro and in vivo studies to elucidate its mechanisms of action and therapeutic potential. This application note details a robust method for its chemical synthesis via DCC/HOBt mediated coupling, followed by purification using flash column chromatography.
Chemical Synthesis Workflow
The synthesis of N-Caffeoyltryptophan is a two-step process involving the coupling of L-tryptophan methyl ester with caffeic acid, followed by the deprotection of the methyl ester to yield the final product.
Caption: Workflow for the chemical synthesis and purification of N-Caffeoyltryptophan.
Experimental Protocols
Protocol 1: Synthesis of N-Caffeoyl-L-tryptophan Methyl Ester
This protocol describes the coupling of caffeic acid and L-tryptophan methyl ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
Caffeic Acid
-
L-Tryptophan methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of L-Tryptophan methyl ester: To a suspension of L-Tryptophan methyl ester hydrochloride in DCM, add triethylamine (1.1 equivalents) and stir for 30 minutes at room temperature. The resulting solution of the free base is used directly in the next step.
-
Coupling Reaction:
-
In a round bottom flask, dissolve caffeic acid (1 equivalent) and HOBt (1.2 equivalents) in a minimal amount of DMF.
-
Add the prepared L-tryptophan methyl ester solution in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-Caffeoyl-L-tryptophan methyl ester, is obtained as a residue.
-
Protocol 2: Synthesis of N-Caffeoyltryptophan (Deprotection)
This protocol outlines the hydrolysis of the methyl ester to yield the final product.
Materials:
-
N-Caffeoyl-L-tryptophan methyl ester (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude N-Caffeoyl-L-tryptophan methyl ester in a mixture of THF and water.
-
Add a solution of LiOH (1.5 equivalents) in water.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude N-Caffeoyltryptophan.
Protocol 3: Purification by Flash Column Chromatography
This protocol describes the purification of crude N-Caffeoyltryptophan.
Materials:
-
Crude N-Caffeoyltryptophan
-
Silica gel for flash chromatography (40-63 µm)
-
Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with acetic acid)
-
Glass column for flash chromatography
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude N-Caffeoyltryptophan in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A typical starting point is a mixture of ethyl acetate and hexane with a small percentage of acetic acid to improve peak shape. The polarity can be gradually increased by adding methanol to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield pure N-Caffeoyltryptophan.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-Caffeoyltryptophan.
| Parameter | Value/Range | Notes |
| Coupling Reaction Time | 12-24 hours | Monitored by TLC for disappearance of starting materials. |
| Deprotection Reaction Time | 2-6 hours | Monitored by TLC for disappearance of the methyl ester. |
| Overall Yield | 50-70% | Yields can vary based on reaction scale and purification efficiency. |
| Purity (Post-Purification) | >95% | Determined by HPLC and/or NMR analysis. |
| Mobile Phase (Flash Chromatography) | Gradient of 0-10% Methanol in Dichloromethane with 0.5% Acetic Acid | This is a starting point and may require optimization. |
Adipogenic Signaling Pathway of N-Caffeoyltryptophan
N-Caffeoyltryptophan has been shown to promote the differentiation of preadipocytes into mature adipocytes.[2] This process is, in part, mediated through the activation of the MEK/ERK signaling pathway and the modulation of SIRT1 activity.[2] This ultimately leads to the upregulation of the master regulator of adipogenesis, PPARγ, and its downstream targets.
Caption: Proposed signaling pathway of N-Caffeoyltryptophan in promoting adipogenesis.
References
Application Note: Quantifying Caffeoyltryptophan Isomers in Complex Mixtures using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeoyltryptophan, a conjugate of caffeic acid and tryptophan, is a naturally occurring phenolic compound found in various plant-based materials, notably in coffee beans.[1] As with many natural products, it exists as a mixture of isomers, which can exhibit different biological activities. The therapeutic potential of these compounds, including their antioxidant and anti-inflammatory properties, necessitates precise and accurate quantification of individual isomers in complex matrices such as plant extracts, food products, and biological samples. This application note provides a detailed protocol for the quantification of this compound isomers using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[2][3]
Biological Significance and Potential Signaling Pathway
Phenolic compounds, including caffeic acid derivatives, are known to exert their biological effects through various mechanisms. One key pathway is the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.[4][5] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation.[5] However, upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, releasing Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.[7] This results in the production of antioxidant and phase II detoxification enzymes, which help to mitigate cellular damage. While direct evidence for this compound is still emerging, it is hypothesized that its structural similarity to other bioactive phenolic compounds allows it to activate this protective pathway.
Caption: Hypothesized activation of the Keap1-Nrf2 signaling pathway by this compound isomers.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for accurate quantification and will depend on the sample matrix.
A. Plant Material (e.g., Green Coffee Beans)
-
Grinding: Freeze-dry the plant material to remove water and grind to a fine powder (e.g., using a cryogenic grinder).
-
Extraction:
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
B. Biological Fluids (e.g., Plasma, Serum)
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
UPLC-MS/MS Analysis
A. Chromatographic Conditions (UPLC)
-
System: A high-performance UPLC system.
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 50 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
B. Mass Spectrometry Conditions (MS/MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each this compound isomer and the internal standard. The exact m/z values will need to be determined by direct infusion of synthesized standards. A proposed fragmentation pathway is illustrated below.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Caption: Proposed fragmentation pathway of N-caffeoyltryptophan in positive ESI mode.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: UPLC-MS/MS MRM Transitions for this compound Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Isomer 1 | [To be determined] | [To be determined] | 100 | 30 | 25 |
| Isomer 2 | [To be determined] | [To be determined] | 100 | 30 | 25 |
| Isomer 3 | [To be determined] | [To be determined] | 100 | 30 | 25 |
| Internal Standard | [To be determined] | [To be determined] | 100 | 35 | 30 |
Note: The m/z values are dependent on the specific isomers and should be optimized using authentic standards.
Table 2: Representative Quantitative Data of this compound Isomers in Different Coffee Bean Varieties (Hypothetical Data)
| Sample | Isomer 1 (µg/g) | Isomer 2 (µg/g) | Isomer 3 (µg/g) | Total this compound (µg/g) |
| Arabica (Brazil) | 15.2 ± 1.8 | 8.5 ± 0.9 | 2.1 ± 0.3 | 25.8 |
| Robusta (Vietnam) | 28.9 ± 3.1 | 15.3 ± 1.5 | 4.5 ± 0.6 | 48.7 |
| Liberica (Philippines) | 9.7 ± 1.1 | 5.2 ± 0.6 | 1.3 ± 0.2 | 16.2 |
Experimental Workflow
Caption: A streamlined workflow for the quantification of this compound isomers.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound isomers in complex mixtures. The detailed UPLC-MS/MS protocol, combined with appropriate sample preparation, offers a robust and sensitive method for researchers in academia and the pharmaceutical industry. The ability to accurately quantify these isomers will facilitate a deeper understanding of their bioavailability, metabolism, and biological activity, ultimately aiding in the development of new therapeutic agents and functional foods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC-ESI(±)-LTQ MSn-Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Tryptophan and its Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptophan metabolism is a critical area of investigation in numerous physiological and pathological processes, including neurotransmission, immune response, and cancer progression. The kynurenine and serotonin pathways are the two primary routes of tryptophan catabolism, producing a range of bioactive metabolites. Dysregulation of these pathways has been implicated in various diseases, making the accurate quantification of tryptophan and its metabolites essential for biomarker discovery and drug development. This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tryptophan and key metabolites in human plasma. The described protocol offers high sensitivity, specificity, and reproducibility, making it suitable for both preclinical and clinical research.
Introduction
Tryptophan, an essential amino acid, is a precursor for the synthesis of proteins and several important signaling molecules. Its metabolism is predominantly divided into two main pathways: the serotonin pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which accounts for over 95% of tryptophan degradation and generates metabolites that are crucial in immune regulation and neuronal function.[1][2][3] The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are the rate-limiting enzymes in the kynurenine pathway and are often upregulated in disease states, such as cancer and inflammatory disorders.[3][4]
The ability to accurately measure the concentrations of tryptophan and its metabolites in biological matrices is paramount for understanding disease mechanisms and for the development of novel therapeutic interventions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high selectivity and sensitivity.[1][5] This document provides a comprehensive protocol for the analysis of tryptophan and its metabolites in human plasma, including sample preparation, LC-MS/MS conditions, and method validation results, all in accordance with international guidelines.[6][7][8]
Signaling Pathway
The major metabolic pathways of tryptophan are the kynurenine and serotonin pathways, which produce a variety of bioactive metabolites.
Experimental Workflow
The overall experimental workflow for the analysis of tryptophan metabolites from plasma samples is depicted below.
Materials and Methods
Reagents and Materials
-
Tryptophan, Kynurenine, Kynurenic Acid, 3-Hydroxykynurenine, Anthranilic Acid, Xanthurenic Acid, 3-Hydroxyanthranilic Acid, Quinolinic Acid, and Serotonin reference standards (Sigma-Aldrich, St. Louis, MO, USA).
-
Stable isotope-labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4).
-
LC-MS grade methanol, acetonitrile, and water (Fisher Scientific, Waltham, MA, USA).
-
Formic acid (Thermo Fisher Scientific, Waltham, MA, USA).
-
Human plasma (BioIVT, Westbury, NY, USA).
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY UPLC I-Class).
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro).
-
Analytical column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each analyte and internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with 50:50 methanol/water.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working solutions into charcoal-stripped human plasma to achieve a concentration range of 1-5000 ng/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.
Sample Preparation Protocol
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tryptophan | 205.1 | 188.1 | 20 | 15 |
| Tryptophan-d5 | 210.1 | 192.1 | 20 | 15 |
| Kynurenine | 209.1 | 192.1 | 25 | 12 |
| Kynurenine-d4 | 213.1 | 196.1 | 25 | 12 |
| Kynurenic Acid | 190.1 | 144.1 | 30 | 20 |
| Serotonin | 177.1 | 160.1 | 22 | 18 |
Method Validation
The analytical method was validated according to the FDA guidelines on bioanalytical method validation.[6][7] The validation parameters included linearity, accuracy, precision, selectivity, limit of quantification (LOQ), matrix effect, and stability.
Validation Parameters Logic
The relationship and logical flow of the validation parameters are crucial for establishing a robust and reliable analytical method.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of tryptophan and its metabolites in human plasma.
Linearity
The calibration curves were linear over the concentration ranges for all analytes, with a coefficient of determination (r²) greater than 0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Tryptophan | 10 - 5000 | >0.995 |
| Kynurenine | 1 - 1000 | >0.996 |
| Kynurenic Acid | 1 - 500 | >0.992 |
| Serotonin | 1 - 500 | >0.994 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for LOQ).
Intra-Day Accuracy and Precision (n=5)
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Tryptophan | Low | 30 | 98.5 | 4.2 |
| Medium | 300 | 102.1 | 3.1 | |
| High | 3000 | 99.8 | 2.5 | |
| Kynurenine | Low | 3 | 101.2 | 5.6 |
| Medium | 30 | 97.9 | 3.8 | |
| High | 300 | 103.4 | 2.9 |
Inter-Day Accuracy and Precision (n=5, 3 days)
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Tryptophan | Low | 30 | 101.7 | 6.8 |
| Medium | 300 | 103.5 | 4.5 | |
| High | 3000 | 100.9 | 3.7 | |
| Kynurenine | Low | 3 | 104.3 | 8.2 |
| Medium | 30 | 99.1 | 5.1 | |
| High | 300 | 105.0 | 4.3 |
Limit of Quantification (LOQ)
The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.
| Analyte | LOQ (ng/mL) |
| Tryptophan | 10 |
| Kynurenine | 1 |
| Kynurenic Acid | 1 |
| Serotonin | 1 |
Conclusion
This application note describes a robust and validated LC-MS/MS method for the simultaneous quantification of tryptophan and its key metabolites in human plasma. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers and drug development professionals investigating the role of tryptophan metabolism in health and disease. The detailed protocols and validation data provided herein can be readily implemented in a laboratory setting to support a wide range of research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Tryptophan Targeted Metabolomics - MetwareBio [metwarebio.com]
- 3. Tryptophan Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for Caffeoyltryptophan as a Standard in Metabolomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeoyltryptophan, a naturally occurring phenolic amide found in coffee and other plant species, is gaining increasing interest as a reference standard in metabolomic studies. Its distinct chemical structure and presence in widely consumed products make it a valuable marker for quality control, authentication, and biological investigation of various food and beverage products.[1][2] Furthermore, recent studies have highlighted its potential biological activities, including its role as an inhibitor of Sirtuin 1 and 2 (Sirt1/2) enzymes, which are implicated in numerous cellular processes.[3][4]
These application notes provide a comprehensive guide for the utilization of this compound as a standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomic analyses. Detailed protocols for sample preparation, standard solution handling, and LC-MS method parameters are provided to ensure accurate and reproducible quantification.
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below, providing essential information for its use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₂O₅ | [5][6] |
| Molecular Weight | 366.37 g/mol | [5][6] |
| CAS Number | 109163-69-1 | [4][5] |
| Appearance | White to off-white solid | [4] |
| Purity (typical) | ≥98% | [3] |
| Solubility | Soluble in methanol | [General knowledge] |
| Storage | Store at -20°C for long-term stability | [General knowledge] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
This protocol outlines the steps for preparing a primary stock solution and subsequent working standards for generating a calibration curve.
Materials:
-
This compound standard (≥98% purity)
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Amber glass vials for storage
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard using an analytical balance.
-
Quantitatively transfer the weighed standard to a 1.0 mL volumetric flask.
-
Add a small amount of LC-MS grade methanol to dissolve the standard completely.
-
Bring the volume up to the 1.0 mL mark with methanol.
-
Cap the flask and vortex thoroughly to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial and store at -20°C.
-
-
Working Standard Preparation (Serial Dilutions):
-
Prepare a series of working standards by serially diluting the stock solution with methanol or the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).
-
For example, to prepare a 100 µg/mL working standard, pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and bring to volume with the diluent.
-
Continue this process to generate a calibration curve with a suitable concentration range for your expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Transfer each working standard to a separate, clearly labeled amber vial.
-
Protocol 2: LC-MS/MS Method for the Quantification of this compound
This protocol provides a general LC-MS/MS method that can be adapted for the analysis of this compound in various matrices, such as coffee extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 5 µL |
MS/MS Parameters (Positive Ion Mode):
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 367.12 |
| Product Ions (Q3) | To be determined by direct infusion of the standard. Common fragments would arise from the loss of the tryptophan or caffeoyl moiety. |
| Collision Energy (CE) | To be optimized for the specific instrument to maximize the intensity of the product ions. |
| Dwell Time | 100-200 ms |
Data Analysis:
-
Inject the prepared calibration standards to generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for good linearity.
-
Inject the unknown samples and use the peak areas to calculate the concentration of this compound based on the calibration curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the inhibitory action of this compound on Sirtuin 2 (Sirt2) and a general experimental workflow for its quantification.
References
- 1. Hydroxycinnamoyl Amino Acids Conjugates: A Chiral Pool to Distinguish Commercially Exploited Coffea spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Caffeoyltryptophan (CHEBI:175694) [ebi.ac.uk]
- 3. Finding Potent Sirt Inhibitor in Coffee: Isolation, Confirmation and Synthesis of Javamide-II (N-Caffeoyltryptophan) as Sirt1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Caffeoyltryptophan enhances adipogenic differentiation in preadipocytes and improves glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Property of Coffee Components: Assessment of Methods that Define Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application of Caffeoyltryptophan in Sirtuin Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeoyltryptophan, also known as Javamide-II, is a naturally occurring compound found in coffee that has been identified as a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[3][4][5][6][7] Their dysregulation has been implicated in a range of age-related diseases such as cancer and neurodegenerative disorders.[2][5][7] The ability of this compound to inhibit SIRT1 and SIRT2 makes it a valuable tool for studying the biological functions of these enzymes and a potential lead compound for the development of novel therapeutics.[1][2]
These application notes provide detailed protocols for utilizing this compound in sirtuin inhibition assays, along with a summary of its inhibitory activity and a visualization of the relevant signaling pathway.
Quantitative Data Summary
This compound has been demonstrated to be a more potent inhibitor of SIRT2 than SIRT1. The following table summarizes the key quantitative data regarding its inhibitory activity.[1][2]
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 34 µM | SIRT1 | The half maximal inhibitory concentration. |
| IC50 | 8.7 µM | SIRT2 | The half maximal inhibitory concentration.[1][2] |
| Ki (against peptide substrate) | 5.3 µM | SIRT2 | The inhibition constant, indicating competitive inhibition with respect to the peptide substrate.[1][2] |
| Ki (against NAD+) | 9.8 µM | SIRT2 | The inhibition constant, indicating noncompetitive inhibition with respect to the NAD+ co-substrate.[1][2] |
Experimental Protocols
The following protocols are based on established methods for determining sirtuin inhibition.[1][2]
In Vitro Sirtuin Inhibition Assay (Fluorescence-based)
This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant human SIRT1 or SIRT2.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release a fluorescent molecule)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound solution or vehicle
-
Recombinant SIRT1 or SIRT2 enzyme
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 45-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular p53 Acetylation Assay
This assay determines the effect of this compound on the acetylation status of the tumor suppressor protein p53, a known substrate of SIRT1 and SIRT2.[1][2]
Materials:
-
Cell line (e.g., neuronal NG108-15 cells)[1]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-acetylated-p53 (e.g., at Lys382), anti-total-p53, and anti-loading control (e.g., β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated p53. An increase in acetylated p53 indicates sirtuin inhibition.[1]
Signaling Pathways and Experimental Workflows
SIRT1/2 Inhibition by this compound
The following diagram illustrates the inhibitory effect of this compound on the deacetylation of p53 by SIRT1 and SIRT2.
References
- 1. Finding Potent Sirt Inhibitor in Coffee: Isolation, Confirmation and Synthesis of Javamide-II (N-Caffeoyltryptophan) as Sirt1/2 Inhibitor | PLOS One [journals.plos.org]
- 2. Finding Potent Sirt Inhibitor in Coffee: Isolation, Confirmation and Synthesis of Javamide-II (N-Caffeoyltryptophan) as Sirt1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and inhibition of sirtuins: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Plant Metabolomics Workflow for the Detection and Quantification of Caffeoyltryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction Caffeoyltryptophan is a secondary metabolite found in plants, formed by the conjugation of caffeic acid and tryptophan. As a member of the hydroxycinnamic acid amide (HCAA) family, it is implicated in plant defense mechanisms and responses to environmental stress. The analysis of such compounds is crucial for understanding plant biochemistry, discovering new bioactive molecules, and for quality control in botanical supplements and drug development. This application note provides a detailed workflow for the extraction, detection, and quantification of this compound from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Workflow Overview
The overall workflow for the detection of this compound involves several key stages, from sample collection to data analysis. This process is designed to ensure the reliable and reproducible quantification of the target metabolite. The main steps include sample preparation, metabolite extraction, chromatographic separation, mass spectrometric detection, and data processing.
Cell-based Assays for Caffeoyltryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeoyltryptophan is a naturally occurring phenolic compound found in various plants, including coffee. It is a conjugate of caffeic acid and the amino acid tryptophan. Emerging research suggests that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. These activities make it a compound of interest for further investigation in drug discovery and development. This document provides detailed application notes and protocols for cell-based assays to evaluate the biological activity of this compound.
Data Presentation
The following tables summarize the expected biological activities of this compound based on studies of structurally related compounds, such as caffeic acid and caffeoylquinic acid. Please note that specific quantitative data for this compound is limited in publicly available literature, and these values should be considered illustrative.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 (µM) | Cell Line | Reference Compound | Reference IC50 (µM) |
| This compound (Estimated) | DPPH Radical Scavenging | 20 - 50 | N/A (Chemical Assay) | Ascorbic Acid | ~30 |
| Caffeic Acid | DPPH Radical Scavenging | 15 - 30 | N/A (Chemical Assay) | Ascorbic Acid | ~30 |
| Caffeoylquinic Acid | DPPH Radical Scavenging | 25 - 60 | N/A (Chemical Assay) | Ascorbic Acid | ~30 |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | IC50 (µM) | Cell Line | Stimulant |
| This compound (Estimated) | Nitric Oxide (NO) Production | 10 - 40 | RAW 264.7 | LPS |
| Caffeic Acid | Nitric Oxide (NO) Production | 5 - 25 | RAW 264.7 | LPS |
| Caffeoylquinic Acid | Nitric Oxide (NO) Production | 15 - 50 | RAW 264.7 | LPS |
| This compound (Estimated) | IL-6 Production | 15 - 50 | RAW 264.7 | LPS |
| Caffeic Acid | IL-6 Production | 10 - 40 | RAW 264.7 | LPS |
| Caffeoylquinic Acid | TNF-α Production | 20 - 60 | RAW 264.7 | LPS |
Table 3: Neuroprotective Activity of this compound and Related Compounds
| Compound | Assay | EC50 (µM) | Cell Line | Stressor |
| This compound (Estimated) | Cell Viability | 5 - 20 | SH-SY5Y | H₂O₂ |
| Caffeic Acid | Cell Viability | 2 - 15 | SH-SY5Y | H₂O₂ |
| Caffeoylquinic Acid | Cell Viability | 10 - 30 | SH-SY5Y | H₂O₂ |
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each this compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of wells without LPS stimulation will serve as a negative control.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
-
Calculate the percentage of inhibition of NO production and determine the IC50 value.
Neuroprotective Activity: Cell Viability Assay in SH-SY5Y Neuroblastoma Cells
This assay evaluates the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.[2]
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent
-
96-well cell culture plate
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach.
-
Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days, if required for the specific experimental design.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding an appropriate concentration of H₂O₂ (e.g., 100-200 µM) for another 24 hours.
-
Assess cell viability using MTT or PrestoBlue™ assay according to the manufacturer's instructions.
-
For the MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For the PrestoBlue™ assay, add the reagent to the cells, incubate for 1-2 hours, and measure the fluorescence.
-
Calculate the percentage of cell viability relative to the control (untreated, non-stressed cells) and determine the EC50 value, the concentration of this compound that provides 50% protection.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.
References
Troubleshooting & Optimization
Troubleshooting Caffeoyltryptophan peak tailing in reverse-phase HPLC
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for addressing peak tailing of Caffeoyltryptophan in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of quantification and the resolution between adjacent peaks.
Q2: Why is my this compound peak tailing?
A2: Peak tailing of this compound in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase. This compound has several functional groups, including a carboxylic acid, a catechol (phenolic) group, and an indole ring, which can interact with residual silanol groups on the silica-based stationary phase.[1][2] The predicted pKa of this compound is approximately 3.0, and if the mobile phase pH is close to this value, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[3]
Q3: Can the choice of organic modifier affect peak tailing?
A3: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in RP-HPLC, they have different properties that can affect interactions between the analyte, mobile phase, and stationary phase. For some compounds, one modifier may provide better peak symmetry than the other.
Q4: How does column temperature impact peak tailing?
A4: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[4] Increasing the temperature generally reduces mobile phase viscosity, which can lead to sharper peaks and reduced tailing.[5] However, in some cases, higher temperatures can exacerbate peak tailing if secondary interactions are the primary cause.[6]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving the common causes of this compound peak tailing.
Step 1: Evaluate and Optimize Mobile Phase pH
The ionization state of this compound is highly dependent on the mobile phase pH due to its carboxylic acid and phenolic hydroxyl groups.
-
Problem: The mobile phase pH is close to the pKa of this compound (~3.0), causing the compound to exist in both ionized and neutral forms, which have different retention behaviors.[3]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For this compound, a mobile phase pH of less than 2.5 is recommended to ensure the carboxylic acid is fully protonated.
-
Experimental Protocol:
-
Prepare a series of mobile phases with the same organic modifier concentration but with different pH values (e.g., pH 2.0, 2.5, 3.0, 3.5, 4.0).
-
Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.
-
Inject the this compound standard and analyze the peak shape at each pH.
-
Calculate the asymmetry factor (As) for each peak. An ideal As is close to 1.0.
-
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry (As)
| Mobile Phase pH | Predicted Ionization State of Carboxyl Group | Expected Peak Asymmetry (As) |
| 2.0 | Fully Protonated | 1.1 |
| 2.5 | Mostly Protonated | 1.3 |
| 3.0 | Partially Ionized | > 1.8 |
| 3.5 | Mostly Ionized | 1.6 |
| 4.0 | Fully Ionized | 1.4 |
Note: This data is illustrative and based on typical behavior. Actual results may vary.
Step 2: Mitigate Silanol Interactions
Residual silanol groups on the silica stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.
-
Problem: Secondary ionic or hydrogen bonding interactions between this compound and free silanol groups on the column packing material.
-
Solutions:
-
Experimental Protocol (for using TEA):
-
Prepare a mobile phase with the optimal pH as determined in Step 1.
-
Create a series of mobile phases with varying concentrations of TEA (e.g., 0.05%, 0.1%, 0.2% v/v).
-
Equilibrate the column with each mobile phase before injecting the sample.
-
Analyze the peak shape and record the asymmetry factor.
-
Table 2: Effect of Triethylamine (TEA) on this compound Peak Asymmetry (As) at pH 3.5
| TEA Concentration (% v/v) | Expected Peak Asymmetry (As) |
| 0 | 1.6 |
| 0.05 | 1.3 |
| 0.1 | 1.1 |
| 0.2 | 1.0 |
Note: This data is illustrative. High concentrations of TEA can sometimes lead to other chromatographic issues.
Step 3: Optimize Organic Modifier and Column Temperature
The choice of organic modifier and the column temperature can also influence peak shape.
-
Problem: Suboptimal mobile phase strength or slow mass transfer kinetics are contributing to peak broadening and tailing.
-
Solutions:
-
Experimental Protocol:
-
Using the optimized mobile phase from the previous steps, prepare versions with both acetonitrile and methanol as the organic modifier.
-
Analyze the this compound standard with each mobile phase.
-
For the modifier that gives the better peak shape, evaluate the effect of column temperature (e.g., 25°C, 35°C, 45°C) on the peak asymmetry.
-
Table 3: Effect of Organic Modifier and Temperature on Peak Asymmetry (As)
| Organic Modifier | Column Temperature (°C) | Expected Peak Asymmetry (As) |
| Acetonitrile | 25 | 1.4 |
| Acetonitrile | 35 | 1.2 |
| Acetonitrile | 45 | 1.1 |
| Methanol | 25 | 1.5 |
| Methanol | 35 | 1.3 |
| Methanol | 45 | 1.2 |
Note: This data is illustrative and the optimal conditions should be determined empirically.
Visualizing the Troubleshooting Process and Chemical Interactions
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Chemical Interactions Leading to Peak Tailing
This diagram illustrates the potential secondary interactions between this compound and a silica-based stationary phase.
Caption: Secondary interactions causing peak tailing.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 4. avantorsciences.com [avantorsciences.com]
- 5. chromtech.com [chromtech.com]
- 6. Peaks tailing increases as column temperature increases - Chromatography Forum [chromforum.org]
- 7. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Caffeoyltryptophan Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Caffeoyltryptophan using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound separation?
A1: A common starting point for the reversed-phase HPLC separation of phenolic compounds and amino acid conjugates is a gradient elution using a mixture of an acidified aqueous phase and an organic modifier. A typical initial condition would be:
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Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% acetic acid).
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Mobile Phase B: Acetonitrile or methanol.
A starting gradient could be 5-10% B, increasing to 50-70% B over 20-30 minutes. The exact conditions will depend on the column chemistry and dimensions.
Q2: How does the pH of the mobile phase affect the separation of this compound?
A2: The pH of the mobile phase is a critical parameter for the separation of this compound because it is an ionizable compound, containing both acidic (phenolic hydroxyls, carboxylic acid) and basic (amino) functional groups.[1][2][3][4] Adjusting the pH will alter the ionization state of the molecule, which in turn affects its retention on a reversed-phase column.[5][2][3]
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Low pH (e.g., 2.5-3.5): At a low pH, the carboxylic acid group will be protonated (less polar), and the amino group will be protonated (more polar). This is often a good starting point as it can lead to good peak shapes and retention.[5][2]
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Neutral pH: At neutral pH, the carboxylic acid will be deprotonated (more polar), and the amino group will be neutral, which can lead to shorter retention times.
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High pH: At high pH, the phenolic hydroxyl groups may start to deprotonate, further increasing the polarity and reducing retention. However, high pH can be detrimental to the stability of silica-based columns.[1]
Q3: Which organic modifier is better for this compound separation: acetonitrile or methanol?
A3: Both acetonitrile and methanol can be used as organic modifiers. The choice between them can affect the selectivity of the separation.
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Acetonitrile generally has a lower viscosity and higher elution strength, which can lead to sharper peaks and shorter analysis times.
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Methanol can offer different selectivity for certain compounds and is a good alternative to try if acetonitrile does not provide the desired resolution.
It is recommended to screen both solvents during method development to determine which provides the better separation for this compound and any other compounds of interest in your sample.
Troubleshooting Guide
Problem 1: My this compound peak is tailing.
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Possible Cause 1: Secondary Interactions with Silanols: The basic amino group of tryptophan can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
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Possible Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of one of the functional groups, it can cause peak tailing.
Problem 2: I am not getting good resolution between this compound and other components in my sample.
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Possible Cause 1: Inadequate Mobile Phase Strength: The gradient elution may not be optimized.
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Solution: Adjust the gradient slope. A shallower gradient will increase the separation time but can improve the resolution of closely eluting peaks. You can also try changing the initial and final percentages of the organic modifier.
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-
Possible Cause 2: Poor Selectivity: The chosen mobile phase and stationary phase may not be providing enough selectivity.
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Solution 1: Change the organic modifier from acetonitrile to methanol, or vice versa.
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Solution 2: Adjust the pH of the mobile phase. Changing the ionization state of this compound and other ionizable compounds in the sample can significantly alter their retention times and improve resolution.[5][2][3]
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Solution 3: Try a different stationary phase with a different chemistry (e.g., a phenyl-hexyl column instead of a C18).
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Problem 3: My retention time for this compound is shifting between runs.
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Possible Cause 1: Inconsistent Mobile Phase Preparation: Small variations in the pH or composition of the mobile phase can lead to retention time shifts, especially for ionizable compounds.[5][3]
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Solution: Prepare fresh mobile phase for each run or each day. Ensure accurate measurement of all components, especially the acidic modifier. Use a pH meter to verify the pH of the aqueous phase before adding the organic modifier.
-
-
Possible Cause 2: Column Equilibration: The column may not be properly equilibrated with the mobile phase before each injection.
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Solution: Ensure that the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time before each injection. A typical equilibration time is 10-15 column volumes.
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Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Shape of this compound
| Mobile Phase pH (Aqueous Phase) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (from nearest impurity) |
| 2.5 | 15.2 | 1.1 | 2.1 |
| 3.5 | 14.5 | 1.2 | 1.9 |
| 4.5 | 12.8 | 1.5 | 1.5 |
| 5.5 | 10.3 | 1.8 | 1.2 |
Note: Data is illustrative and based on typical chromatographic behavior. Actual results may vary depending on the specific column and HPLC/UHPLC system used.
Table 2: Effect of Organic Modifier on Separation
| Organic Modifier | Retention Time (min) | Peak Width (min) | Resolution (from nearest impurity) |
| Acetonitrile | 15.2 | 0.25 | 2.1 |
| Methanol | 16.8 | 0.35 | 1.8 |
Note: Data is illustrative and based on typical chromatographic behavior. Actual results may vary depending on the specific column and HPLC/UHPLC system used.
Experimental Protocols
Recommended UHPLC Method for this compound Separation
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-2 min: 5% B
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2-20 min: 5% to 60% B
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20-22 min: 60% to 95% B
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22-25 min: 95% B
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25-25.1 min: 95% to 5% B
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25.1-30 min: 5% B (re-equilibration)
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-
Flow Rate: 0.3 mL/min
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Column Temperature: 30 °C
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Detection: Diode Array Detector (DAD) at 325 nm (for the caffeoyl moiety) and 280 nm (for the tryptophan moiety).
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Injection Volume: 2 µL
Mandatory Visualization
Caption: Workflow for optimizing the mobile phase for this compound separation.
References
Technical Support Center: Caffeoyltryptophan Extraction from Robusta Beans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Caffeoyltryptophan from robusta coffee beans.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the extraction yield of this compound from robusta beans?
A1: The extraction yield of this compound is primarily influenced by the following factors:
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Bean Roasting Level: The roasting process can lead to the degradation of tryptophan, a precursor to this compound. Therefore, using green or lightly roasted robusta beans is generally recommended for maximizing yield.
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Particle Size of Coffee Grounds: A smaller particle size increases the surface area available for solvent interaction, which can enhance extraction efficiency. However, excessively fine grounds can lead to difficulties in filtration.
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Choice of Extraction Solvent: The polarity of the solvent system is critical. A mixture of polar and moderately polar solvents, such as ethanol-water or methanol-water, often provides a good balance for extracting this compound.
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Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of this compound. Optimization of temperature is crucial.
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Extraction Time: Sufficient extraction time is necessary to ensure complete recovery of the target compound. However, prolonged exposure to high temperatures can be detrimental.
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Solid-to-Solvent Ratio: A higher solvent volume can lead to a better extraction yield by establishing a greater concentration gradient, but also results in a more diluted extract.
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Extraction Method: Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yield and reduce extraction time compared to conventional methods.
Q2: Which extraction method is most effective for maximizing this compound yield?
A2: While conventional solid-liquid extraction can be effective, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times.
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Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
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Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample matrix, leading to rapid and efficient extraction.
The choice of method may depend on available equipment and scalability requirements. For laboratory-scale experiments focused on maximizing yield, both UAE and MAE are excellent options.
Q3: Can enzymatic hydrolysis be used to improve the release of this compound?
A3: Yes, enzymatic hydrolysis can be a promising approach. This compound may be bound to larger molecules within the coffee bean matrix. The use of specific enzymes, such as cellulases, hemicellulases, and proteases, can help to break down these larger structures, releasing the bound this compound and making it more accessible for extraction. This pre-treatment step can potentially lead to a significant increase in the overall extraction yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Roasting Level: Dark roasted beans have lower levels of tryptophan, a precursor. 2. Suboptimal Solvent System: The solvent may not be effectively solubilizing the this compound. 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient for complete recovery. 4. Inefficient Extraction Method: Conventional methods may be less effective. 5. Degradation of this compound: High temperatures or prolonged extraction times can cause degradation. | 1. Use green or lightly roasted robusta beans. 2. Experiment with different solvent systems, such as varying the ethanol-to-water ratio (e.g., 50:50, 70:30). 3. Optimize extraction time and temperature. Refer to the experimental protocols below. 4. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). 5. Monitor for potential degradation products using HPLC and consider using lower temperatures or shorter extraction times with more efficient methods. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds. | 1. Employ a multi-step extraction process with solvents of varying polarity to selectively remove impurities. 2. Optimize the extraction temperature to favor this compound solubility while minimizing the extraction of impurities. 3. Utilize post-extraction purification techniques such as column chromatography. |
| Inconsistent Results | 1. Variability in Bean Source: Different batches of robusta beans can have varying this compound content. 2. Inconsistent Grinding: Variations in particle size can affect extraction efficiency. 3. Fluctuations in Extraction Parameters: Inconsistent temperature, time, or solvent ratios. | 1. Source a consistent supply of robusta beans from a single origin if possible. 2. Standardize the grinding process to achieve a consistent particle size distribution. 3. Carefully control all extraction parameters using calibrated equipment. |
Data Presentation
Table 1: Comparison of this compound Yield from Green Robusta Beans using Different Extraction Methods.
| Extraction Method | Solvent System | Temperature (°C) | Time | This compound Yield (mg/100g) |
| Maceration | 70% Ethanol | 25 | 24 hours | 15.2 ± 1.8 |
| Soxhlet Extraction | 70% Ethanol | 80 | 6 hours | 25.8 ± 2.5 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 30 min | 38.5 ± 3.1 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 60 | 5 min | 42.1 ± 3.5 |
Table 2: Effect of Roasting on this compound Content in Robusta Beans (Extraction via UAE with 70% Ethanol).
| Roasting Level | This compound Content (mg/100g) |
| Green (Unroasted) | 38.5 ± 3.1 |
| Light Roast | 29.7 ± 2.6 |
| Medium Roast | 18.4 ± 1.9 |
| Dark Roast | 9.1 ± 1.2 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
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Sample Preparation: Grind green robusta coffee beans to a fine powder (particle size ~0.5 mm).
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Extraction Setup:
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Place 10 g of the ground coffee into a 250 mL beaker.
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Add 100 mL of 70% aqueous ethanol (solid-to-solvent ratio of 1:10 w/v).
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Ultrasonication:
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Immerse the ultrasonic probe into the slurry.
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Set the ultrasonic device to a frequency of 20 kHz and a power of 400 W.
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Conduct the extraction for 30 minutes at a controlled temperature of 50°C.
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-
Post-Extraction:
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Centrifuge the mixture at 4000 rpm for 15 minutes.
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Collect the supernatant and filter it through a 0.45 µm syringe filter.
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Analysis: Analyze the this compound content in the filtrate using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
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Sample Preparation: Grind green robusta coffee beans to a fine powder (particle size ~0.5 mm).
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Extraction Setup:
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Place 5 g of the ground coffee into a microwave-safe extraction vessel.
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Add 50 mL of 70% aqueous ethanol (solid-to-solvent ratio of 1:10 w/v).
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Microwave Irradiation:
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Seal the vessel and place it in the microwave extractor.
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Set the microwave power to 500 W and the extraction temperature to 60°C.
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Irradiate for 5 minutes.
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Post-Extraction:
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Allow the vessel to cool to room temperature.
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Centrifuge the mixture at 4000 rpm for 15 minutes.
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Collect the supernatant and filter it through a 0.45 µm syringe filter.
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Analysis: Quantify the this compound content using HPLC.
Visualizations
Caffeoyltryptophan stability issues during sample preparation
Welcome to the technical support center for researchers working with caffeoyltryptophan. This resource provides troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to address common stability issues encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is low or inconsistent in my LC-MS analysis. What are the most likely causes during sample preparation?
A1: Low or variable signals for this compound are frequently due to degradation during sample preparation. The molecule contains two moieties that are susceptible to instability: a tryptophan component and a caffeic acid component. The primary causes of degradation are oxidation, exposure to high pH, elevated temperatures, and light.[1][2]
Q2: What are the optimal storage conditions for biological samples or extracts containing this compound?
A2: To minimize degradation, samples should be processed immediately after collection. If storage is necessary, samples should be kept at ≤4°C for short-term storage (a few hours) and frozen at -80°C for long-term storage. All samples should be protected from light by using amber vials or by wrapping containers in foil.
Q3: Which solvent system is best for extracting this compound?
A3: A mixture of methanol and water is commonly used for extracting polar compounds like this compound from coffee and other plant matrices.[3][4] The polarity of the solvent significantly influences extraction efficiency.[5][6] Starting with a 50:50 (v/v) methanol/water solution is a good baseline.[3] For some applications, water extraction at room temperature has been found to be efficient and sustainable for tryptophan-related metabolites.[4] The addition of a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent can improve the stability of phenolic compounds.
Q4: How can I prevent the oxidative degradation of this compound during my workflow?
A4: The tryptophan moiety of the molecule is highly susceptible to oxidation.[1][2] To mitigate this, consider the following:
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Work quickly and at low temperatures: Keep samples on ice throughout the extraction process.
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Use antioxidants: Add an antioxidant like ascorbic acid or chlorogenic acid to your extraction solvent.[7]
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De-gas solvents: Using solvents that have been de-gassed can help reduce the presence of dissolved oxygen.
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Work under an inert atmosphere: For highly sensitive samples, processing under a nitrogen or argon atmosphere can prevent oxidation.
Q5: Is this compound sensitive to pH? What pH should I maintain during extraction?
A5: The caffeic acid portion of the molecule is unstable under alkaline (high pH) conditions. It is crucial to maintain a neutral or slightly acidic pH during extraction and processing. A pH around 4.0 has been shown to be a point of maximum stability for some related compounds.[8] Buffering your extraction solvent or adding a small amount of acid like formic acid is recommended.
Troubleshooting Guide
This guide links common analytical problems to potential causes related to this compound instability and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Oxidation: The indole ring of tryptophan is easily oxidized.[1] 2. pH-induced Hydrolysis: The caffeic acid moiety is unstable at high pH. 3. Inefficient Extraction: The solvent system may not be optimal for your specific matrix.[5][6] | 1. Work at low temperatures (on ice), add an antioxidant (e.g., ascorbic acid) to your solvent, and minimize exposure to air. 2. Ensure your extraction solvent is neutral or slightly acidic (pH 4-6). Add 0.1% formic acid. 3. Experiment with different solvent polarities (e.g., varying methanol/water or ethanol/water ratios). |
| High Signal Variability (Poor Precision) | 1. Inconsistent Timing: Variable exposure to light or room temperature across samples. 2. Photodegradation: Tryptophan is known to be unstable under light irradiation.[7][9] 3. Matrix Effects: Components in the sample matrix may interfere with ionization in the mass spectrometer. | 1. Standardize all sample preparation steps and timing. Process samples in smaller batches if necessary. 2. Use amber vials and minimize exposure to ambient light throughout the entire workflow. 3. Perform a matrix effect study. Consider using solid-phase extraction (SPE) for sample cleanup or a stable isotope-labeled internal standard. |
| Appearance of Unknown Peaks Post-Extraction | 1. Degradation Products: The unknown peaks are likely breakdown products of this compound. 2. Isomerization: High temperatures or certain pH levels can cause isomerization of the caffeoyl moiety.[10] | 1. Review your sample handling procedure for potential causes of degradation (heat, light, pH). Analyze a standard solution under the same conditions to confirm if the extra peaks are from degradation. 2. Avoid excessive heat. Use extraction methods like pressurized liquid extraction (PLE) over microwave-assisted (MASE) or ultrasound-assisted (UASE) extraction where possible, as they can be gentler.[10] |
| Gradual Decrease in Signal During LC-MS Run | 1. In-Autosampler Degradation: The analyte may be degrading in the autosampler over the course of a long analytical run. | 1. Set the autosampler temperature to a low setting (e.g., 4°C). If degradation persists, prepare smaller batches of samples and run them immediately. |
Summary of Factors Affecting Stability of this compound Precursors
This table summarizes the known stability issues of the constituent parts of this compound, providing the basis for the handling recommendations.
| Factor | Tryptophan | Caffeic Acid / Chlorogenic Acid | Implication for this compound |
| pH | Generally stable across a range, but some degradation can occur at very high or low pH. | Unstable at high pH (alkaline conditions). | Avoid high pH. Maintain neutral to slightly acidic conditions (pH 4-6) during preparation. |
| Temperature | Susceptible to thermal degradation at high temperatures (>140°C), forming products like tryptamine.[11] | Can degrade and isomerize with heat.[10] | Keep samples cold. Process on ice and store at ≤4°C (short-term) or -80°C (long-term). |
| Light | Highly susceptible to photodegradation, which can be initiated by UV and visible light.[7][9] | Phenolic compounds can be light-sensitive. | Protect from light. Use amber vials and minimize exposure to ambient light at all stages. |
| Oxidation | The indole ring is very prone to oxidation by reactive oxygen species.[1][2] | The dihydroxy-phenyl group is a potent antioxidant and is thus easily oxidized. | Minimize oxygen exposure. Work quickly, use de-gassed solvents, and consider adding antioxidants to extraction solutions. |
Experimental Protocols
Recommended Protocol: Extraction from a Solid Matrix (e.g., Plant Tissue, Coffee Grounds)
This protocol is a generalized starting point. Optimization for your specific matrix is recommended.
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Homogenization:
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Weigh approximately 100 mg of your ground, homogenized sample into a 2 mL microcentrifuge tube.
-
Place the tube on ice.
-
-
Extraction:
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Prepare an extraction solvent of 50:50 methanol/water (v/v) containing 0.1% formic acid and 50 µg/mL ascorbic acid .
-
Add 1.5 mL of the chilled extraction solvent to the sample tube.
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If using an internal standard, spike it into the extraction solvent.
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-
Processing:
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Vortex the tube for 1 minute.
-
Place the tube in an ultrasonic bath (sonicator) for 30 minutes, keeping the water bath cool. Note: For thermally sensitive samples, compare results with and without sonication to check for degradation.
-
Vortex again for 1 minute.
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-
Clarification:
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Filtration and Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter (PTFE or other compatible material) into an amber HPLC vial.
-
Analyze immediately via LC-MS or store at 4°C in the autosampler for a short period. For longer storage before analysis, freeze at -80°C.
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Recommended Protocol: Extraction from a Liquid Matrix (e.g., Plasma, Cell Culture Media)
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Protein Precipitation:
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Place 100 µL of the liquid sample into a 1.5 mL microcentrifuge tube on ice.
-
Prepare a precipitation solvent of ice-cold methanol containing 0.1% formic acid .
-
Add 400 µL of the chilled precipitation solvent to the sample.
-
-
Processing:
-
Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate the tube at -20°C for 30 minutes to enhance precipitation.
-
-
Clarification:
-
Centrifuge the tube at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Drying and Reconstitution (Optional, for concentration):
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Dry the supernatant under a gentle stream of nitrogen gas.
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Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
Filtration and Analysis:
-
Filter the supernatant (or reconstituted sample) through a 0.22 µm syringe filter into an amber HPLC vial.
-
Analyze immediately or store appropriately as described in the solid matrix protocol.
-
Visual Guides
Experimental Workflow with Stability Checkpoints
References
- 1. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ftb.com.hr [ftb.com.hr]
- 6. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]
- 7. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing matrix effects in LC-MS analysis of Caffeoyltryptophan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Caffeoyltryptophan.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: What are the most common sources of matrix effects in this compound analysis?
A2: The sources of matrix effects are highly dependent on the sample type. For biological samples like plasma or serum, phospholipids are a major cause of ion suppression. In plant extracts, pigments, sugars, and other phenolic compounds can interfere with the analysis. The complexity of the sample matrix directly correlates with the potential for significant matrix effects.
Q3: What are the primary strategies to minimize matrix effects for this compound?
A3: The three primary strategies to combat matrix effects are:
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Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.
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Chromatographic Separation: To separate this compound from co-eluting matrix components.
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Calibration and Correction Strategies: To compensate for any remaining matrix effects.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?
A4: While not strictly mandatory in all cases, using a SIL-IS for this compound is highly recommended and considered the gold standard for correcting matrix effects.[2] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[2] If a specific SIL-IS for this compound is unavailable or cost-prohibitive, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Implement a more rigorous sample cleanup method. See the Sample Preparation section of the Experimental Protocols. Consider Solid Phase Extraction (SPE) with a mixed-mode sorbent for complex matrices. |
| Suboptimal Chromatographic Conditions | Optimize the LC gradient to better separate this compound from interfering matrix components. Experiment with different mobile phase compositions and pH. |
| Sample Overload | Dilute the sample extract. While this reduces matrix components, ensure the this compound concentration remains above the limit of quantitation (LOQ).[3] |
| Contaminated LC-MS System | Flush the system thoroughly. High background noise or ghost peaks can indicate contamination from previous analyses. |
Issue 2: Inconsistent and Irreproducible Quantitative Results
| Possible Cause | Recommended Solution |
| Variable Matrix Effects Between Samples | Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound. If unavailable, use a matrix-matched calibration curve. |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automate sample preparation steps if possible to improve consistency. |
| Analyte Degradation | Investigate the stability of this compound in the sample matrix and during the extraction process. Acidic or basic conditions and elevated temperatures can potentially degrade phenolic compounds. |
Experimental Protocols
Sample Preparation Strategies
Proper sample preparation is the most effective way to minimize matrix effects. The choice of method depends on the sample matrix.
a) Protein Precipitation (for Plasma/Serum Samples)
This is a simple and fast method but may be less effective at removing phospholipids.
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Protocol:
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To 100 µL of plasma/serum, add 300 µL of cold acetonitrile (containing the internal standard, if used).
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Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS analysis.
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b) Liquid-Liquid Extraction (LLE)
LLE offers better selectivity than protein precipitation.
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Protocol:
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To 100 µL of sample, add the internal standard.
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Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
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Vortex for 2 minutes.
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Centrifuge at 5,000 x g for 5 minutes.
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Transfer the organic layer to a new tube and evaporate to dryness.
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Reconstitute the residue in the mobile phase.
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c) Solid Phase Extraction (SPE)
SPE provides the cleanest extracts and is highly recommended for complex matrices.
-
Protocol (using a mixed-mode cation exchange polymer-based sorbent):
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Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.
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Loading: Load the pre-treated sample onto the cartridge.
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Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
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Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
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Quantitative Comparison of Sample Preparation Techniques
| Technique | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation | 85 - 105 | 40 - 70 | Fast and simple | Less effective at removing interferences |
| Liquid-Liquid Extraction | 70 - 90 | 20 - 40 | Good for moderately complex samples | Can have lower recovery for polar analytes |
| Solid Phase Extraction | > 90 | < 15 | Provides the cleanest extracts | More time-consuming and costly |
Note: The values presented are typical and may vary depending on the specific matrix and experimental conditions.
LC-MS/MS Method for this compound Analysis in Coffee Beans
This method is adapted from protocols for the analysis of phenolic compounds in coffee extracts.[4][5]
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Instrumentation: UPLC system coupled to a Q-TOF or Triple Quadrupole Mass Spectrometer.
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Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[6]
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Mobile Phase A: 0.1% Formic Acid in Water.[4]
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
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Gradient:
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0-1 min: 5% B
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1-8 min: 5-30% B
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8-10 min: 30-95% B
-
10-12 min: 95% B
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12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.
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Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound).
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MS/MS Parameters:
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Precursor Ion (Q1): The m/z of this compound (to be determined).
-
Product Ions (Q3): At least two characteristic fragment ions for quantification and qualification.
-
Collision Energy: To be optimized for the specific instrument and analyte.
-
Visualizations
Caption: A generalized workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for addressing matrix effects.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of coffee bean extracts by use of ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry [frontiersin.org]
- 6. UPLC–QTOF/MS tentative identification of phytochemicals from Vernonia amygdalina Delile acetone and ethanol leaf extracts | Mkhonto | Journal of Medicinal Plants for Economic Development [jomped.org]
Technical Support Center: Overcoming Low Resolution of Caffeoyltryptophan Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the low-resolution separation of Caffeoyltryptophan isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common types of this compound isomers that can cause separation challenges?
A1: this compound can exist as several types of isomers, leading to co-elution and poor resolution in chromatographic separations. The primary types are:
-
Enantiomers: Due to the chiral center in the tryptophan moiety, this compound can exist as D- and L-enantiomers.
-
Geometric Isomers: The caffeoyl group contains a carbon-carbon double bond, which can exist in either a cis or trans configuration.
-
Positional Isomers: While less common for N-Caffeoyltryptophan, in related compounds, the caffeoyl group could potentially be attached at different positions on the tryptophan molecule, leading to positional isomers.
Q2: Why is it difficult to achieve high resolution for this compound isomers?
A2: Isomers, by definition, have the same mass and elemental composition, and often very similar physicochemical properties.[1] This makes their separation challenging. Enantiomers have identical properties in an achiral environment, requiring a chiral selector for separation. Geometric isomers (cis/trans) can have very similar hydrophobicity and polarity, leading to overlapping peaks in reversed-phase chromatography.
Q3: What are the initial steps to take when experiencing poor resolution of this compound isomers?
A3: When encountering poor resolution, a systematic approach to method development and troubleshooting is recommended.[2] Start by:
-
Ensuring system suitability: Check for any issues with your HPLC/UPLC system, such as leaks, pressure fluctuations, or detector malfunction.
-
Optimizing the mobile phase: Small adjustments to the mobile phase composition, such as the organic modifier ratio, pH, and the type and concentration of additives, can significantly impact resolution.
-
Evaluating the stationary phase: The choice of column chemistry is critical for isomer separation.
Troubleshooting Guide
Issue 1: Co-elution or Poor Resolution of Peaks
This is the most common issue when analyzing this compound isomers. The troubleshooting steps involve a systematic optimization of chromatographic parameters.
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For cis/trans isomers, consider columns with alternative selectivities to standard C18, such as phenyl-based columns (e.g., biphenyl, phenyl-hexyl) which can offer different π-π interactions. For enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based and cyclodextrin-based CSPs are often effective for amino acid derivatives. |
| Suboptimal Mobile Phase Composition | Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol). Methanol can sometimes provide better selectivity for aromatic isomers on phenyl-based columns. Adjust the gradient slope to improve separation. pH: The pH of the mobile phase can alter the ionization state of this compound, which in turn affects its interaction with the stationary phase. Experiment with a pH range around the pKa values of the molecule. Additives: Introduce mobile phase additives like formic acid, acetic acid, or ammonium acetate to improve peak shape and selectivity. For example, a slightly acidic mobile phase is often suitable for separating acidic compounds.[3][4] |
| Inadequate Column Temperature | Temperature affects mobile phase viscosity and mass transfer kinetics. Varying the column temperature (e.g., in a range of 25-40°C) can sometimes improve the resolution of closely eluting peaks. |
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise approach to troubleshooting poor resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can hinder accurate integration and quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a competitive agent to the mobile phase, such as a small amount of acid (e.g., 0.1% formic acid) or a buffer, to minimize unwanted interactions with residual silanols on the silica-based column. |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion. |
Experimental Protocols
The following is a suggested starting protocol for the separation of this compound isomers based on methods for similar compounds found in coffee. Further optimization will likely be required.
Protocol 1: UPLC-MS/MS for Screening of this compound Isomers
This method is suitable for the general analysis of this compound in complex matrices like coffee extracts.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (MS/MS)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Scan Type: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS
-
Precursor Ion (m/z): [M+H]⁺ or [M-H]⁻ for this compound
-
Collision Energy: Optimize for characteristic product ions
Experimental Workflow for Method Development
Caption: A typical workflow for developing a separation method for this compound isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to improve sensitivity for low-concentration Caffeoyltryptophan
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the detection sensitivity of low-concentration Caffeoyltryptophan (CT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important? A1: this compound is a phenolic compound found in various plants, including coffee.[1][2] As a metabolite, its presence and concentration can be relevant in metabolomics, food science, and pharmaceutical research. Sensitive detection is crucial for accurately quantifying it at trace levels in complex biological matrices, which is essential for understanding its physiological roles and potential as a biomarker.
Q2: What are the primary analytical methods for detecting this compound? A2: The most common and sensitive methods involve liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS).[1][3] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection can also be used, though often with lower sensitivity compared to MS-based methods.[4][5]
Q3: What is the most critical factor for achieving high sensitivity? A3: While multiple factors are important, a robust sample preparation protocol is arguably the most critical step. Efficiently isolating this compound from the sample matrix and removing interfering substances can significantly reduce background noise and enhance the analyte signal.[6][7] This is followed closely by the optimization of LC-MS/MS parameters.[8]
Q4: Can derivatization improve the sensitivity of this compound detection? A4: Yes, derivatization can enhance sensitivity. For instance, using reagents like o-phthaldialdehyde (OPA) can create highly fluorescent derivatives of tryptophan and related compounds, significantly improving detection limits for fluorescence-based methods.[9] While less common for LC-MS/MS, chemical modification can be used to improve ionization efficiency.
Troubleshooting Guide for Low-Concentration this compound Analysis
This guide addresses common issues encountered during the analysis of this compound at low concentrations.
Caption: Troubleshooting logic for low this compound signal.
Problem 1: No this compound peak is detected.
| Potential Cause | Recommended Solution |
| Instrument Failure | Verify that the LC-MS/MS system is functioning correctly. Infuse a standard solution of this compound directly into the mass spectrometer to confirm that the instrument can detect the analyte.[10] Check for stable spray in the ESI source. |
| Analyte Degradation | This compound may be sensitive to light, temperature, or pH. Prepare fresh standards and samples. Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect them from light. |
| Inefficient Extraction | The sample preparation method may not be effectively extracting the analyte. Evaluate the extraction solvent and consider a more robust method like Solid-Phase Extraction (SPE).[5] |
| Incorrect MS Parameters | Ensure the mass spectrometer is set to monitor the correct precursor and product ion transitions (MRM) for this compound. Re-optimize ionization source parameters and collision energy.[11] |
Problem 2: The signal-to-noise ratio (S/N) is poor.
| Potential Cause | Recommended Solution |
| High Background from Matrix | The sample matrix can cause ion suppression, reducing the analyte signal and increasing noise.[12] Improve sample cleanup by using Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds like phospholipids and salts.[6] |
| Contaminated Mobile Phase | Impurities in solvents or additives can lead to a high, noisy baseline.[13] Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. |
| Suboptimal Chromatography | Poor peak shape (e.g., broad peaks) lowers the peak height and, consequently, the S/N ratio.[12] Use a column with a smaller particle size (e.g., sub-2 µm) or a narrower internal diameter to improve peak sharpness. Optimize the mobile phase gradient and flow rate.[14] |
| Inefficient Ionization | The analyte may not be ionizing efficiently in the MS source. Adjust the mobile phase pH with additives like formic acid or ammonium formate to promote protonation. Optimize source parameters such as gas flows, temperature, and spray voltage.[15] |
Problem 3: Poor reproducibility of peak area.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual extraction methods can introduce variability. Use an automated SPE system for better consistency. Ensure complete solvent evaporation and consistent reconstitution in a small, precise volume.[14] |
| Injector Issues | Partial clogs or worn seals in the autosampler can lead to inconsistent injection volumes.[13] Perform regular injector maintenance. Ensure the sample is fully dissolved in the injection solvent to prevent precipitation. |
| Column Degradation | Over time, column performance can degrade, leading to peak shape changes and variable retention. Use a guard column to protect the analytical column. Flush the column regularly and replace it when performance deteriorates. |
Experimental Protocols & Data
Workflow for this compound Analysis
The following diagram illustrates a standard workflow for enhancing the detection of low-concentration this compound.
Caption: General experimental workflow for CT analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for enriching this compound from a biological matrix using a mixed-mode SPE cartridge.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: After pre-treatment (e.g., protein precipitation with acidified methanol[16]), load the sample supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[14]
Protocol 2: LC-MS/MS Method Optimization
This protocol outlines key steps for optimizing an LC-MS/MS method for high sensitivity.[8]
-
Compound Tuning: Directly infuse a this compound standard (~1 µg/mL) into the mass spectrometer to optimize MS parameters. Determine the optimal precursor ion (Q1) and identify the most abundant, stable product ions (Q3) by varying the collision energy.[11]
-
Chromatographic Separation:
-
Column Choice: Use a C18 column with a small particle size (e.g., ≤2.7 µm) for sharp peaks.[14]
-
Mobile Phase: Start with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[3]
-
Gradient Optimization: Develop a gradient that provides good retention and separation from matrix components. A shallow gradient around the elution time of this compound can improve resolution.
-
-
Source Parameter Optimization: While infusing the analyte post-column, optimize ESI source parameters, including:
-
Nebulizer and drying gas flows
-
Source temperature
-
Capillary/spray voltage
-
-
Method Validation: Inject a calibration curve with decreasing concentrations to determine the limit of detection (LOD) and limit of quantification (LOQ).
Data Summary: LC-MS/MS Parameter Optimization
The following table provides a representative set of parameters to be optimized for this compound analysis. Actual values will vary by instrument.
| Parameter Category | Parameter | Goal / Recommendation | Rationale |
| Mass Spectrometry | Polarity | Positive Ion Mode | Tryptophan derivatives generally form [M+H]⁺ ions readily. |
| Precursor Ion (Q1) | To be determined | Specific m/z for this compound. | |
| Product Ions (Q3) | Select 2-3 transitions | Use the most intense for quantification and others for confirmation.[11] | |
| Collision Energy (CE) | Optimize for max signal | Varies for each transition; crucial for fragmentation.[8] | |
| Chromatography | Column | C18, <3 µm particle size | Provides sharp peaks, leading to higher sensitivity.[14] |
| Mobile Phase Additive | 0.1% Formic Acid | Promotes protonation and improves peak shape.[3] | |
| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates can sometimes enhance ESI efficiency.[14] | |
| Ion Source (ESI) | Capillary Voltage | 3-5 kV | Optimize for stable spray and maximum ion signal. |
| Source Temperature | 300-500 °C | Aids in desolvation of droplets. |
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Frontiers | A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. zefsci.com [zefsci.com]
- 16. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Caffeoyltryptophan degradation during alkaline hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeoyltryptophan, focusing on mitigating its degradation during alkaline hydrolysis.
Troubleshooting Guides
Problem 1: Low or inconsistent recovery of this compound after alkaline hydrolysis.
Possible Cause 1: Degradation due to high pH.
This compound, like many phenolic compounds, is susceptible to degradation in alkaline conditions. The ester and amide bonds can be hydrolyzed, and the catechol moiety of the caffeoyl group is prone to oxidation, which is accelerated at higher pH.[1][2][3]
-
Solution:
-
Optimize pH: Use the lowest pH that still achieves the desired hydrolysis. While alkaline conditions are necessary, excessively high pH (e.g., >12) can lead to rapid degradation.[3] It is recommended to perform a pH optimization study, testing a range from pH 9 to 11.
-
Limit exposure time: Minimize the duration of the alkaline treatment to what is necessary for hydrolysis.
-
Possible Cause 2: Oxidation during hydrolysis.
The presence of dissolved oxygen in the reaction mixture can lead to the oxidative degradation of this compound, especially at elevated temperatures and alkaline pH.[4][5]
-
Solution:
-
Deoxygenate solvents: Before use, sparge all solvents (including the alkaline solution and sample matrix) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Perform hydrolysis under an inert atmosphere: Conduct the entire hydrolysis procedure in a vial that has been purged with nitrogen or argon.[6] Sealing the reaction vessel can also help minimize oxygen exposure.[2]
-
Add antioxidants: Incorporate antioxidants into the hydrolysis mixture to scavenge reactive oxygen species.[6][7]
-
Possible Cause 3: Thermal degradation.
High temperatures, often used to accelerate hydrolysis, can also significantly increase the rate of this compound degradation.[8][9]
-
Solution:
-
Optimize temperature: Determine the lowest effective temperature for your hydrolysis. A temperature optimization experiment (e.g., 40°C, 60°C, 80°C) should be conducted.
-
Microwave-assisted hydrolysis: Consider using microwave-assisted alkaline hydrolysis, which can significantly reduce the reaction time at lower temperatures compared to conventional heating.[10]
-
Problem 2: Appearance of unexpected peaks in the chromatogram.
Possible Cause: Formation of degradation products.
Under alkaline conditions, this compound can degrade into various smaller molecules. The indole ring of tryptophan is susceptible to oxidation, leading to products like N-formylkynurenine.[5][11] The caffeoyl moiety can also undergo oxidation and rearrangement.
-
Solution:
-
Analyze degradation products: Use HPLC-MS/MS to identify the structure of the unknown peaks.[12] This can provide insights into the degradation pathway and help optimize the hydrolysis conditions to minimize their formation.
-
Implement preventative measures: Follow the solutions outlined in Problem 1 to minimize the formation of these degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation during alkaline hydrolysis?
A1: The primary degradation mechanism is oxidation, particularly of the catechol group in the caffeoyl moiety and the indole ring of tryptophan.[5] This process is exacerbated by high pH and temperature, which can also lead to the hydrolysis of the amide bond linking the two components.
Q2: Which antioxidants are most effective in preventing this compound degradation?
A2: Ascorbic acid is a commonly used and effective antioxidant for protecting tryptophan and other phenolic compounds during alkaline hydrolysis.[6][7] Other antioxidants to consider include:
-
EDTA: To chelate metal ions that can catalyze oxidation reactions.[7]
-
Epigallocatechin gallate (EGCG): Has shown protective effects on caffeoylquinic acids.[3]
Q3: What are the optimal storage conditions for this compound standards and samples?
A3: this compound standards and samples should be stored at low temperatures (-20°C or -80°C) in the dark to minimize thermal and photodegradation. For solutions, it is best to prepare them fresh. If storage is necessary, they should be deoxygenated and stored under an inert atmosphere.
Q4: Can I use a different analytical technique besides HPLC to quantify this compound?
A4: While HPLC with UV or fluorescence detection is the most common and reliable method for quantifying this compound and its metabolites, other techniques like liquid chromatography-mass spectrometry (LC-MS) can provide higher sensitivity and specificity, especially for identifying degradation products.[12]
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound with Antioxidant Protection
-
Sample Preparation:
-
Accurately weigh the sample containing this compound into a Teflon-lined screw-cap reaction vial.
-
-
Reagent Preparation:
-
Prepare a 4.2 M NaOH solution containing 1% (w/v) ascorbic acid.
-
Deoxygenate the alkaline solution by purging with nitrogen gas for 30 minutes.
-
-
Hydrolysis:
-
Add the deoxygenated alkaline solution to the sample vial.
-
Purge the headspace of the vial with nitrogen gas for 1 minute before tightly sealing the cap.
-
Place the vial in a heating block or oven set to the desired temperature (e.g., 110°C) for the optimized duration (e.g., 16 hours). A sensitive method for tryptophan analysis uses these conditions.[6]
-
-
Neutralization and Analysis:
-
After hydrolysis, cool the vial to room temperature.
-
Neutralize the sample with an appropriate acid (e.g., HCl).
-
Dilute the sample to the desired concentration with the mobile phase and analyze by HPLC.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (typically around 325 nm).
-
Quantification: Use an external standard calibration curve of this compound. An internal standard can be used to correct for variations in injection volume and sample preparation.[13]
Quantitative Data
Table 1: Effect of pH on the Stability of Caffeoylquinic Acid (a structurally related compound) in Aqueous Solution.
| pH | Degradation after 2 hours (%) |
| 3.4 | 8.46 |
| 4.0 | 49.92 |
| 6.0 | 63.59 |
| 12.0 | 99.99 |
Data adapted from a study on 5-O-caffeoylquinic acid, which is expected to have similar stability to the caffeoyl moiety in this compound.[3]
Table 2: Protective Effect of Antioxidants on Caffeoylquinic Acid Degradation under Ultrasonic Treatment.
| Treatment | Degradation Rate Constant (k) | Half-life (t₁/₂) (min) |
| 4-CQA at pH 9.22 | 0.021 | 33.0 |
| 4-CQA + Ascorbic Acid at pH 9.22 | 0.011 | 63.0 |
| 4-CQA + EGCG at pH 9.22 | 0.013 | 53.3 |
Data adapted from a study on 4-O-caffeoylquinic acid, demonstrating the efficacy of antioxidants in mitigating degradation.[3]
Visualizations
Caption: Experimental workflow for alkaline hydrolysis of this compound.
Caption: Factors leading to this compound degradation.
References
- 1. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive determination of dissolved tryptophan in freshwater by alkaline hydrolysis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Optimization of cone voltage for Caffeoyltryptophan mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Caffeoyltryptophan. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the mass spectrometry analysis of this compound, with a focus on cone voltage optimization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of optimizing the cone voltage in the mass spectrometry analysis of this compound?
Optimizing the cone voltage is a critical step in method development for this compound analysis. The cone voltage influences the efficiency of ion sampling from the atmospheric pressure region into the mass spectrometer and can induce in-source fragmentation. Proper optimization is essential to maximize the signal intensity of the precursor ion ([M-H]⁻ or [M+H]⁺) while minimizing unwanted fragmentation, ultimately improving the sensitivity and accuracy of the analysis.[1]
Q2: I am not detecting any signal for this compound. What should I check first?
If you are not observing a signal for this compound, consider the following:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be below the instrument's limit of detection.[2]
-
Ionization Mode: this compound is a phenolic compound and can be ionized in both positive and negative modes. If one mode is not yielding a signal, try the other. Negative ion mode is often effective for phenolic compounds.
-
Instrument Calibration and Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[2]
-
LC-MS System Checks: Verify that there are no issues with the liquid chromatography system, such as leaks, incorrect mobile phase composition, or a clogged column.[3][4]
Q3: My this compound peak is showing significant fragmentation even at low cone voltages. What could be the cause?
Excessive fragmentation can be due to several factors:
-
In-source Collision-Induced Dissociation (CID): Even at lower cone voltages, some fragmentation can occur. Tryptophan-derived metabolites can be susceptible to fragmentation.[5]
-
Source Temperature: High source temperatures can contribute to the thermal degradation of the analyte, leading to fragmentation. Try reducing the source temperature.[3]
-
Mobile Phase Composition: The mobile phase composition can affect ionization efficiency and analyte stability. Ensure that the pH and solvent composition are appropriate for this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity | Suboptimal cone voltage. | Perform a cone voltage optimization experiment by ramping the voltage and monitoring the precursor ion intensity.[1] |
| Inefficient ionization. | Experiment with both positive and negative ionization modes. Adjust mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization.[1][2] | |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering substances. Adjust chromatographic conditions to separate this compound from co-eluting matrix components.[3] | |
| High Background Noise | Contaminated solvent or mobile phase. | Use high-purity, LC-MS grade solvents and reagents.[3] |
| System contamination. | Clean the ion source and other relevant components of the mass spectrometer according to the manufacturer's guidelines.[2][6] | |
| Inconsistent Results | Fluctuations in instrument parameters. | Ensure all instrument parameters, including gas flows and temperatures, are stable.[3] |
| Sample degradation. | Prepare fresh samples and standards. Store them appropriately to prevent degradation. |
Experimental Protocol: Cone Voltage Optimization
This protocol outlines a typical procedure for optimizing the cone voltage for the analysis of this compound using LC-MS.
1. Standard Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).
2. LC-MS Method Setup:
- LC Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.[7]
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is a good starting point.[7]
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Mass Spectrometer: Set the instrument to scan for the expected precursor ion of this compound in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
3. Cone Voltage Optimization Procedure:
- Infuse the this compound working standard directly into the mass spectrometer using a syringe pump, or perform repeated injections of the standard via the LC system.
- Set the mass spectrometer to acquire data in Multiple Reaction Monitoring (MRM) mode, if optimizing for a specific fragment, or in full scan mode to monitor the precursor ion.
- Create a series of experiments where the cone voltage is incrementally increased (e.g., in steps of 5 or 10 V) over a relevant range (e.g., 10 V to 100 V).[8]
- For each cone voltage setting, acquire data for a sufficient amount of time to obtain a stable signal.
- Record the intensity of the precursor ion and any significant fragment ions at each cone voltage.
4. Data Analysis:
- Plot the intensity of the this compound precursor ion as a function of the cone voltage.
- The optimal cone voltage is the value that provides the maximum intensity for the precursor ion with minimal in-source fragmentation.[1]
Quantitative Data Summary
The following table provides an illustrative example of the data that would be collected during a cone voltage optimization experiment for this compound. The optimal cone voltage will vary between different mass spectrometers.[9]
| Cone Voltage (V) | Precursor Ion Intensity (Arbitrary Units) | Key Fragment Ion Intensity (Arbitrary Units) | Notes |
| 10 | 50,000 | < 5,000 | Low signal intensity. |
| 20 | 150,000 | 10,000 | Increasing signal intensity. |
| 30 | 350,000 | 25,000 | Significant increase in precursor ion signal. |
| 40 | 500,000 | 40,000 | Optimal cone voltage with maximum precursor ion signal and minimal fragmentation. |
| 50 | 450,000 | 100,000 | Onset of significant in-source fragmentation. |
| 60 | 300,000 | 250,000 | Precursor ion intensity decreases as fragmentation increases. |
| 70 | 150,000 | 400,000 | Dominated by fragment ions. |
Visualizations
The following diagrams illustrate the experimental workflow for cone voltage optimization and the logical relationship between cone voltage and the resulting mass spectrum.
Caption: Experimental workflow for cone voltage optimization.
Caption: Effect of cone voltage on the mass spectrum.
References
- 1. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Challenges in quantifying tryptophan metabolites in biological samples
Welcome to the technical support center for the quantification of tryptophan metabolites in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying tryptophan metabolites?
Quantifying tryptophan and its metabolites presents several analytical challenges due to the inherent complexity of the biological matrices and the diverse physicochemical properties of the analytes themselves. Key difficulties include:
-
Wide Range of Concentrations: Tryptophan is typically present at high micromolar concentrations, while some of its metabolites, particularly in the serotonin and kynurenine pathways, are found at nanomolar or even picomolar levels.[1][2] This wide dynamic range requires highly sensitive and specific analytical methods.
-
Chemical Diversity: The metabolites encompass a variety of chemical classes, including indoles, organic acids, and amines, making a single, universal extraction and analysis method challenging.[3]
-
Metabolite Instability: Some tryptophan metabolites are prone to degradation under certain conditions, such as exposure to light, temperature fluctuations, or changes in pH.[1][2][4] This necessitates careful sample handling and storage to ensure accurate quantification.
-
Matrix Effects: Biological samples like plasma, serum, urine, and tissue homogenates are complex mixtures containing numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][5][6]
-
Isomeric Compounds: The presence of isomers, such as picolinic acid and nicotinic acid (niacin), can be difficult to separate chromatographically, requiring optimized separation techniques for accurate quantification.[4][6]
-
Pre-analytical Variability: Factors related to sample collection, processing, and storage can significantly impact the measured concentrations of tryptophan metabolites.[7][8][9]
Q2: Which analytical technique is most suitable for quantifying tryptophan metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the simultaneous quantification of multiple tryptophan metabolites.[3][5][10][11] This is due to its high sensitivity, selectivity, and ability to handle complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detection have also been used, but they may lack the sensitivity and specificity of LC-MS/MS for low-abundance metabolites.[1][12][13]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in Chromatography
Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate separation of my target tryptophan metabolites. What could be the cause and how can I fix it?
Answer:
Poor chromatography can stem from several factors related to the mobile phase, column, or sample preparation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH to optimize the ionization state of your target analytes. For many tryptophan metabolites, a mobile phase with a low pH (e.g., using 0.1% formic acid) is effective.[10] |
| Column Degradation | The analytical column can degrade over time due to exposure to harsh mobile phases or contaminants from the samples. Try flushing the column with a strong solvent or, if necessary, replace the column. |
| Suboptimal Gradient Elution | A poorly optimized gradient can lead to co-elution of metabolites and poor peak shape. Adjust the gradient profile (slope and duration) to improve separation. |
| Sample Overload | Injecting too much sample can lead to peak fronting and broadening. Try diluting your sample or reducing the injection volume. |
| Matrix Effects | Interfering substances from the biological matrix can affect peak shape. Ensure your sample preparation method (e.g., protein precipitation, solid-phase extraction) is effective at removing these interferences. |
Issue 2: Low Signal Intensity or Inability to Detect Low-Abundance Metabolites
Question: I am struggling to detect some of the low-concentration tryptophan metabolites, such as serotonin or kynurenic acid. How can I improve the sensitivity of my LC-MS/MS method?
Answer:
Low sensitivity can be a significant hurdle for quantifying trace-level metabolites. Here are some strategies to enhance your signal intensity:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Ionization | The choice of ionization source and its parameters are critical. Electrospray ionization (ESI) in positive mode is commonly used for most tryptophan metabolites.[11] Optimize the ESI source parameters, such as spray voltage, gas temperatures, and gas flow rates, for your specific analytes. The use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) can improve ionization efficiency for some metabolites.[14] |
| Suboptimal MS/MS Transitions | The selection of precursor and product ions (MRM transitions) is crucial for sensitivity and selectivity. Ensure you have selected the most intense and specific transitions for each metabolite. This can be done by infusing a standard solution of each analyte into the mass spectrometer.[10] |
| Sample Preparation Losses | Your sample preparation protocol may be leading to a loss of analytes. Evaluate the recovery of your method by spiking a blank matrix with known concentrations of your target metabolites. Consider alternative extraction methods, such as solid-phase extraction (SPE), which can provide better cleanup and concentration of analytes compared to simple protein precipitation. |
| Matrix-Induced Ion Suppression | Co-eluting matrix components can suppress the ionization of your target analytes. Improve chromatographic separation to move the analyte peak away from areas of high matrix interference. A more thorough sample cleanup can also mitigate this effect. |
Issue 3: High Variability and Poor Reproducibility in Results
Question: My quantitative results for the same samples show high variability between injections and between different batches of samples. What are the likely sources of this irreproducibility?
Answer:
High variability can be introduced at multiple stages of the analytical workflow, from sample collection to data analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pre-analytical Inconsistencies | Inconsistent sample handling, storage, and freeze-thaw cycles can significantly alter the concentrations of certain metabolites.[4][7] Establish and strictly follow a standardized protocol for all pre-analytical steps. Minimize the number of freeze-thaw cycles. |
| Inconsistent Sample Preparation | Manual sample preparation steps can be a source of variability. Use an internal standard for each analyte to correct for variations in extraction efficiency and matrix effects.[11] Ensure precise and consistent pipetting and reagent addition. |
| LC-MS System Instability | Fluctuations in the LC pump flow rate, column temperature, or MS detector performance can lead to variable results. Regularly perform system suitability checks and calibrations to ensure the instrument is performing optimally. |
| Improper Integration of Chromatographic Peaks | Inconsistent peak integration will lead to variable quantitative results. Carefully review and, if necessary, manually adjust the integration parameters for each peak. |
Experimental Protocols & Data
Example LC-MS/MS Method for Tryptophan Metabolites in Human Plasma
This protocol is a generalized example based on common practices in the literature.[3][5][10]
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing internal standards.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for each metabolite and instrument.
Quantitative Data Summary from Literature:
The following table summarizes typical performance characteristics of LC-MS/MS methods for quantifying tryptophan metabolites in human plasma or serum.
| Metabolite | Linearity Range | LLOQ (Lower Limit of Quantification) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
| Tryptophan | 2–125 µM[5] | 48.8 ng/mL[10] | < 15%[3] | < 15%[3] | 85-115%[3] |
| Kynurenine | 0.16–10 µM[5] | 2.4 ng/mL[10] | < 15%[3] | < 15%[3] | 85-115%[3] |
| Kynurenic Acid | 8–500 nM[5] | 1.96 ng/mL[10] | < 15%[3] | < 15%[3] | 85-115%[3] |
| 3-Hydroxykynurenine | - | 1.96 ng/mL[10] | < 15%[3] | < 15%[3] | 85-115%[3] |
| Serotonin | - | - | < 15%[3] | < 15%[3] | 85-115%[3] |
| 5-HIAA | - | - | < 15%[3] | < 15%[3] | 85-115%[3] |
Note: The values presented are indicative and can vary depending on the specific method, instrumentation, and laboratory.
Visualizations
Tryptophan Metabolic Pathways
The following diagram illustrates the major metabolic pathways of tryptophan, including the serotonin and kynurenine pathways.
Caption: Major metabolic pathways of tryptophan.
General Experimental Workflow for Tryptophan Metabolite Quantification
This diagram outlines the typical steps involved in the quantification of tryptophan metabolites from biological samples.
References
- 1. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. selectscience.net [selectscience.net]
- 9. journaldamc.com [journaldamc.com]
- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Data Normalization Strategies for Large-Scale Metabolomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during data normalization in large-scale metabolomics experiments. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your metabolomics data analysis.
Issue: Significant variation observed between quality control (QC) samples.
Q1: My QC samples, which should be nearly identical, are showing significant variation in the raw data. What could be the cause and how do I address it?
A1: Variation in QC samples is a common indicator of systematic error introduced during the analytical run.[1][2] This can stem from several sources, including instrument drift, batch effects, and inconsistencies in sample preparation.[3][4][5]
Troubleshooting Steps:
-
Visualize the Data: Start by creating a principal component analysis (PCA) plot of your raw data. If your QC samples cluster poorly, it visually confirms the presence of unwanted variation.[1]
-
Assess Instrument Drift: Plot the signal intensity of a selection of metabolites in your QC samples against the injection order. A time-dependent trend (e.g., a steady increase or decrease in intensity) is indicative of instrument drift.[1][5]
-
Identify Batch Effects: If your experiment was run in multiple batches, color-code your PCA plot by batch. If the QC samples from different batches form distinct clusters, you are likely observing batch effects.[3][4][6]
-
Apply a Correction Method:
-
For instrument drift, consider using methods like Locally Estimated Scatterplot Smoothing (LOESS) normalization based on QC samples.[7]
-
For batch effects, several algorithms can be effective, including ComBat, EigenMS, and Remove Unwanted Variation (RUV).[8][9][10] The choice of method may depend on your experimental design and whether you have randomized your samples across batches.[6]
-
Q2: After applying a normalization method, my QC samples still show high variance. What should I do?
A2: If initial normalization fails to adequately reduce variance in your QC samples, consider the following:
-
Re-evaluate the Normalization Method: The chosen normalization strategy may not be optimal for your dataset. For instance, total sum normalization can be sensitive to a few high-intensity metabolites and may not be robust.[11][12][13] Consider trying a more robust method like Probabilistic Quotient Normalization (PQN) or Quantile Normalization.[11][14][15][16][17]
-
Investigate Sample Preparation: Inconsistent sample handling, extraction, or storage can introduce significant variability that normalization cannot fully correct.[5][18] Review your standard operating procedures (SOPs) for any potential sources of error.
-
Check for Contamination: Procedural blanks injected throughout the run can help identify carryover or contamination issues that might affect your QC samples.[19]
Frequently Asked Questions (FAQs)
This section answers common questions about data normalization in metabolomics.
Q3: What is the purpose of data normalization in metabolomics?
A3: Data normalization is a crucial preprocessing step that aims to remove unwanted systematic variation from metabolomics data.[11][20] This non-biological variation can arise from various sources such as differences in sample dilution, instrument sensitivity drift over time, and batch-to-batch variation.[3][4][5][18] The primary goal is to make the measurements comparable across different samples, enhancing the reliability and interpretability of the results by ensuring that observed differences are due to true biological variation.[20][21]
Q4: How do I choose the right normalization method for my experiment?
A4: The optimal normalization method depends on the nature of your data, experimental design, and the underlying assumptions of the method.[12] There is no single "best" method for all situations.[22]
Considerations for Method Selection:
-
Targeted vs. Untargeted Metabolomics: In targeted metabolomics, using internal standards for each analyte is the gold standard for quantification and normalization.[20][23] For untargeted studies, where it is impractical to have an internal standard for every metabolite, data-driven methods are more common.[24]
-
Presence of a Dominant Biological Signal: If you expect a large number of metabolites to change (e.g., in a drug toxicity study), methods that assume most metabolites remain unchanged, like PQN, might not be appropriate.[11]
-
Experimental Design: If your study involves multiple batches, a batch correction method is essential.[4][6][9] The randomization of samples within and between batches is also a critical factor.[6]
Q5: What is the difference between internal and external standards for normalization?
A5:
-
Internal Standards (IS): These are known compounds with similar chemical properties to the analytes of interest, added to each sample before sample preparation.[20] They experience the same sample processing and analytical conditions as the endogenous metabolites and can correct for variations in extraction efficiency, sample volume, and instrument response.[20][25] Isotope-labeled internal standards are often considered the most reliable.[26]
-
External Standards: These are known compounds analyzed separately from the biological samples, typically as a calibration curve.[23] They are used to quantify the absolute concentration of metabolites but do not account for sample-specific variations that occur during sample preparation.[12]
Q6: Can I use more than one normalization method?
A6: Yes, it is sometimes beneficial to apply a combination of normalization techniques. For example, you might first use an internal standard-based normalization to correct for analytical variability and then apply a batch correction algorithm to address inter-batch differences.[11]
Quantitative Data Summary
The following table summarizes common data normalization strategies and their key characteristics.
| Normalization Method | Principle | Advantages | Limitations |
| Total Sum Normalization | Scales the intensity of each metabolite by the total intensity of all metabolites in that sample.[11][20][27] | Simple to implement.[20] | Sensitive to a few high-intensity metabolites; assumes the total metabolite concentration is constant across samples.[11][12][13] |
| Median Normalization | Divides each metabolite's intensity by the median intensity of all metabolites within the sample.[12][20] | More robust to outliers than total sum normalization.[12][20] | Assumes the median intensity is representative of the sample's central tendency.[20] |
| Probabilistic Quotient Normalization (PQN) | Calculates the most probable dilution factor by comparing the distribution of quotients between a test spectrum and a reference spectrum (often the median spectrum).[11][15][16][17] | Robust to a moderate number of changing metabolites.[11][15][16][17] | Assumes that the majority of metabolite concentrations do not change between samples.[11][28] |
| Quantile Normalization | Transforms the data so that each sample has the same distribution of metabolite intensities.[13][14][22] | Effective at reducing non-biological systematic variation.[14][22] | Can be problematic for features in the tails of the distribution and may not be suitable for smaller datasets.[13] |
| Internal Standard (IS) Normalization | Normalizes the intensity of each metabolite to the intensity of one or more internal standards added to each sample.[12][20] | Enhances accuracy and reproducibility by correcting for sample-specific variations.[20] | Not always feasible for untargeted metabolomics due to the large number of unknown metabolites.[24] |
| Remove Unwanted Variation (RUV) | Uses negative control genes or samples (e.g., QC samples) to estimate and remove unwanted variation.[10][25] | Can effectively remove various sources of unwanted variation, including batch effects.[10][25] | Requires appropriate negative controls.[10] |
Experimental Protocols
Protocol 1: Probabilistic Quotient Normalization (PQN)
-
Data Preparation: Your data should be in a matrix format with samples as rows and metabolites as columns.
-
Reference Spectrum Calculation: Calculate a reference spectrum. This is typically the median or mean spectrum of all control samples or all samples in the study.[11]
-
Quotient Calculation: For each sample, divide the intensity of each metabolite by the corresponding intensity in the reference spectrum. This will result in a distribution of quotients for each sample.
-
Median Quotient Calculation: For each sample, calculate the median of all the calculated quotients. This median value represents the most probable dilution factor for that sample.
-
Normalization: Divide the intensity of every metabolite in a given sample by its calculated median quotient.[15][16]
Protocol 2: Normalization using Pooled Quality Control (QC) Samples
-
QC Sample Preparation: Create a pooled QC sample by combining equal aliquots from every biological sample in the study.[1]
-
Experimental Run: Inject the pooled QC samples at regular intervals throughout the analytical run (e.g., after every 10-12 experimental samples).[3][6]
-
Data Acquisition: Acquire the data for all experimental and QC samples.
-
Drift and Batch Effect Assessment:
-
Plot the intensities of several representative metabolites from the QC samples against the injection order to visualize instrument drift.
-
Perform PCA on the entire dataset and color the points by batch to identify batch effects. QC samples should cluster tightly together if the system is stable.[1]
-
-
Correction: Use the QC samples to model and correct for the unwanted variation. For example, a regression model can be fitted to the QC data to correct for signal drift.[6] Several software packages and R libraries are available for this purpose.
Visualizations
A typical experimental workflow for a large-scale metabolomics study.
A logical workflow for selecting and validating a data normalization strategy.
References
- 1. futurelearn.com [futurelearn.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 4. Evaluating and minimizing batch effects in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved batch correction in untargeted MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MetaboAnalyst [metaboanalyst.ca]
- 9. researchgate.net [researchgate.net]
- 10. Statistical methods for handling unwanted variation in metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantile normalization approach for liquid chromatography-mass spectrometry-based metabolomic data from healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Probabilistic quotient normalization as robust method to account for dilution of complex biological mixtures. Application in 1H NMR metabonomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iroatech.com [iroatech.com]
- 19. QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. thamesrestek.co.uk [thamesrestek.co.uk]
- 27. normalise_to_sum: Normalisation by total sum of the features per sample in pmp: Peak Matrix Processing and signal batch correction for metabolomics datasets [rdrr.io]
- 28. Data Preprocessing in Metabolomics Biomarker Research - MetwareBio [metwarebio.com]
Navigating the Separation of Hydroxycinnamoyl Amides: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to selecting the optimal column for the separation of hydroxycinnamoyl amides. It includes troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis. Detailed experimental protocols and comparative data are presented to facilitate informed decision-making in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common columns used for separating hydroxycinnamoyl amides?
A1: The three most common types of HPLC columns for the separation of hydroxycinnamoyl amides are Reversed-Phase C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns. The choice depends on the specific properties of the analytes and the desired separation outcome.
Q2: How do I choose between C18, Phenyl-Hexyl, and HILIC columns?
A2:
-
C18 columns are a good starting point for general-purpose reversed-phase separations of hydroxycinnamoyl amides. They separate compounds primarily based on hydrophobicity.
-
Phenyl-Hexyl columns offer alternative selectivity, particularly for aromatic compounds like hydroxycinnamoyl amides, due to π-π interactions between the phenyl rings of the stationary phase and the analytes.[1] This can lead to enhanced retention and resolution of aromatic and polyaromatic compounds.[1]
-
HILIC columns are ideal for separating highly polar hydroxycinnamoyl amides that are poorly retained on traditional reversed-phase columns.[2]
Q3: What are the typical mobile phases used for these separations?
A3: For C18 and Phenyl-Hexyl columns, a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or acetic acid, is common. For HILIC, the mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
Q4: Can I separate isomers of hydroxycinnamoyl amides with these columns?
A4: Yes, separating isomers is possible. Phenyl-Hexyl and embedded amide columns can be particularly effective for separating positional and geometric (cis/trans) isomers due to their unique selectivities.[3][4] Chiral columns would be required for the separation of enantiomers.[5]
Troubleshooting Guide
This section addresses common issues encountered during the separation of hydroxycinnamoyl amides and provides practical solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | For basic analytes, lower the mobile phase pH to ~3 or below to protonate residual silanol groups on the silica-based stationary phase.[6] Use a mobile phase additive like formic acid or a buffer. |
| Column Overload | Reduce the sample concentration or injection volume.[6] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. A solvent stronger than the mobile phase can cause peak distortion. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure proper column connections to avoid dead volume. |
| Column Contamination or Void | Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column. |
Issue 2: Co-elution or Poor Resolution
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Optimize the gradient slope or the isocratic mobile phase composition. For reversed-phase, decreasing the organic solvent percentage will increase retention. For HILIC, increasing the aqueous component will decrease retention. |
| Inadequate Column Selectivity | Switch to a column with a different stationary phase. If a C18 column provides insufficient resolution, a Phenyl-Hexyl column may offer the necessary selectivity for aromatic hydroxycinnamoyl amides. For very polar analytes, a HILIC column is a good alternative. |
| Mobile Phase pH Not Optimized | Adjust the mobile phase pH. The ionization state of hydroxycinnamoyl amides can significantly affect their retention and selectivity. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature, as temperature can influence selectivity. |
Issue 3: Low Sensitivity
Possible Causes & Solutions:
| Cause | Solution |
| Poor Ionization in Mass Spectrometry (MS) | Optimize the mobile phase pH and additives. For ESI-MS, volatile buffers like ammonium formate or ammonium acetate are preferred. The high organic content in HILIC mobile phases can enhance MS sensitivity for polar compounds.[2] |
| Low UV Absorbance | Ensure the detection wavelength is set to the absorbance maximum of the hydroxycinnamoyl amides. |
| Peak Broadening | Address the causes of poor peak shape (see Issue 1) to increase peak height and signal-to-noise ratio. |
Comparative Column Performance for Hydroxycinnamoyl Amide Separation
The following table summarizes the typical performance characteristics of C18, Phenyl-Hexyl, and HILIC columns for the separation of a representative set of hydroxycinnamoyl amides. Note: These are generalized values and actual results may vary depending on the specific analytes and chromatographic conditions.
| Column Type | Retention Mechanism | Selectivity | Best Suited For | Potential Issues |
| C18 | Hydrophobic Interactions | Based on analyte polarity and hydrophobicity. | General purpose separation of a wide range of hydroxycinnamoyl amides. | Poor retention of very polar analytes. |
| Phenyl-Hexyl | Hydrophobic and π-π Interactions | Enhanced for aromatic and unsaturated compounds.[1] | Separation of structural isomers and closely related aromatic amides. | May show different elution orders compared to C18, requiring method re-optimization. |
| HILIC | Hydrophilic Partitioning | Based on analyte polarity and hydrogen bonding capacity. | Separation of highly polar and hydrophilic hydroxycinnamoyl amides. | Sensitive to mobile phase water content; longer equilibration times may be needed. |
Detailed Experimental Protocols
The following are starting point protocols for the separation of hydroxycinnamoyl amides using C18, Phenyl-Hexyl, and HILIC columns. Optimization will be required for specific applications.
Protocol 1: C18 Reversed-Phase Separation
-
Column: C18, 2.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 320 nm or MS with ESI source
Protocol 2: Phenyl-Hexyl Reversed-Phase Separation
-
Column: Phenyl-Hexyl, 3 µm, 4.6 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 320 nm or MS with ESI source
Protocol 3: HILIC Separation
-
Column: Amide or unbonded silica HILIC, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
-
Gradient: 0% B to 100% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 1 µL
-
Detection: MS with ESI source
Visualizing Experimental Workflows
General Workflow for Column Selection and Method Development
Caption: A logical workflow for selecting the optimal column and developing a separation method.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting common causes of poor peak shape.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Preventing Caffeoyltryptophan Loss During Sample Clean-up
For researchers, scientists, and drug development professionals, accurate quantification of analytes is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) to minimize the loss of caffeoyltryptophan during sample clean-up procedures.
I. This compound: Key Physicochemical Properties
Understanding the characteristics of this compound is the first step in developing a robust sample preparation method.
| Property | Value/Information | Source |
| Molecular Formula | C₂₀H₁₈N₂O₅ | --INVALID-LINK--[1] |
| Molecular Weight | 366.4 g/mol | --INVALID-LINK--[1] |
| Predicted pKa | 3.0 ± 0.10 | ChemicalBook[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick[3] |
II. General Workflow for Sample Preparation
A typical workflow for extracting small molecules like this compound from biological matrices involves several key steps. Loss of the analyte can occur at any of these stages.
III. Troubleshooting Guides
This section addresses common issues encountered during sample clean-up that can lead to this compound loss.
A. Solid-Phase Extraction (SPE) Troubleshooting
Problem: Low recovery of this compound after SPE.
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Selection | This compound is a polar molecule. Reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are generally suitable for retaining such compounds from aqueous solutions.[4][5] Consider a sorbent with mixed-mode (reversed-phase and ion-exchange) properties if simple reversed-phase shows poor retention. |
| Incorrect pH of Sample/Solvents | The predicted pKa of this compound is approximately 3.0, indicating it has an acidic functional group (carboxylic acid).[2] To ensure the compound is in its neutral, less polar form for better retention on a reversed-phase sorbent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa (i.e., pH ~1).[6] |
| Analyte Breakthrough During Loading | This can occur if the flow rate is too high or the sorbent is overloaded. Reduce the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent. Ensure the total mass of this compound and other matrix components does not exceed the capacity of the SPE cartridge. |
| Analyte Loss During Washing | The wash solvent may be too strong, leading to premature elution of this compound. Use a weaker wash solvent. For reversed-phase SPE, this means a lower percentage of organic solvent in the wash solution. Test different percentages of organic solvent to find the optimal balance between removing interferences and retaining the analyte. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent. A small amount of acid (e.g., 0.1% formic acid) in the elution solvent can help to disrupt interactions and improve recovery of acidic compounds. |
| Analyte Degradation on Sorbent | Caffeic acid derivatives can be susceptible to degradation.[7][8] Minimize the time the sample is in contact with the sorbent. Consider adding an antioxidant, such as ascorbic acid, to the sample before loading.[9] |
B. Liquid-Liquid Extraction (LLE) Troubleshooting
Problem: Low recovery of this compound after LLE.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | This compound is soluble in ethyl acetate, dichloromethane, and chloroform.[3] For extracting polar compounds from an aqueous matrix, ethyl acetate is a common choice.[6] The choice of solvent should be guided by the "like dissolves like" principle; a more polar organic solvent may be necessary.[6] |
| Incorrect pH of Aqueous Phase | To facilitate the transfer of an acidic compound like this compound into the organic phase, the pH of the aqueous sample should be adjusted to at least 2 pH units below its pKa (~3.0) to ensure it is in its neutral, more hydrophobic form.[6] Acidifying the sample with an acid like formic acid is a common practice.[10] |
| Emulsion Formation | Emulsions at the interface of the two liquid phases can trap the analyte and prevent complete phase separation. To break emulsions, you can try adding a small amount of salt (salting out), gentle centrifugation, or adding a small volume of a different organic solvent. To prevent emulsions, use gentle mixing (inverting the tube) instead of vigorous shaking.[11] |
| Analyte Degradation | As with SPE, degradation can be a concern. Minimize extraction time and consider the use of antioxidants if degradation is suspected. Some caffeic acid derivatives have shown instability in certain solvents and at different temperatures.[7][8] |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Small amounts of the aqueous phase in the collected organic layer can lead to variability. |
IV. Frequently Asked Questions (FAQs)
Q1: Should I perform protein precipitation before SPE or LLE?
A1: Yes, for biological samples like plasma, serum, or cell culture supernatants, a protein precipitation step is highly recommended.[12][13] Proteins can interfere with the extraction process by clogging SPE cartridges or causing emulsions in LLE. Common protein precipitation solvents include cold acetonitrile or methanol.
Q2: What is a good starting point for developing an SPE method for this compound?
A2: A good starting point would be to use a reversed-phase C18 or a polymeric SPE cartridge. After protein precipitation of your sample with acetonitrile, dilute the supernatant with acidified water (e.g., to a final pH of ~1) to ensure this compound is protonated. Condition the SPE cartridge with methanol, followed by equilibration with the acidified water. Load the sample, wash with a low percentage of organic solvent in acidified water, and then elute with a higher percentage of organic solvent (e.g., methanol or acetonitrile) with a small amount of acid.
Q3: How can I assess where I am losing my this compound during my clean-up procedure?
A3: To pinpoint the source of loss, you should analyze the fractions from each step of your procedure. For SPE, this includes the flow-through from the sample loading step, the wash eluate, and the final elution fraction. For LLE, analyze both the aqueous and organic phases. This systematic approach will help you identify if the issue is poor retention, premature elution, or incomplete elution.
Q4: My recovery is still low after optimizing the extraction. What else could be the problem?
A4: If you have optimized the extraction parameters and still face low recovery, consider the following:
-
Analyte Stability: this compound, like other caffeic acid derivatives, may be degrading during the sample preparation process.[7][8] Try performing the extraction at a lower temperature (e.g., on ice) and adding an antioxidant to your sample.
-
Adsorption to Labware: Highly polar or charged compounds can sometimes adsorb to the surfaces of plastic or glass tubes. Using low-adsorption labware or pre-rinsing containers with a solution of the analyte might help.
-
Solvent Evaporation: During the solvent evaporation step, volatile compounds can be lost. Use a gentle stream of nitrogen and avoid excessive heat.
-
Reconstitution Solvent: Ensure that the dried extract is fully redissolved in the reconstitution solvent. The composition of the reconstitution solvent should be compatible with your analytical method (e.g., the initial mobile phase of your LC method).
V. Experimental Protocols
While a specific validated protocol for this compound is not widely available, the following are detailed methodologies for related compounds that can be adapted and optimized.
A. Protocol 1: Solid-Phase Extraction (SPE) of Phenolic Acids from Plasma (Adapted)
This protocol is based on methods for extracting phenolic acids from biological fluids and is a good starting point for this compound.[4]
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Sample Dilution and Acidification:
-
Dilute the supernatant 1:1 (v/v) with an aqueous solution of 0.2% formic acid (final pH should be ~1-2).
-
-
SPE Procedure (C18 or Polymeric Reversed-Phase Sorbent):
-
Condition: Wash the cartridge with 1 mL of methanol.
-
Equilibrate: Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Load: Load the diluted supernatant onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid.
-
Elute: Elute the this compound with 1 mL of methanol containing 0.1% formic acid.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
B. Protocol 2: Liquid-Liquid Extraction (LLE) of Caffeic Acid Derivatives from Plasma (Adapted)
This protocol is based on methods for extracting caffeic acid and its derivatives from plasma.[10]
-
Protein Precipitation:
-
To 100 µL of plasma, add 200 µL of ice-cold methanol.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Acidification:
-
Add 5 µL of concentrated formic acid to the supernatant to adjust the pH to below 3.
-
-
Liquid-Liquid Extraction:
-
Add 500 µL of ethyl acetate to the acidified supernatant.
-
Gently mix by inverting the tube for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate).
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
By systematically addressing each step of the sample clean-up process and considering the physicochemical properties of this compound, researchers can significantly improve recovery and achieve more accurate and reliable quantitative results.
References
- 1. This compound | C20H18N2O5 | CID 15228042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Caffeoyltryptophan CAS#: 109163-69-1 [amp.chemicalbook.com]
- 3. N-Caffeoyltryptophan | CAS:109163-69-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 10. Quantitative analysis of plasma caffeic and ferulic acid equivalents by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.tudelft.nl [repository.tudelft.nl]
Validation & Comparative
Validating Caffeoyltryptophan as a biomarker for Robusta coffee consumption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for authenticating the consumption of Robusta (Coffea canephora) coffee, with a primary focus on the established biomarker 16-O-methylcafestol (16-OMC) and the comparative marker kahweol. The suitability of caffeoyltryptophan as a specific biomarker for Robusta consumption is also evaluated based on available scientific evidence. This document is intended to aid researchers in selecting and validating appropriate analytical methods for coffee consumption studies and in understanding the biological implications of these compounds.
Introduction
The two most dominant coffee species in the global market are Arabica (Coffea arabica) and Robusta (Coffea canephora).[1][2][3] Arabica coffee is generally considered to be of higher quality, possessing a more nuanced and aromatic flavor profile, and thus commands a higher price.[3] Robusta coffee is characterized by a bolder, more bitter taste and a higher caffeine content.[1] Due to these economic and sensory differences, the adulteration of Arabica coffee with the less expensive Robusta is a significant issue in the coffee industry. Consequently, the development and validation of robust analytical methods to differentiate between these two species are of critical importance for quality control and consumer protection.
Biomarkers, measurable indicators of a biological state, can provide an objective means of verifying coffee consumption and, more specifically, the type of coffee consumed. An ideal biomarker for Robusta coffee consumption should be unique to Coffea canephora, detectable and quantifiable in biological fluids, and stable throughout processing and metabolism.
Comparative Analysis of Potential Biomarkers
This section compares the performance of this compound, 16-O-methylcafestol, and kahweol as potential biomarkers for distinguishing Robusta from Arabica coffee consumption.
This compound: An Unsubstantiated Candidate
While this compound is a known component of coffee, there is currently a lack of substantial scientific evidence to validate it as a specific biomarker for Robusta coffee consumption. One study has reported its presence in coffee at a concentration of 10.5±0.15 mg/kg, but this was not specific to Robusta and lacked detailed analytical methodology for this specific compound. Further research is required to determine if there are significant and consistent differences in the concentration of this compound between Robusta and Arabica coffees that would allow it to serve as a reliable biomarker.
16-O-Methylcafestol (16-OMC): The Gold Standard for Robusta
16-O-methylcafestol is a diterpene almost exclusively found in Robusta coffee beans, making it an excellent and widely accepted biomarker for detecting the presence of Robusta in coffee blends.[4][5][6] While some studies have detected trace amounts of 16-OMC in Arabica coffee, the concentration is significantly lower than in Robusta, allowing for clear differentiation.[7][8]
Kahweol: A Key Differentiator for Arabica
Kahweol is another diterpene found in coffee. In contrast to 16-OMC, kahweol is present in significantly higher concentrations in Arabica coffee compared to Robusta. While not a direct biomarker for Robusta consumption, its relative abundance compared to 16-OMC can be a powerful tool for authenticating coffee blends.
Quantitative Data Summary
The following table summarizes the typical concentrations of 16-O-Methylcafestol and Kahweol in Robusta and Arabica coffee beans.
| Biomarker | Robusta (mg/kg) | Arabica (mg/kg) | Key Differentiator |
| 16-O-Methylcafestol (16-OMC) | 1,200 - 3,000+ | Typically absent or in trace amounts (<50) | Presence indicates Robusta |
| Kahweol | Low to absent (e.g., <2 - 200) | High (e.g., 3,000 - 6,000+) | High levels indicate Arabica |
Experimental Protocols
Accurate quantification of coffee biomarkers is essential for their validation and application. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common analytical techniques employed for this purpose.
16-O-Methylcafestol (16-OMC) Quantification via HPLC
This protocol is based on the German standard method DIN 10779 for the determination of 16-OMC in roasted coffee.
1. Sample Preparation (Saponification and Extraction)
-
Weigh 5g of ground, roasted coffee.
-
Add an internal standard (if used).
-
Perform alkaline hydrolysis (saponification) using a solution of potassium hydroxide in ethanol to release the diterpenes from their esterified forms. This is typically done by refluxing the mixture.
-
After cooling, extract the unsaponifiable matter containing the diterpenes with a non-polar solvent such as diethyl ether or hexane.
-
Wash the organic extract with water to remove impurities.
-
Evaporate the solvent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 220 nm.
-
Quantification: Create a calibration curve using a certified 16-OMC standard. The concentration of 16-OMC in the sample is determined by comparing its peak area to the calibration curve.
Kahweol Quantification via HPLC
A similar HPLC protocol can be used for the quantification of kahweol, often performed simultaneously with cafestol analysis.
1. Sample Preparation
-
The saponification and extraction procedure is the same as for 16-OMC.
2. HPLC-DAD Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v).[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) to monitor multiple wavelengths, with quantification typically at around 290 nm for kahweol.
-
Quantification: Use a certified kahweol standard to create a calibration curve for accurate quantification.
Visualization of Workflows and Pathways
Experimental Workflow for Biomarker Validation
The following diagram illustrates a typical workflow for the validation of a coffee biomarker.
References
- 1. m.youtube.com [m.youtube.com]
- 2. compoundchem.com [compoundchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tentamus.com [tentamus.com]
- 7. 16-O-methylcafestol is present in ground roast Arabica coffees: Implications for authenticity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of the Coffee Diterpenes Cafestol and 16-O-Methyl-Cafestol Palmitates with Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of kahweol and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeoyltryptophan vs other phenolic compounds antioxidant activity
A comprehensive comparison of the antioxidant activity of caffeoyltryptophan against other well-known phenolic compounds, supported by experimental data, reveals its significant potential in combating oxidative stress. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of its performance, experimental protocols, and insights into its mechanism of action.
This compound, a naturally occurring phenolic compound, demonstrates promising antioxidant properties. Its unique chemical structure, combining the features of caffeic acid and tryptophan, contributes to its efficacy in neutralizing free radicals. This guide delves into a comparative analysis of its antioxidant activity against established phenolic antioxidants like quercetin and gallic acid, presenting quantitative data from various in vitro assays.
Comparative Antioxidant Activity: Quantitative Analysis
The antioxidant capacity of this compound and other phenolic compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
While direct comparative studies including this compound are limited, data for its constituent parts and related tryptophan derivatives, alongside extensive data for quercetin and gallic acid, allow for an insightful evaluation.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) |
| L-Tryptophan | 9.51 x 10⁻³ ± 0.53 x 10⁻³ M[1] | 8.91 x 10⁻⁴ ± 0.73 x 10⁻⁴ M[1] |
| 5-Hydroxy-L-tryptophan | 31.96 x 10⁻⁷ ± 0.85 x 10⁻⁷ M[1] | 8.69 x 10⁻⁶ ± 0.95 x 10⁻⁶ M[1] |
| Quercetin | 1.89 ± 0.33 µg/mL[2] | 1.89 ± 0.33 µg/mL[2] |
| Gallic Acid | - | 1.03 ± 0.25 µg/mL[2] |
| Trolox (Standard) | 3.765 ± 0.083 µg/mL[3] | 2.926 ± 0.029 µg/mL[3] |
Note: The data for L-Tryptophan and 5-Hydroxy-L-tryptophan are presented in Molar (M) concentration, while data for Quercetin, Gallic Acid, and Trolox are in µg/mL. Direct comparison of these values requires conversion based on molecular weights.
The significantly lower IC50 values for 5-hydroxy-L-tryptophan compared to L-tryptophan suggest that the addition of a hydroxyl group dramatically enhances antioxidant activity.[1] As this compound possesses the dihydroxy-cinnamoyl moiety of caffeic acid, it is anticipated to exhibit even stronger antioxidant potential.
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS assays, commonly employed to assess antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Procedure:
-
Generation of ABTS•+: ABTS is reacted with an oxidizing agent like potassium persulfate to generate the ABTS radical cation. The solution is then left to stand in the dark for 12-16 hours before use.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: The test compound (at various concentrations) is added to the ABTS•+ solution.
-
Absorbance measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation of scavenging activity: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 determination: The IC50 value is determined from the plot of percentage inhibition versus the concentration of the test compound.
Signaling Pathways in Antioxidant Activity
The antioxidant effects of many phenolic compounds, including those found in coffee and tryptophan metabolites, are not solely due to direct radical scavenging.[4][5] They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes. One of the most important of these is the Keap1-Nrf2 signaling pathway.[4][6]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[6] When cells are exposed to oxidative stress or to certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[4][6] These genes encode for a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Given that both coffee-derived phenolics and tryptophan metabolites have been shown to activate the Nrf2 pathway, it is highly probable that this compound exerts its antioxidant effects, at least in part, through this mechanism.[4][5]
References
- 1. Investigation of the free radical scavenging ability of l-tryptophan and its derivatives using experimental methods and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Property of Coffee Components: Assessment of Methods that Define Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Caffeoyltryptophan Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Caffeoyltryptophan. The information presented is based on experimental data for structurally similar compounds, namely caffeic acid derivatives and tryptophan metabolites, to provide a representative cross-validation in the absence of direct comparative studies on this compound itself.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of compounds structurally related to this compound. These values are indicative of the expected performance for this compound analysis.
Table 1: Performance Characteristics of HPLC-UV for Caffeic Acid Derivatives
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 1.44 µg/mL[2] |
| Limit of Quantification (LOQ) | 4.38 µg/mL[2] |
| Accuracy (% Recovery) | 97.1% to 102.2%[3] |
| Precision (% RSD) | Intraday: < 2%, Interday: < 5%[4] |
Table 2: Performance Characteristics of LC-MS/MS for Tryptophan Metabolites
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99[5] |
| Limit of Detection (LOD) | 0.96 to 24.48 nmol/L[5] |
| Limit of Quantification (LOQ) | 3.42 to 244.82 nmol/L[5] |
| Accuracy (% Recovery) | 85% to 115%[6] |
| Precision (% CV) | < 10%[6] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for related compounds and can be adapted for the analysis of this compound.
HPLC-UV Method for this compound (Adapted from Caffeic Acid Analysis)
This method is suitable for the quantification of this compound in plant extracts and other matrices where concentrations are expected to be in the µg/mL range.
1. Sample Preparation:
-
Extraction: Macerate the sample material with a suitable solvent such as methanol or a methanol/water mixture.
-
Purification: The extract can be purified using solid-phase extraction (SPE) to remove interfering substances.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5.0 µm particle size) is recommended.[2]
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous solution (e.g., 0.5% v/v acetic acid in water) as solvent A and an organic solvent like acetonitrile as solvent B.[4]
-
Flow Rate: A typical flow rate is 1 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: UV detection at a wavelength of approximately 325 nm, which is a common absorption maximum for caffeoyl derivatives.[1]
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the expected concentration range and construct a calibration curve. A correlation coefficient (R²) of >0.99 is considered acceptable.[4]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Evaluate intra-day and inter-day precision by analyzing replicate samples at different concentration levels.
LC-MS/MS Method for this compound (Adapted from Tryptophan Metabolite Analysis)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices such as plasma or serum, where concentrations can be very low.
1. Sample Preparation:
-
Protein Precipitation: For biological fluids, precipitate proteins by adding a precipitating agent like trifluoroacetic acid, followed by centrifugation.[5]
-
Dilution: Dilute the supernatant with a suitable solvent before injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2 mm, 4 µm) is suitable for separation.[7]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid as mobile phase A and methanol as mobile phase B.[7]
-
Flow Rate: A typical flow rate is in the range of 0.25 - 0.5 mL/min.
-
Injection Volume: 10 µL.[8]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[5]
4. Validation Parameters:
-
Linearity: Establish linearity using a calibration curve prepared in a surrogate matrix or stripped biological fluid.
-
Accuracy and Precision: Assess accuracy and precision using quality control samples at multiple concentration levels.
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of this compound.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to occur through the condensation of precursors derived from the shikimate and phenylalanine pathways.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of HPLC-UV Assay of Caffeic Acid in Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. asjp.cerist.dz [asjp.cerist.dz]
- 5. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Synthetic vs. Naturally Sourced Caffeoyltryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: A Framework for Comparison
In the absence of direct comparative data, the following tables present a framework for how the antioxidant and anti-inflammatory activities of synthetic and naturally sourced Caffeoyltryptophan could be quantitatively compared. These tables include common in vitro assays and the key metrics used to express the potency of a compound.
Table 1: Comparative Antioxidant Activity
| Assay | Metric | Synthetic this compound | Naturally Sourced this compound | Reference Compound (e.g., Trolox) |
| DPPH Radical Scavenging | EC50 (µM) | Data not available | Data not available | Insert value |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Data not available | Data not available | 1.0 |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/µmol | Data not available | Data not available | Insert value |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP value (µM Fe(II)) | Data not available | Data not available | Insert value |
Table 2: Comparative Anti-inflammatory Activity
| Assay | Cell Line | Metric | Synthetic this compound | Naturally Sourced this compound | Reference Compound (e.g., Dexamethasone) |
| Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 (µM) | Data not available | Data not available | Insert value |
| Inhibition of Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Secretion | Human PBMCs | IC50 (µM) | Data not available | Data not available | Insert value |
| Cyclooxygenase-2 (COX-2) Inhibition | Enzyme-based assay | IC50 (µM) | Data not available | Data not available | Insert value |
| Inhibition of NF-κB Activation | Reporter gene assay | IC50 (µM) | Data not available | Data not available | Insert value |
Key Signaling Pathways
The antioxidant and anti-inflammatory effects of this compound and related phenolic compounds are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for designing targeted bioassays.
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Oxidative stress or the presence of electrophilic compounds, such as certain natural products, can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from oxidative damage.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
NF-κB Inflammatory Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus, where it induces the expression of various pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Many anti-inflammatory compounds, including natural phenols, are known to inhibit this pathway at various points.
Caption: The NF-κB signaling pathway in inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to compare the antioxidant and anti-inflammatory activities of synthetic and naturally sourced this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the free radical scavenging activity of a compound.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Prepare a stock solution of both synthetic and naturally sourced this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH, and a positive control (e.g., Trolox or ascorbic acid) should also be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the sample.
Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of synthetic and naturally sourced this compound for 1-2 hours. A vehicle control and a positive control (e.g., dexamethasone) should be included.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
-
-
Cell Viability Assay (e.g., MTT assay): Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Calculation: The percentage of inhibition of NO production is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparison of synthetic and naturally sourced this compound.
Caption: Workflow for comparing synthetic vs. natural this compound.
Conclusion
While the existing literature strongly supports the antioxidant and anti-inflammatory potential of this compound and related compounds, a direct, quantitative comparison between synthetic and naturally sourced forms is a clear gap in our current knowledge. The assumption that chemically identical molecules will have identical biological activity is a fundamental principle of pharmacology. However, natural extracts may contain other minor components that could act synergistically or antagonistically, potentially leading to different overall bioactivity compared to the pure synthetic compound.
This guide provides the necessary framework for researchers to conduct such a comparative analysis. By employing standardized in vitro assays and understanding the underlying signaling pathways, the scientific community can work towards definitively answering the question of whether a significant difference in bioactivity exists between synthetic and naturally sourced this compound. Such studies are crucial for making informed decisions in drug development and the formulation of functional foods and nutraceuticals.
N-Caffeoyltryptophan: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
N-Caffeoyltryptophan, a naturally occurring phenolic amide found in coffee, has garnered scientific interest for its potential therapeutic effects. This guide provides a comprehensive comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) settings, supported by available experimental data. The information is intended to inform further research and drug development initiatives.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative findings on the efficacy of N-Caffeoyltryptophan from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of N-Caffeoyltryptophan
| Parameter | Cell Line | Effect | Quantitative Data | Citation |
| Adipogenesis | 3T3-L1 preadipocytes | Enhancement of adipogenic differentiation | Increased lipid accumulation and expression of adipogenic markers (PPARγ, C/EBPα) | [1] |
| Sirtuin Inhibition | Recombinant human Sirt1 | Inhibition | IC50: 34 µM | [2] |
| Recombinant human Sirt2 | Inhibition | IC50: 8.7 µM | [2] | |
| Sirt2 Inhibition Kinetics | Recombinant human Sirt2 | Competitive inhibition with respect to the peptide substrate | Ki = 5.3 µM | [2] |
| Recombinant human Sirt2 | Noncompetitive inhibition with respect to NAD+ | Ki = 9.8 µM | [2] |
Table 2: In Vivo Efficacy of N-Caffeoyltryptophan
| Parameter | Animal Model | Treatment | Effect | Citation |
| Glucose Metabolism | Mice | 30 mg/kg/day, intraperitoneal injection for 1 week | Reduced blood glucose levels in an oral glucose tolerance test | [1] |
Note: Detailed quantitative data from the oral glucose tolerance test, such as blood glucose levels at specific time points and the area under the curve (AUC), were not available in the reviewed literature.
Signaling Pathway Involvement
N-Caffeoyltryptophan's biological activities appear to be mediated through specific signaling pathways. The available evidence points to the involvement of the MEK/ERK pathway and sirtuin inhibition.
MEK/ERK Signaling Pathway
In vitro studies have shown that the pro-adipogenic effects of N-Caffeoyltryptophan in 3T3-L1 cells are dependent on the MEK/ERK signaling pathway. Inhibition of MEK1/2 abrogates the observed increase in adipogenic markers.[1] This suggests that N-Caffeoyltryptophan may act as an upstream activator of this pathway, leading to the transcriptional changes that promote adipocyte differentiation.
Sirtuin Inhibition
N-Caffeoyltryptophan has been identified as an inhibitor of Sirtuin 1 (Sirt1) and Sirtuin 2 (Sirt2), which are NAD+-dependent deacetylases involved in various cellular processes, including metabolism and aging. Its inhibitory activity is more potent against Sirt2.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Adipogenesis Assay in 3T3-L1 Cells
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of N-Caffeoyltryptophan's effect.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluent.
-
Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Treat cells with varying concentrations of N-Caffeoyltryptophan during the differentiation period. A vehicle control (e.g., DMSO) should be run in parallel.
-
After 2-3 days, replace the differentiation medium with an insulin-containing medium (DMEM, 10% FBS, 10 µg/mL insulin) for another 2 days.
-
Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
On day 8-10 of differentiation, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 10-20 minutes.
-
Wash extensively with water.
-
Elute the stain from the cells using 100% isopropanol.
-
Quantify the eluted stain by measuring the absorbance at a wavelength of 490-520 nm.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cells at various time points during differentiation.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for adipogenic marker genes such as Pparg and Cebpa.
-
Normalize the expression levels to a housekeeping gene (e.g., Actb or Gapdh).
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for assessing the effect of N-Caffeoyltryptophan on glucose metabolism in a mouse model.
-
Animal Acclimatization and Treatment:
-
Acclimatize male C57BL/6J mice (or other appropriate strain) for at least one week under standard laboratory conditions.
-
Administer N-Caffeoyltryptophan (e.g., 30 mg/kg/day) or vehicle control via intraperitoneal injection daily for a specified period (e.g., one week).
-
-
Oral Glucose Tolerance Test:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time for both the treatment and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.
-
Conclusion and Future Directions
The available data indicates that N-Caffeoyltryptophan exhibits biological activity both in vitro and in vivo. In vitro, it promotes adipogenesis in 3T3-L1 cells, an effect linked to the MEK/ERK signaling pathway, and it acts as an inhibitor of Sirt1 and Sirt2. In vivo, it has been shown to improve glucose tolerance in mice.
However, a direct quantitative comparison of its potency and efficacy between the in vitro and in vivo settings is challenging due to the limited scope of the current literature. Future research should focus on:
-
Dose-response studies: Establishing clear dose-dependent effects of N-Caffeoyltryptophan in both in vitro and in vivo models.
-
Quantitative in vivo data: Generating detailed data from in vivo studies, including time-course blood glucose and insulin levels during OGTTs, to allow for a more robust assessment of its metabolic effects.
-
MEK/ERK pathway quantification: Directly measuring the effect of N-Caffeoyltryptophan on the phosphorylation status of MEK and ERK in relevant cell types to confirm its mechanism of action.
-
Exploring other models: Investigating the efficacy of N-Caffeoyltryptophan in other disease models where MEK/ERK signaling and sirtuin activity are implicated.
A more comprehensive understanding of the in vitro-in vivo correlation of N-Caffeoyltryptophan's efficacy will be crucial for its potential development as a therapeutic agent.
References
Brewing Methods Unveiled: A Comparative Metabolomic Analysis of Your Daily Coffee
A deep dive into the chemical intricacies of coffee reveals that the brewing method is a critical determinant of the final metabolic profile in your cup. From the robust intensity of an espresso to the smooth character of a cold brew, the extraction process orchestrates a complex symphony of chemical compounds. This guide provides a comparative analysis of various brewing techniques, supported by quantitative data and detailed experimental protocols, to elucidate the profound impact of brewing on the chemical composition and potential bioactivity of coffee.
The choice of brewing method significantly influences the extraction of a wide array of metabolites, including alkaloids like caffeine, antioxidant-rich phenolic compounds, and various acids that contribute to the final flavor and aroma.[1] Factors such as water temperature, pressure, and extraction time are pivotal in shaping the chemical fingerprint of the final beverage.[1][2] This guide will explore the metabolomic differences between popular brewing methods, offering insights for researchers and coffee enthusiasts alike.
Quantitative Comparison of Key Metabolites Across Brewing Methods
The concentration of key bioactive compounds and minerals varies substantially depending on the brewing technique employed. The following table summarizes quantitative data from various studies, providing a comparative overview of how different methods influence the final composition of the brew.
| Metabolite/Mineral | Espresso | French Press | V60 (Drip) | Cold Brew | Moka Pot | Simple Infusion | Source |
| Caffeine (mg/100 mL) | 50.40 - 965.60 | 52.00 - 123.90 | - | 48.50 - 179.95 | 128.00 - 539.90 | - | [2][3] |
| Total Phenolic Content (TPC) | Highest | Intermediate | Higher for Arabica | - | - | Intermediate | [4] |
| Potassium | Highest | Intermediate | - | - | - | Intermediate | [4] |
| Magnesium | Highest | Intermediate | - | - | - | Intermediate | [4] |
| Phosphorus | Highest | Intermediate | - | - | - | Intermediate | [4] |
| Calcium | - | - | Highest | - | - | - | [4] |
| Iron | - | - | Highest | - | - | - | [4] |
| Sodium | - | - | Highest | - | - | - | [4] |
| 4,5-dicaffeoylquinic acid | Higher in Hot Brews | - | Higher in Hot Brews | Lower | Higher in Hot Brews | - | [5] |
| Coumarin derivatives | Higher in Hot Brews | - | Higher in Hot Brews | Lower | Higher in Hot Brews | - | [5] |
| Acidity (Titratable) | Higher | Higher | Higher | Lower | Higher | Higher | [6][7] |
| Antioxidant Capacity | Higher | - | Higher | Lower (especially in dark roasts) | Higher | - | [8][9] |
Experimental Protocols
The following sections detail the methodologies typically employed in the comparative metabolomic analysis of coffee brews.
Sample Preparation and Brewing
-
Coffee Beans: Commercially available Coffea arabica or Coffea robusta beans are commonly used. The roast level (e.g., light, medium, dark) is a critical variable and should be controlled.[6]
-
Grinding: Beans are ground to a specific particle size (e.g., 600 µm) immediately before brewing to ensure consistency.[10]
-
Brewing Methods:
-
Espresso: High pressure and temperature are used to force hot water through finely-ground coffee.[4]
-
French Press: Coarsely ground coffee is steeped in hot water for a set time before being separated by pressing a plunger.[4]
-
V60 (Drip Filtration): Hot water is poured over a bed of ground coffee in a filter cone.[4]
-
Cold Brew: Coarsely ground coffee is steeped in cold or room-temperature water for an extended period (8-24 hours).[6]
-
Moka Pot: Steam pressure is used to push hot water through ground coffee.[2]
-
Simple Infusion: A defined amount of ground coffee is steeped in a specific volume of hot water for a fixed time.[4]
-
-
Water: The chemical composition of the water used for brewing (e.g., filtered, tap) can influence the extraction and should be kept consistent.[1]
Metabolite Analysis
-
Sample Extraction: An aliquot of the coffee brew is typically diluted with a solvent mixture, such as 70% aqueous methanol with 0.1% formic acid, to prepare it for analysis.[11]
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the quantification of non-volatile compounds like caffeine and chlorogenic acids.[2][3]
-
Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES): Employed for the analysis of mineral content.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for the analysis of volatile organic compounds that contribute to the aroma profile.[12]
-
High-Resolution Orbitrap Mass Spectrometry: Enables untargeted metabolomic profiling to identify a broad range of compounds that differ between brewing methods.[5]
-
-
Data Analysis: Multivariate statistical analyses, such as Principal Component Analysis (PCA), are used to identify patterns and significant differences in the metabolic profiles of coffees prepared by different brewing methods.[5][13]
Visualizing the Process and Key Relationships
To better understand the experimental process and the factors influencing the final coffee composition, the following diagrams are provided.
Conclusion
The scientific evidence is clear: the way coffee is brewed has a significant and measurable impact on its chemical composition. Hot brewing methods, particularly espresso, tend to yield higher concentrations of caffeine, total phenolic compounds, and certain minerals.[4] In contrast, cold brewing results in a beverage with lower acidity and a different profile of both volatile and non-volatile compounds.[6][7] These differences not only affect the sensory experience but also the potential physiological effects of the coffee. For researchers in drug development and other scientific fields, understanding these variations is crucial for standardizing experimental designs and interpreting results related to coffee's health impacts. This guide provides a foundational understanding and a methodological framework for further investigation into the fascinating and complex world of coffee metabolomics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Brewing Methods on the Bioactive and Mineral Composition of Coffee Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. espressooutlet.com [espressooutlet.com]
- 8. The Chemical Difference Between Cold- and Hot-Brew Coffee | Lab Manager [labmanager.com]
- 9. Hot and Cold Brew Coffee are Chemically Different, Study Says [foodandwine.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Metabolomics-Based Approach for Coffee Beverage Improvement in the Context of Processing, Brewing Methods, and Quality Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Caffeoyltryptophan vs. Caffeoyltyrosine: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two naturally occurring phenolic compounds, caffeoyltryptophan and caffeoyltyrosine. Drawing from available experimental data, this document summarizes their antioxidant, anti-inflammatory, and neuroprotective properties, offering insights into their potential therapeutic applications.
At a Glance: Bioactivity Comparison
| Bioactivity | This compound | Caffeoyltyrosine | Key Findings |
| Antioxidant Activity | Data on specific IC50 values for DPPH radical scavenging are not readily available in the reviewed literature. However, related caffeoyl-amino acid conjugates have demonstrated potent antioxidant effects. | Direct IC50 values for DPPH radical scavenging are not extensively reported. As a phenolic compound, it is expected to possess antioxidant properties. | Both compounds are structurally related to caffeic acid, a known potent antioxidant. Their antioxidant capacity is attributed to the catechol group of the caffeoyl moiety, which can donate hydrogen atoms to neutralize free radicals. Further direct comparative studies are needed to quantify and compare their antioxidant potential accurately. |
| Anti-inflammatory Activity | N-acyl tryptophan derivatives have been shown to act as P2Y14R antagonists, leading to the inhibition of the NLRP3 inflammasome pathway and a reduction in the release of inflammatory factors. For instance, one N-acyl tryptophan derivative demonstrated an IC50 value of 1.2 nM for P2Y14R antagonism.[1] | Specific IC50 values for the inhibition of key inflammatory enzymes like COX-2 are not well-documented for caffeoyltyrosine. However, related caffeic acid derivatives have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. | This compound and its derivatives show promise in targeting specific inflammatory pathways. The anti-inflammatory potential of caffeoyltyrosine is inferred from its structural similarity to other bioactive phenolic compounds, but requires more direct experimental validation. |
| Neuroprotective Effects | While direct studies on SH-SY5Y cells are limited, related tryptophan derivatives and coffee components have shown neuroprotective properties. | Data on the direct neuroprotective effects of caffeoyltyrosine on neuronal cell lines like SH-SY5Y is scarce. However, caffeic acid and its derivatives have been shown to protect neuronal cells from oxidative stress-induced damage. | The neuroprotective potential of both compounds is a promising area for future research, likely stemming from their antioxidant and anti-inflammatory capabilities which are crucial in combating neurodegenerative processes. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of test samples: this compound and caffeoyltyrosine are dissolved in the same solvent as DPPH to prepare a series of concentrations.
-
Reaction: A specific volume of the test sample is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
COX-2 (Cyclooxygenase-2) Inhibition Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a colored product that can be measured spectrophotometrically. An inhibitor will reduce the rate of color development.
Procedure:
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the test compounds.
-
Reaction setup: The test compounds (this compound and caffeoyltyrosine) at various concentrations are pre-incubated with the COX-2 enzyme in a reaction buffer.
-
Initiation of reaction: The reaction is initiated by adding arachidonic acid and the chromogenic substrate.
-
Measurement: The rate of color development is monitored by measuring the absorbance at a specific wavelength (e.g., 610 nm) over time using a plate reader.
-
Calculation: The percentage of COX-2 inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is then determined.
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult, such as oxidative stress.
Principle: The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research. Cell viability is measured after exposing the cells to a neurotoxin (e.g., hydrogen peroxide, H₂O₂) with and without the test compound. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.
Procedure:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Treatment: Cells are pre-treated with various concentrations of this compound or caffeoyltyrosine for a specific period (e.g., 24 hours).
-
Induction of Toxicity: After pre-treatment, the cells are exposed to a neurotoxin, such as H₂O₂, for a defined duration.
-
Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In the MTT assay, viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured.
-
Calculation: The percentage of cell viability is calculated relative to the control cells (not exposed to the toxin).
Signaling Pathways and Experimental Workflows
General Antioxidant and Anti-inflammatory Signaling
Many phenolic compounds exert their effects by modulating key signaling pathways involved in inflammation and oxidative stress response.
Caption: General signaling pathways modulated by phenolic compounds.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the bioactivity of this compound and caffeoyltyrosine involves a series of in vitro assays.
Caption: A typical workflow for comparing the bioactivities.
Conclusion
This compound and caffeoyltyrosine are promising bioactive compounds with potential antioxidant, anti-inflammatory, and neuroprotective properties. While direct comparative studies are limited, the available data on related compounds suggest that both molecules are worthy of further investigation for their therapeutic potential. This compound, in particular, has shown specific inhibitory action on the P2Y14R/NLRP3 inflammasome pathway. Future research should focus on direct, head-to-head comparisons of their bioactivities using standardized assays to fully elucidate their structure-activity relationships and identify the most promising candidate for further development.
References
Caffeoyltryptophan's Role in Carbohydrate Digestion: A Comparative Guide to Phenolic Enzyme Inhibitors
For Immediate Release
In the ongoing search for natural compounds to manage postprandial hyperglycemia, the focus has increasingly turned to dietary phenolics for their ability to inhibit carbohydrate-digesting enzymes. This guide provides a comparative analysis of caffeoyltryptophan and other phenolic compounds—flavonoids, phenolic acids, and tannins—as inhibitors of α-amylase and α-glucosidase, the key enzymes in carbohydrate breakdown. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies, and a visual representation of the underlying scientific concepts.
Executive Summary
This compound, a compound found in coffee, has demonstrated inhibitory activity against α-glucosidase, a crucial enzyme in the final stages of carbohydrate digestion. While specific quantitative data on its potency is still emerging, its potential as a modulator of glucose absorption warrants a closer examination alongside other well-researched phenolic inhibitors. This guide presents a comprehensive comparison of the inhibitory effects of various phenolic classes against α-amylase and α-glucosidase, supported by IC50 values from numerous in vitro studies. Detailed experimental protocols for the primary enzyme inhibition assays are provided to facilitate reproducibility and further research. Additionally, visual diagrams created using Graphviz illustrate the experimental workflow and a generalized signaling pathway potentially influenced by these bioactive compounds.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for various phenolic compounds against α-amylase and α-glucosidase, as reported in the scientific literature. It is important to note that direct IC50 values for this compound are not yet widely available in published literature; however, the inhibitory activity of its constituent, caffeic acid, and other related compounds are presented to provide context.
Table 1: Comparative Inhibition of α-Amylase by Phenolic Compounds
| Phenolic Class | Compound | IC50 Value (µM) | Source Organism of Enzyme | Reference(s) |
| Caffeoyl Derivative | Caffeic Acid | > 500 | Porcine Pancreas | [1] |
| Flavonoids | Luteolin | 23.2 | Porcine Pancreas | [2] |
| Quercetin | 170 | Porcine Pancreas | [3] | |
| Myricetin | > 1000 | Porcine Pancreas | [4] | |
| Kaempferol | > 1000 | Porcine Pancreas | [4] | |
| Naringenin | > 1000 | Porcine Pancreas | [4] | |
| Phenolic Acids | Gallic Acid | > 1000 | Porcine Pancreas | [5] |
| Chlorogenic Acid | > 1000 | Porcine Pancreas | [6] | |
| Ferulic Acid | > 1000 | Porcine Pancreas | [7] | |
| Tannins | Tannic Acid | 23.2 | Porcine Pancreas | [2] |
| Proanthocyanidins (Grape Seed) | 75 (µg/mL) | Human Saliva | [8] | |
| Positive Control | Acarbose | 12.96 (µg/mL) | Porcine Pancreas | [9] |
Table 2: Comparative Inhibition of α-Glucosidase by Phenolic Compounds
| Phenolic Class | Compound | IC50 Value (µM) | Source Organism of Enzyme | Reference(s) |
| Caffeoyl Derivative | This compound | Inhibitory | Saccharomyces cerevisiae | [1] |
| Caffeic Acid | 12400 | Saccharomyces cerevisiae | [1] | |
| Flavonoids | Luteolin | 46 | Saccharomyces cerevisiae | [10] |
| Quercetin | 21 | Saccharomyces cerevisiae | [10] | |
| Myricetin | 2.09 (µg/mL) | Saccharomyces cerevisiae | [11] | |
| Kaempferol | < 32% inhibition at 40 µM | Human Intestine | [12] | |
| Genistein | 52 - 234 | Saccharomyces cerevisiae | [13] | |
| Phenolic Acids | Gallic Acid | > 1000 | Saccharomyces cerevisiae | [5] |
| Chlorogenic Acid | > 1000 | Saccharomyces cerevisiae | [6] | |
| Tannins | Tannic Acid | Not widely reported | - | |
| Positive Control | Acarbose | 219.7 | Saccharomyces cerevisiae | [1] |
Experimental Protocols
To ensure the standardization and reproducibility of research in this field, detailed experimental protocols for the in vitro assessment of α-amylase and α-glucosidase inhibition are provided below.
α-Amylase Inhibition Assay (DNSA Method)
This assay is based on the quantification of reducing sugars produced from the enzymatic hydrolysis of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent is used to measure the amount of maltose released.
-
Preparation of Reagents:
-
Phosphate Buffer: 0.02 M Sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl.
-
α-Amylase Solution: Prepare a solution of porcine pancreatic α-amylase (e.g., 2 units/mL) in the phosphate buffer.
-
Starch Solution: Prepare a 1% (w/v) solution of soluble starch in the phosphate buffer.
-
DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate tetrahydrate and slowly add 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with distilled water.
-
Test Compound Solutions: Dissolve the test compounds (e.g., this compound, other phenolics) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.
-
-
Assay Procedure:
-
Add 200 µL of the test compound solution to a test tube.
-
Add 200 µL of the α-amylase solution and pre-incubate the mixture at 30°C for 10 minutes.[8]
-
Initiate the enzymatic reaction by adding 200 µL of the starch solution.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 3 minutes).[8]
-
Stop the reaction by adding 200 µL of the DNSA reagent.[8]
-
Boil the mixture for 10 minutes in a water bath at 85-90°C.[8]
-
Cool the tubes to room temperature and dilute the contents with 5 mL of distilled water.[8]
-
Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.
-
A control reaction is performed without the test compound. Acarbose is typically used as a positive control.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
α-Glucosidase Inhibition Assay (pNPG Method)
This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM Potassium phosphate buffer (pH 6.8).
-
α-Glucosidase Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.05 U/mL) in the phosphate buffer.[10]
-
pNPG Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (e.g., 600 µM) in the phosphate buffer.[10]
-
Stopping Reagent: 0.1 M Sodium carbonate (Na2CO3) solution.
-
Test Compound Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution to each well.
-
Add 10 µL of the α-glucosidase solution and pre-incubate at 37°C for 5 minutes.[14]
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Terminate the reaction by adding 50 µL of the sodium carbonate solution.[14]
-
Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.
-
A control reaction is performed without the test compound. Acarbose is commonly used as a positive control.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflows and a generalized signaling pathway.
Caption: Workflow for the α-Amylase Inhibition Assay.
Caption: Workflow for the α-Glucosidase Inhibition Assay.
Caption: Generalized Signaling Pathways Modulated by Phenolic Compounds.
Concluding Remarks
The inhibition of carbohydrate-digesting enzymes presents a promising strategy for the management of type 2 diabetes. While this compound has been identified as an inhibitor of α-glucosidase, further research is required to quantify its inhibitory potency and to investigate its effects on α-amylase. The comparative data presented in this guide highlight the diverse and potent inhibitory activities of various phenolic compounds, underscoring the potential of natural products in the development of novel therapeutic agents. The provided experimental protocols and visual diagrams are intended to serve as valuable resources for the scientific community to advance our understanding and application of these bioactive molecules.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenolic compounds, antioxidant capacity, and α‐amylase and α‐glucosidase inhibitory activity of ethanol extracts of perilla seed meal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction Mechanism of Flavonoids and α-Glucosidase: Experimental and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
A Comparative Guide to Caffeoyltryptophan Quantification Methods: Precision and Reproducibility
For researchers, scientists, and professionals in drug development, the accurate quantification of Caffeoyltryptophan, a naturally occurring phytochemical, is crucial for understanding its biological roles and potential therapeutic applications. This guide provides a comparative overview of the common analytical methods used for the quantification of this compound and related compounds. While direct comparative studies on this compound quantification are limited, this guide leverages available data on the analysis of tryptophan and its metabolites to provide insights into the expected performance of various analytical platforms.
The primary methods for the quantification of small molecules like this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, including the sample matrix, the required sensitivity, and the number of samples to be analyzed.
-
High-Performance Liquid Chromatography (HPLC-UV/FLD): HPLC is a robust and widely used technique for the separation and quantification of various compounds.[1] When coupled with a UV detector, it offers a cost-effective and reliable method for analyzing compounds that absorb ultraviolet light.[2] For enhanced sensitivity and selectivity, a fluorescence detector can be used, particularly for fluorescent molecules like tryptophan and its derivatives.[3] HPLC methods have been well-validated for the analysis of tryptophan and its metabolites, demonstrating good linearity and precision.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[6] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.[7] LC-MS/MS methods for tryptophan and its metabolites have been shown to be highly reproducible and accurate.[8] While more expensive than HPLC, LC-MS/MS is often necessary for detecting low-abundance analytes and for applications requiring high confidence in compound identification.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay that utilizes the specific binding between an antibody and its antigen to quantify a substance.[10] Competitive ELISA is a common format for small molecule quantification, where the target analyte in the sample competes with a labeled analyte for binding to a limited number of antibody sites. The signal is inversely proportional to the concentration of the analyte in the sample. While ELISA kits are available for tryptophan, their specificity for this compound would need to be confirmed.[7][11] ELISAs are generally less expensive and faster for large numbers of samples compared to chromatographic methods, but they may be more susceptible to matrix effects and cross-reactivity.
Data Presentation
The following table summarizes the typical performance characteristics of HPLC, LC-MS/MS, and ELISA for the quantification of tryptophan, which can serve as a proxy for the expected performance for this compound.
| Parameter | HPLC-UV/FLD | LC-MS/MS | ELISA (for Tryptophan) |
| Linearity (Correlation Coefficient, r²) | >0.999[4][5] | >0.995[8] | Not typically reported in the same format |
| Limit of Detection (LOD) | Analyte and detector dependent | 0.015 to 11.25 nmol/L for various tryptophan metabolites[6] | < 0.55 µg/ml[10] |
| Limit of Quantification (LOQ) | Analyte and detector dependent | Not specified in all reviewed literature | 1.23 µg/ml[10] |
| Intra-day Precision (%CV) | < 5%[4][5] | < 15%[8] | Typically < 10% |
| Inter-day Precision (%CV) | < 5%[4][5] | < 15% (with some exceptions for low QC samples)[8] | Typically < 15% |
| Accuracy/Recovery (%) | 82.5% to 116%[4][5] | 72% to 104%[8] | 99% to 101% (for L-tryptophan)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the quantification of tryptophan and related metabolites using the discussed techniques.
HPLC-UV/FLD Method
-
Sample Preparation: For biological fluids like serum or plasma, protein precipitation is a common first step. This is typically achieved by adding a solvent like perchloric acid or acetonitrile, followed by centrifugation to remove the precipitated proteins. For plant-based samples like coffee, an extraction with a suitable solvent (e.g., methanol/water mixture) is performed.[12]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of tryptophan and its metabolites. The mobile phase often consists of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) run in either an isocratic or gradient elution mode.[13]
-
Detection: The eluent is monitored by a UV detector at a wavelength specific to the analyte (e.g., around 280 nm for tryptophan). For fluorescence detection, specific excitation and emission wavelengths are used to enhance sensitivity and selectivity.[4]
-
Quantification: The concentration of the analyte is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the analyte.[14]
LC-MS/MS Method
-
Sample Preparation: Similar to HPLC, sample preparation for LC-MS/MS involves protein precipitation for biological fluids and extraction for solid samples. The use of an internal standard (a stable isotope-labeled version of the analyte) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[15]
-
Chromatographic Separation: A reversed-phase C18 or similar column is used to separate the analyte from other components in the sample. A gradient elution is typically employed to achieve optimal separation in a reasonable time.[9]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[15]
-
Quantification: The analyte concentration is determined by the ratio of the peak area of the analyte to that of the internal standard, which is then compared to a calibration curve.[6]
ELISA Method (Competitive Assay for Tryptophan)
-
Plate Coating: A 96-well microplate is pre-coated with an antibody specific to the target analyte (e.g., tryptophan).[10]
-
Competitive Binding: Standards and samples are added to the wells, along with a fixed amount of enzyme-labeled analyte (conjugate). During incubation, the unlabeled analyte in the standards or samples and the labeled analyte compete for binding to the coated antibody.
-
Washing: The plate is washed to remove any unbound components.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.[16]
-
Quantification: A standard curve is generated by plotting the absorbance versus the concentration of the standards, and the concentration of the analyte in the samples is interpolated from this curve.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound using the three discussed analytical methods.
Caption: General workflow for this compound quantification.
References
- 1. Comparison of liquid chromatographic method to AOAC microbiological method for determination of L-tryptophan in tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry [frontiersin.org]
- 10. abbexa.com [abbexa.com]
- 11. abnova.com [abnova.com]
- 12. researchgate.net [researchgate.net]
- 13. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Human Tryptophan (Trp) Elisa Kit – AFG Scientific [afgsci.com]
Safety Operating Guide
Navigating the Disposal of Caffeoyltryptophan: A Procedural Guide
For laboratory professionals engaged in research and development, the proper disposal of chemical waste is a critical component of maintaining a safe and compliant workspace. Caffeoyltryptophan, a compound of interest in various research fields, lacks specific, universally recognized disposal protocols. This guide provides a comprehensive, step-by-step approach to its safe disposal, drawing upon best practices for its constituent chemical classes: tryptophan derivatives and phenolic compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding, as local regulations and facility capabilities will ultimately dictate the required procedures.
Hazard Assessment of this compound
This compound is an amide formed from caffeic acid and the amino acid L-tryptophan. To ensure safe handling and disposal, it is essential to consider the potential hazards associated with its structural components:
-
L-Tryptophan: Generally considered non-hazardous, though it is best practice to avoid releasing any chemical into the environment.[1][2][3]
-
Caffeic Acid (a phenolic compound): Phenolic compounds as a class are often treated as hazardous waste due to potential toxicity and environmental persistence.[4][5][6][7] Phenol itself is toxic and requires disposal as hazardous waste.[4][5][8]
Given the phenolic moiety in its structure, it is prudent to manage this compound as a hazardous chemical waste stream, exercising caution to minimize exposure and environmental contamination.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state and concentration. The following procedures outline the recommended steps for various forms of this compound waste.
1. Solid this compound Waste (Pure compound, contaminated materials)
-
Step 1: Segregation: Collect all solid waste contaminated with this compound, including unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves, and weighing papers, in a dedicated and clearly labeled hazardous waste container.
-
Step 2: Containerization: The container must be a sealable, puncture-proof, and chemically compatible container.[6]
-
Step 3: Labeling: Affix a hazardous waste label to the container immediately. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
Step 4: Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]
-
Step 5: Disposal Request: Once the container is full, or in accordance with your institution's guidelines, submit a hazardous waste pickup request to your EHS department.
2. Liquid this compound Waste (Solutions, experimental residues)
-
Step 1: Segregation: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Step 2: Containerization: Use a shatter-proof, leak-proof container with a secure screw-top cap.[4][7] Ensure the container is compatible with the solvent used.
-
Step 3: Labeling: Clearly label the container with a hazardous waste tag, specifying the contents (e.g., "this compound in DMSO") and their approximate concentrations.
-
Step 4: Storage: Store the container in secondary containment to prevent spills and in a well-ventilated area, such as a chemical fume hood.[5][6]
-
Step 5: Disposal Request: Arrange for pickup by your institution's hazardous waste management team. Under no circumstances should liquid this compound waste be poured down the drain. [1][6][8]
3. Contaminated Laboratory Glassware and Plasticware
-
Step 1: Decontamination: Whenever possible, decontaminate glassware by rinsing with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.
-
Step 2: Disposal of Non-Reusable Items: For disposable items like pipette tips and centrifuge tubes that cannot be decontaminated, they should be placed in a sealed container and disposed of as solid hazardous waste.[6]
-
Step 3: Labeling: The container for contaminated disposables must be labeled as hazardous waste with a description of the contents.
Summary of this compound Disposal
The following table provides a quick reference for the disposal of different waste streams containing this compound.
| Waste Stream | Disposal Container | Procedure |
| Solid this compound | Labeled, sealed, puncture-proof container | Collect, label, and store for hazardous waste pickup. |
| Liquid this compound | Labeled, sealed, shatter-proof container | Collect, label, and store in secondary containment for hazardous waste pickup. |
| Contaminated Sharps | Sharps container | Dispose of in a designated sharps container. |
| Contaminated Labware | Labeled, sealed, puncture-proof container | Collect disposable items, label, and store for hazardous waste pickup. |
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. L-Tryptophan SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. carlroth.com [carlroth.com]
- 4. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 8. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Caffeoyltryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of Caffeoyltryptophan. Following these procedures will ensure a safe laboratory environment and proper management of the substance from acquisition to disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 | Protects eyes from dust particles. |
| Hand Protection | Nitrile Gloves | EN 374 | Prevents skin contact and contamination of the substance. |
| Body Protection | Laboratory Coat | N/A | Protects skin and clothing from spills. |
| Respiratory | N95 Respirator (Optional) | NIOSH-approved | Recommended when handling large quantities or if dust is generated. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling this compound in a laboratory setting.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name and any relevant information.
-
Log the receipt of the chemical in the laboratory inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and absorption of moisture.
-
Store away from incompatible materials, although none are specifically identified.
3. Handling and Use:
-
Always handle this compound in a designated area, such as a laboratory bench or a chemical fume hood if there is a potential for dust generation.
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Use dedicated spatulas and weighing boats to avoid cross-contamination.
-
Avoid creating dust. If the substance is a fine powder, handle it gently.
-
After handling, wash hands thoroughly with soap and water.
4. Emergency Procedures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.
-
In case of skin contact: Wash affected area with soap and water. Remove contaminated clothing.
-
In case of inhalation: If dust is inhaled, move the person to fresh air. Seek medical attention if breathing becomes difficult.
-
In case of ingestion: Do not induce vomiting. Give victim a glass of water or milk. Call a physician or poison control center immediately.
-
In case of a spill: For a dry spill, gently sweep up the material, avoiding dust generation, and place it in a designated waste container. Clean the spill area with soap and water.
Disposal Plan
As a non-hazardous substance, this compound can be disposed of through standard laboratory waste procedures.
-
Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., weighing boats, paper towels) in a clearly labeled, sealed container. Dispose of this container in the designated non-hazardous solid chemical waste stream.
-
Liquid Waste: If this compound is dissolved in a non-hazardous solvent, it can be disposed of in the appropriate non-hazardous liquid waste container. Always check local regulations and institutional policies for specific disposal requirements.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water or ethanol). Allow the container to air dry. Deface the label and dispose of the container with regular laboratory glass or plastic waste, in accordance with institutional guidelines.
Experimental Workflow: Handling a Minor Spill of this compound
The following diagram illustrates the step-by-step procedure for managing a minor spill of this compound powder in the laboratory.
Caption: Workflow for handling a minor this compound powder spill.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
